molecular formula C10H14O3 B1293700 3,4-Dimethoxyphenethyl alcohol CAS No. 7417-21-2

3,4-Dimethoxyphenethyl alcohol

Cat. No.: B1293700
CAS No.: 7417-21-2
M. Wt: 182.22 g/mol
InChI Key: SRQAJMUHZROVHW-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenethyl alcohol (CAS 7417-21-2), also known as Homoveratryl alcohol, is a high-purity aromatic organic compound with the molecular formula C 10 H 14 O 3 and a molecular weight of 182.22 g/mol . This compound, appearing as a clear to pale-yellow liquid or crystalline powder, is characterized by a phenyl ring substituted with two methoxy groups at the 3- and 4-positions and a hydroxymethyl group on the ethyl side chain . Its structure makes it a versatile and valuable building block in organic synthesis. In pharmaceutical research, this compound serves as a critical precursor in the synthesis of various active compounds. It is a key intermediate for the production of vasodilators and central nervous system (CNS)-active agents . Furthermore, it is extensively used as a starting material for the preparation of homoveratrylamine, an important building block in medicinal chemistry . The compound's stability and reactivity under various conditions facilitate its use in a range of organic transformations aimed at developing new therapeutic molecules. Beyond pharmaceuticals, this chemical finds application in the fragrance and flavor industry, where it contributes to the formulation of aromatic esters and aldehydes . Researchers also utilize this compound in the study of neurotransmitter analogs and enzyme inhibition . For quality control and analysis, the compound can be analyzed using reverse-phase (RP) HPLC methods, ensuring purity and consistency for sensitive research applications . Specifications & Handling: • CAS Registry Number: 7417-21-2 • Linear Formula: (CH 3 O) 2 C 6 H 3 CH 2 CH 2 OH • Purity: ≥98% (GC) • Melting Point: 45°C to 49°C • Boiling Point: 172°C to 174°C at 17 mmHg

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanol
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InChI

InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SRQAJMUHZROVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80225138
Record name 3,4-Dimethoxyphenethyl alcohol
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Molecular Weight

182.22 g/mol
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CAS No.

7417-21-2
Record name 2-(3,4-Dimethoxyphenyl)ethanol
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Record name 3,4-Dimethoxyphenethyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenethyl alcohol, also known as homoveratryl alcohol, tailored for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols, and known biological activities, presenting a thorough resource for laboratory and research applications.

Core Chemical and Physical Properties

This compound is a substituted phenylethanol with the chemical formula C₁₀H₁₄O₃.[1][2][3][4][5][6] Its CAS Registry Number is 7417-21-2.[1][2][3][4][5][6] This compound is a valuable intermediate in organic synthesis and has been explored for its potential biological activities.[7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 7417-21-2[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₄O₃[1][2][3][4][5][6]
Molecular Weight 182.22 g/mol [1][3][7][8]
Appearance Light yellow powder/solid[4]
Odor Odorless[4]
Melting Point 44 - 49 °C[7][9]
Boiling Point 172 - 174 °C at 17 mmHg[7]
Flash Point > 110 °C (> 230 °F)
Solubility Soluble in organic solvents such as ethanol and ether.[10]
Density 1.157 g/mL at 25 °C (for the related 3,4-Dimethoxybenzyl alcohol)[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, including its synthesis and a representative reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 3,4-dimethoxyacetophenone. The following protocol is a representative example of such a reduction using catalytic hydrogenation.

Materials:

  • 3,4-dimethoxyacetophenone

  • Raney nickel catalyst

  • Hydrogen gas

  • Aqueous medium

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, a solution of 3,4-dimethoxyacetophenone in an aqueous medium is prepared.

  • Raney nickel catalyst is added to the mixture.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is heated to a temperature between 50-100 °C and pressurized with hydrogen to 5-10 bar.

  • The mixture is agitated vigorously to ensure efficient contact between the reactants and the catalyst.

  • The reaction is monitored by measuring hydrogen consumption. The reaction is typically complete within 7 hours.

  • After the reaction is complete, the reactor is cooled, and the hydrogen pressure is released.

  • The catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield 1-(3,4-dimethoxyphenyl)ethanol as a viscous oil.

Representative Reaction: Synthesis of 3,4-Dimethoxyphenethyl sulfamate

This protocol details the synthesis of a sulfamate derivative from this compound, illustrating a common transformation of the hydroxyl group.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in oil)

  • Anhydrous Dimethylformamide (DMF)

  • Sulfamoyl chloride

  • Diethyl ether (Et₂O)

  • Saturated brine solution

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • A suspension of sodium hydride (0.09 mol) in 40 mL of anhydrous DMF is prepared in a flask under an argon atmosphere and cooled to 0-5 °C.

  • A solution of this compound (5.0 g, 0.027 mol) in 12 mL of DMF is added dropwise to the sodium hydride suspension.

  • The resulting mixture is stirred for 20 minutes under argon.

  • Sulfamoyl chloride (3.54 g, 0.03 mol) is added portion-wise to the suspension at 0-5 °C.

  • After stirring for an additional 20 minutes, the reaction mixture is poured into ice water.

  • The aqueous mixture is extracted twice with diethyl ether.

  • The combined organic layers are washed with saturated brine, dried over potassium carbonate, and concentrated in vacuo.

  • The resulting crude solid is recrystallized from ethyl acetate/hexane to yield the pure 3,4-Dimethoxyphenethyl sulfamate.[11]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally related compounds provides insights into its potential pharmacological effects. Derivatives of similar phenylpropanoids have demonstrated anti-inflammatory properties.[12][13] A plausible mechanism for this anti-inflammatory action is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][3] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes.[2][8]

Putative Signaling Pathway: Inhibition of NF-κB

The following diagram illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of this compound and its derivatives. The pathway is initiated by pro-inflammatory stimuli, leading to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of inflammatory genes.

NF_kB_Signaling_Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylation of IκBα Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa_p50_p65->Ub_Proteasome p50_p65_active p50-p65 (Active) Ub_Proteasome->p50_p65_active Release p50_p65_nucleus p50-p65 p50_p65_active->p50_p65_nucleus Translocation DNA DNA (κB sites) p50_p65_nucleus->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB Signaling Pathway.

Safety and Handling

This compound is a combustible solid.[7] Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be done in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes. In case of fire, use extinguishing media appropriate for the surrounding environment.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate its safe and effective use in a laboratory setting.

References

Homoveratryl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of homoveratryl alcohol, a key organic compound with applications in pharmaceutical research and development. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and its role in biological signaling pathways.

Chemical Structure and IUPAC Name

Homoveratryl alcohol, a substituted phenylethanol, is characterized by a benzene ring with two adjacent methoxy groups and an ethanol substituent. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-(3,4-dimethoxyphenyl)ethanol .[1] The molecule consists of a 1,2-dimethoxybenzene core attached to an ethanol group at position 4.

The chemical structure is represented by the linear formula (CH₃O)₂C₆H₃CH₂CH₂OH and the SMILES string COc1ccc(CCO)cc1OC.[1]

Physicochemical Properties

A summary of the key physicochemical properties of homoveratryl alcohol is presented in the table below, providing essential data for experimental design and application.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1]
Appearance Light yellow crystalline powderChemicalBook
Melting Point 46-49 °C[1]
Boiling Point 172-174 °C at 17 mmHg[1]
Flash Point >110 °C (>230 °F)ChemicalBook
CAS Number 7417-21-2[1]

Experimental Protocols: Synthesis of Homoveratryl Alcohol

A common and efficient method for the synthesis of homoveratryl alcohol is the reduction of 3,4-dimethoxyphenylacetic acid. The following protocol provides a general procedure for this conversion.

Reaction: Reduction of 3,4-Dimethoxyphenylacetic Acid

Reagents:

  • 3,4-Dimethoxyphenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Dry solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • In a dry, clean round-bottomed flask, dissolve 3,4-dimethoxyphenylacetic acid in the dry solvent under an inert atmosphere.

  • Carefully add sodium borohydride to the solution.

  • Slowly add a solution of iodine in the dry solvent to the reaction mixture.

  • The reaction is typically stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted, purified (e.g., by column chromatography), and characterized.

Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and safety precautions.

Biological Activity and Signaling Pathways

While homoveratryl alcohol is utilized as a building block in the synthesis of various pharmacologically active molecules,[2] specific studies detailing its direct and unique interactions with cellular signaling pathways are limited. However, as a member of the alcohol class of organic compounds, its potential biological effects can be inferred from the well-documented impact of ethanol on cellular signaling.

Ethanol is known to modulate a variety of signaling pathways, which can lead to diverse physiological responses, including anti-inflammatory and immunomodulatory effects.[1][3][4]

General Effects of Alcohols on Cellular Signaling:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Ethanol can influence the MAPK signaling cascade, which is crucial for cellular processes like proliferation, differentiation, and stress responses.[2] The modulation of this pathway by ethanol is cell-type specific and can be either activating or inhibitory.[2]

  • Phospholipase C (PLC) Pathway: Alcohols can interact with membrane-associated signal transduction, including the activation of phospholipase C.[5] This leads to the generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG), which are key in regulating intracellular calcium levels and activating protein kinase C (PKC).[5]

  • Inflammasome Activation: Studies have shown that ethanol can inhibit the activation of NLRP3 and AIM2 inflammasomes in macrophages, suggesting a potential anti-inflammatory mechanism.[3]

It is important to note that these are general effects of ethanol, and the specific activity of homoveratryl alcohol may differ due to its unique chemical structure. Further research is required to elucidate the precise molecular targets and signaling pathways directly modulated by homoveratryl alcohol.

Logical Relationships and Workflows

To visualize the process of obtaining and utilizing homoveratryl alcohol in a research context, the following diagrams illustrate the synthesis workflow and its potential application in drug development.

Synthesis_Workflow 3,4-Dimethoxyphenylacetic Acid 3,4-Dimethoxyphenylacetic Acid Reduction (NaBH4, I2) Reduction (NaBH4, I2) 3,4-Dimethoxyphenylacetic Acid->Reduction (NaBH4, I2) Homoveratryl Alcohol Homoveratryl Alcohol Reduction (NaBH4, I2)->Homoveratryl Alcohol Purification Purification Homoveratryl Alcohol->Purification Characterization Characterization Purification->Characterization Drug_Development_Application Homoveratryl Alcohol Homoveratryl Alcohol Chemical Modification Chemical Modification Homoveratryl Alcohol->Chemical Modification Bioactive Compound Library Bioactive Compound Library Chemical Modification->Bioactive Compound Library Screening & Lead Identification Screening & Lead Identification Bioactive Compound Library->Screening & Lead Identification Drug Candidate Drug Candidate Screening & Lead Identification->Drug Candidate

References

2-(3,4-Dimethoxyphenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the physicochemical properties of 2-(3,4-Dimethoxyphenyl)ethanol, a compound of interest in various chemical and pharmaceutical research fields.

Core Molecular Data

2-(3,4-Dimethoxyphenyl)ethanol, also known as 3,4-dimethoxyphenethyl alcohol or homoveratryl alcohol, is a chemical compound with the CAS Registry Number 7417-21-2.[1][2][3] Its fundamental molecular attributes are summarized in the table below.

ParameterValueReferences
Molecular FormulaC₁₀H₁₄O₃[1][2][4]
Molecular Weight182.22 g/mol [2][3][4][5]
Monoisotopic Mass182.094294304 u[1]
Linear Formula(CH₃O)₂C₆H₃CH₂CH₂OH[3][5]

Physicochemical Properties

The compound is typically a solid at room temperature, with a melting point in the range of 46-49 °C.[3][6][7] It has a boiling point of 172-174 °C at a pressure of 17 mmHg.[3][6][7]

Experimental Applications

While detailed experimental protocols are highly specific to the research context, one notable application of 2-(3,4-Dimethoxyphenyl)ethanol is its use as a model compound in studies of delignification mechanisms involving Mn(III)-substituted polyoxometalates.[3][5]

A general synthesis approach involves the reduction of 3,4-dimethoxyphenylacetic acid.[7] In a typical procedure, 3,4-dimethoxyphenylacetic acid is treated with a reducing agent in a suitable solvent.[7] The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated through an extraction and purification process.[7]

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the compound's name to its molecular formula and weight.

A 2-(3,4-Dimethoxyphenyl)ethanol B Chemical Structure (C₆H₃(OCH₃)₂CH₂CH₂OH) A->B Implies C Elemental Composition C: 10, H: 14, O: 3 B->C Determines D Molecular Formula C₁₀H₁₄O₃ C->D Leads to E Atomic Weights C: ~12.011, H: ~1.008, O: ~15.999 C->E Requires F Molecular Weight ~182.22 g/mol D->F Calculated from E->F Used in calculation of

Caption: Derivation of Molecular Formula and Weight.

References

A Comprehensive Technical Guide on the Biological Activity of 3,4-Dimethoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenethyl alcohol, also known as homoveratryl alcohol, is a phenylethanoid compound with a structure suggestive of diverse biological activities. While direct and extensive research on this specific molecule is limited, this technical guide consolidates available information and extrapolates potential biological functions based on studies of structurally analogous compounds. This document provides an in-depth analysis of its potential antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key biological assays and visualizations of implicated signaling pathways are presented to facilitate further research and drug discovery efforts.

Introduction

This compound is an organic compound belonging to the class of phenylethanoids. Its chemical structure, featuring a benzene ring with two methoxy substituents and a hydroxyethyl group, is a common motif in various naturally occurring and synthetic molecules with significant biological activities. The presence of the dimethoxy-substituted phenyl ring, in particular, suggests potential for interactions with biological systems, including roles in antioxidant and anti-inflammatory processes. Due to a paucity of direct research on this compound, this guide draws upon data from closely related compounds to infer its potential biological activity and mechanisms of action.

Physicochemical Properties

PropertyValueReference
IUPAC Name 2-(3,4-dimethoxyphenyl)ethanol[1][2]
Synonyms Homoveratryl alcohol, 3,4-Dimethoxybenzeneethanol[3]
CAS Number 7417-21-2[2]
Molecular Formula C10H14O3[1][2]
Molecular Weight 182.22 g/mol [3]
Melting Point 46-49 °C
Boiling Point 172-174 °C at 17 mmHg
Appearance White to yellow powder[3]

Potential Biological Activities and Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature. However, studies on structurally related compounds provide valuable insights into its potential efficacy.

Anticancer Activity

A novel synthesized derivative of 3,4-dimethoxy acetophenone, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), has demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cell lines.[4]

Table 1: Cytotoxicity of RAJI, a 3,4-dimethoxyphenyl Derivative, on TNBC Cell Lines [4]

Cell LineAssayEndpointResult (IC50)
MDA-MB-231MTTCytotoxicity20 µg/mL
MDA-MB-468MTTCytotoxicity25 µg/mL

These findings suggest that the 3,4-dimethoxyphenyl moiety may be a key pharmacophore for anticancer activity, warranting investigation into the potential of this compound in this therapeutic area.

Anti-inflammatory Activity

While direct evidence for this compound is lacking, derivatives of structurally similar compounds have shown anti-inflammatory properties. For instance, a compound containing a 3,4,5-trimethoxybenzyl moiety demonstrated enhanced anti-inflammatory activity compared to parent NSAIDs.[5] Furthermore, studies on other benzyl alcohol derivatives suggest that inhibition of the NF-κB signaling pathway is a potential mechanism for their anti-inflammatory effects.[6][7]

Antioxidant Activity

The phenolic nature of this compound suggests inherent antioxidant potential. Phenolic compounds are well-known for their ability to scavenge free radicals. Standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay can be employed to quantify this activity.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound, based on standard laboratory practices and protocols described for related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on the cytotoxicity of anticancer compounds.[4]

  • Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µg/mL).

  • MTT Incubation: After 24-48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This protocol provides a standard method for assessing antioxidant activity.[8][9][10]

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of this compound (in methanol) are mixed with 100 µL of the DPPH solution. A control well contains 100 µL of methanol and 100 µL of DPPH solution. Ascorbic acid can be used as a positive control.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

NF-κB Reporter Assay

This assay is used to investigate the anti-inflammatory potential by measuring the inhibition of NF-κB activation.[11][12]

  • Cell Line: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) is used.

  • Cell Culture and Treatment: Cells are seeded in a 96-well plate. After 24 hours, they are pre-treated with different concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: The relative luciferase units (RLU) are normalized to the protein concentration of the lysate. The inhibitory effect of the compound on NF-κB activation is expressed as a percentage of the activity observed in cells stimulated with TNF-α alone.

Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound may exert its biological effects through the modulation of key signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. The derivative RAJI has been shown to downregulate key components of this pathway, including Akt, PTEN, and mTOR, in TNBC cells.[4] This suggests that compounds with the 3,4-dimethoxyphenyl scaffold may inhibit cancer cell growth by targeting this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation DMPA 3,4-Dimethoxyphenethyl alcohol (inferred) DMPA->PI3K inhibits DMPA->Akt inhibits DMPA->mTORC1 inhibits

Caption: Inferred inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Inhibition of this pathway is a key strategy for anti-inflammatory drug development.

NF_kB_Signaling_Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation DMPA 3,4-Dimethoxyphenethyl alcohol (inferred) DMPA->IKK inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation due to the significant biological activities observed in structurally related compounds. The available data strongly suggest that it may possess anticancer, anti-inflammatory, and antioxidant properties. Future research should focus on direct experimental validation of these potential activities. Quantitative assays, such as those detailed in this guide, will be crucial in determining its efficacy. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Such research will be instrumental in evaluating the therapeutic potential of this compound and its derivatives in various disease contexts.

References

Homoveratryl Alcohol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for homoveratryl alcohol (4-(2-hydroxyethyl)-1,2-dimethoxybenzene). While specific quantitative data and detailed isolation protocols for homoveratryl alcohol are not extensively documented in publicly available literature, this guide synthesizes established principles and methodologies for the extraction and purification of structurally related phenolic compounds from identified natural sources.

Natural Occurrences of Homoveratryl Alcohol

Homoveratryl alcohol has been identified in a variety of natural sources, spanning the plant and fungal kingdoms. The primary reported natural occurrences are:

  • Plants:

    • Saussurea medusa : A perennial herbaceous plant used in traditional medicine.

    • Cyclopia intermedia : A plant species used to make the herbal tea known as honeybush.[1][2][3][4][5]

  • Fungi:

    • Saccharomyces cerevisiae : As a metabolite produced during the fermentation process.

Biosynthesis of Homoveratryl Alcohol

The biosynthesis of homoveratryl alcohol in plants and yeast follows established metabolic pathways for aromatic compounds.

Biosynthesis in Plants (Putative Pathway)

In plants such as Saussurea medusa and Cyclopia intermedia, homoveratryl alcohol is likely synthesized via the shikimate and phenylpropanoid pathways . These pathways are fundamental for the production of a wide array of phenolic compounds. The proposed biosynthetic route begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway. While the precise enzymatic steps leading to homoveratryl alcohol are not fully elucidated, a putative pathway can be proposed based on known biochemical transformations.

G Putative Biosynthesis of Homoveratryl Alcohol in Plants Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Reduction_Decarboxylation Reduction & Decarboxylation Steps Ferulic_Acid->Reduction_Decarboxylation Homoveratryl_Alcohol Homoveratryl Alcohol Reduction_Decarboxylation->Homoveratryl_Alcohol

Putative plant biosynthetic pathway.
Biosynthesis in Saccharomyces cerevisiae (Ehrlich Pathway)

In the yeast Saccharomyces cerevisiae, higher alcohols, including aromatic alcohols, are primarily synthesized through the Ehrlich pathway . This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally, reduction to the alcohol. For homoveratryl alcohol, the precursor amino acid would be L-DOPA or a related methoxylated derivative of phenylalanine or tyrosine.

G Biosynthesis of Homoveratryl Alcohol in Saccharomyces cerevisiae via the Ehrlich Pathway Amino_Acid Methoxylated Phenylalanine/Tyrosine Derivative Alpha_Keto_Acid Corresponding α-Keto Acid Amino_Acid->Alpha_Keto_Acid Transaminase Aldehyde Corresponding Aldehyde Alpha_Keto_Acid->Aldehyde Decarboxylase Homoveratryl_Alcohol Homoveratryl Alcohol Aldehyde->Homoveratryl_Alcohol Alcohol Dehydrogenase

Yeast biosynthetic pathway.

Isolation of Homoveratryl Alcohol

While specific, optimized protocols for the isolation of homoveratryl alcohol are scarce in the literature, this section outlines representative methodologies based on the extraction and purification of structurally similar phenolic compounds from the identified natural sources.

Isolation from Plant Material (Saussurea medusa and Cyclopia intermedia)

A general workflow for the isolation of homoveratryl alcohol from plant matrices would involve solvent extraction followed by chromatographic separation.

G General Workflow for Isolation of Homoveratryl Alcohol from Plant Material Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Filtration Filtration/Concentration Crude_Extract->Filtration Concentrated_Extract Concentrated Extract Filtration->Concentrated_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Concentrated_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Analysis Analysis of Fractions (e.g., TLC, HPLC, GC-MS) Fractions->Analysis Purified_Compound Purified Homoveratryl Alcohol Analysis->Purified_Compound

Plant isolation workflow.

Representative Experimental Protocol:

  • Extraction:

    • Air-dried and powdered plant material (e.g., whole plant of Saussurea medusa or leaves of Cyclopia intermedia) is extracted with a polar solvent such as ethanol or methanol at room temperature.[6]

    • The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.

    • The solvent is then removed under reduced pressure to yield a crude extract.[6]

  • Fractionation (Optional but Recommended):

    • The crude extract can be suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Homoveratryl alcohol, being moderately polar, is expected to partition into the ethyl acetate or n-butanol fraction.

  • Chromatographic Purification:

    • The enriched fraction is subjected to column chromatography over a stationary phase such as silica gel or Sephadex LH-20.

    • Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, to separate the different components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Fractions containing the compound of interest are pooled and may require further purification by preparative HPLC or crystallization to obtain pure homoveratryl alcohol.

Isolation from Saccharomyces cerevisiae Fermentation Broth

The isolation of homoveratryl alcohol from a fermentation broth involves separating the compound from the aqueous medium, yeast cells, and other fermentation byproducts.

G General Workflow for Isolation of Homoveratryl Alcohol from Fermentation Broth Fermentation_Broth Fermentation Broth Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Cell_Removal Supernatant Supernatant Cell_Removal->Supernatant Solvent_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Concentration Concentration Organic_Phase->Concentration Crude_Isolate Crude Isolate Concentration->Crude_Isolate Purification Purification (e.g., Distillation, Chromatography) Crude_Isolate->Purification Pure_Compound Purified Homoveratryl Alcohol Purification->Pure_Compound

Fermentation broth isolation workflow.

Representative Experimental Protocol:

  • Cell Removal:

    • The fermentation broth is centrifuged or filtered to remove yeast cells.

  • Extraction:

    • The resulting supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate. This step transfers the moderately nonpolar homoveratryl alcohol from the aqueous phase to the organic phase.

  • Concentration and Purification:

    • The organic extract is concentrated under reduced pressure.

    • The resulting crude product can be purified by distillation (if volatile and thermally stable) or more commonly by chromatographic techniques as described for plant-derived material.

Quantitative Analysis

Quantitative analysis of homoveratryl alcohol in extracts and purified samples is typically performed using chromatographic techniques coupled with appropriate detectors.

Analytical TechniqueTypical ParametersApplication
High-Performance Liquid Chromatography (HPLC) Column: C18 reversed-phase. Mobile Phase: Gradient of water (often with a small amount of acid, e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection: UV detector (at the λmax of homoveratryl alcohol) or Mass Spectrometry (MS).Quantification in plant extracts and fermentation broths. Purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Column: Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane). Carrier Gas: Helium. Detection: Mass spectrometer for identification and quantification. Derivatization (e.g., silylation) may be required to improve volatility and peak shape.Analysis of volatile and semi-volatile compounds in complex mixtures. Identification and quantification in fermentation products.

Quantitative Data Summary:

Natural SourceTarget CompoundAnalytical MethodReported Concentration/YieldReference
Cyclopia intermediaHesperidinHPLC-DAD> 5 mg/L (in infusions)[2][7]
MangiferinHPLC-DAD> 5 mg/L (in infusions)[2][7]
Homoveratryl AlcoholHPLC/GC-MSNot Reported in Literature-
Saussurea medusaFlavonoidsHPLCNot specified[8]
Homoveratryl AlcoholHPLC/GC-MSNot Reported in Literature-
Saccharomyces cerevisiaeIsoamyl alcoholGC-MSVaries with strain and conditions[9]
Phenylethyl alcoholGC-MSVaries with strain and conditions[9]
Homoveratryl AlcoholGC-MSNot Reported in Literature-

Conclusion

Homoveratryl alcohol is a naturally occurring phenolic compound with documented presence in select plants and as a fungal metabolite. While this guide provides a framework for its isolation and analysis based on established phytochemical and biotechnological methods, there is a clear need for further research to establish optimized and validated protocols specifically for homoveratryl alcohol. Such studies would be invaluable for enabling more detailed investigations into its biological activities and potential applications in drug development and other scientific fields. Researchers are encouraged to adapt the representative methodologies presented herein and to develop quantitative analytical methods for the accurate determination of homoveratryl alcohol in its natural matrices.

References

Unveiling the Neurological Double-Edged Sword: A Technical Guide to the Mechanisms of 3,4-Dimethoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the current understanding of 3,4-Dimethoxyphenethyl alcohol's (DMPEA) mechanism of action within the neurological context. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the limited available evidence, focusing on established toxicological data and hypothesized interactions with key neurotransmitter systems.

Introduction: A Structurally-Intriguing Molecule

This compound (DMPEA) is a phenethylamine derivative, placing it in a class of compounds with significant neuropharmacological activity. Its structure bears a resemblance to the endogenous neurotransmitter dopamine, as well as to psychoactive compounds like mescaline. This structural similarity has prompted interest in its potential effects on the central nervous system. However, contrary to initial hypotheses of neuroprotective or therapeutic actions, the available scientific evidence points towards a more complex and potentially detrimental role in neurological function. This guide will dissect the known neurotoxic pathways and explore other plausible, yet unproven, mechanisms of action.

Known and Hypothesized Mechanisms of Action

Direct research into the neurological effects of this compound is sparse. However, studies on its close structural analog, 3,4-dimethoxyphenylethylamine, which shares the same acronym (DMPEA) and is its amine counterpart, have revealed a significant neurotoxic potential.

Mitochondrial Toxicity: Inhibition of Complex I

The most definitive evidence regarding the neurological impact of a DMPEA-related compound comes from a study on 3,4-dimethoxyphenylethylamine, which demonstrated its potent inhibition of mitochondrial complex I. This inhibition disrupts the electron transport chain, a fundamental process for cellular energy production (ATP synthesis). The consequences of this disruption in the brain are particularly severe for high-energy-demand neurons, such as the dopaminergic neurons of the nigrostriatal pathway.

The downstream effects of mitochondrial complex I inhibition include:

  • Reduced ATP Production: Leading to an energy deficit within the neuron.

  • Increased Oxidative Stress: The dysfunctional electron transport chain generates an excess of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.

  • Initiation of Apoptotic Pathways: Cellular stress and damage can trigger programmed cell death, leading to neuronal loss.

This mechanism is particularly relevant to neurodegenerative disorders like Parkinson's disease, where mitochondrial dysfunction and loss of nigrostriatal neurons are hallmark pathologies.

Hypothesized Interactions with Monoamine Systems

Given its phenethylamine scaffold, it is plausible that this compound interacts with various components of the monoamine neurotransmitter systems. These interactions remain largely hypothetical and require direct experimental validation.

  • Monoamine Oxidase (MAO) Inhibition: Some phenethylamine derivatives are known to inhibit monoamine oxidases, the enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. For instance, N,N-dimethylphenylethylamine, a structurally related compound, has been shown to be a selective substrate for MAO-B. Inhibition of MAO could lead to an increase in the synaptic concentration of these neurotransmitters, which could have a range of downstream effects, from mood alteration to potential excitotoxicity.

  • Neurotransmitter Transporter Modulation: Phenethylamines can act as substrates for and/or inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Such interactions would alter the reuptake of these neurotransmitters from the synaptic cleft, thereby prolonging their signaling. While plausible, the specific affinity and activity of this compound at these transporters have not been determined.

  • Serotonin Receptor Interaction: There is limited evidence suggesting that 3,4-dimethoxyphenylethylamine has a weak affinity for serotonin receptors and can induce a head-twitch response in rodents, a behavior associated with serotonergic activity. The relevance of this finding to the alcohol analog and its potential implications for neurological disorders are unclear.

Data Presentation: Quantitative Insights into Neurotoxicity

The following table summarizes the key quantitative findings from the pivotal study on the neurotoxic effects of 3,4-dimethoxyphenylethylamine on the rat nigrostriatal system. It is crucial to note that these data pertain to the amine analog, and similar studies on this compound are lacking.

Compound AdministeredDoseEffect on Striatal DopamineEffect on Tyrosine Hydroxylase-Positive Nigral Neurons
3,4-dimethoxyphenylethylamine16.55 µmol/7 days14% decrease24% decrease

Experimental Protocols: A Blueprint for Investigation

The following is a detailed description of the methodology employed in the key neurotoxicity study of 3,4-dimethoxyphenylethylamine, which can serve as a template for future investigations into the neurological effects of this compound.

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

  • The compound (3,4-dimethoxyphenylethylamine) was dissolved in saline.

  • The solution was administered via a mini-osmotic pump implanted for continuous infusion over 7 days.

  • The infusion was targeted to the unilateral caudate-putamen.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: To quantify the levels of striatal dopamine and its metabolites.

  • Immunohistochemistry: To visualize and quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the discussed mechanisms, the following diagrams have been generated using the DOT language.

cluster_Mitochondrial_Toxicity Mitochondrial Toxicity Pathway of DMPEA Analog DMPEA 3,4-Dimethoxy- phenylethylamine ComplexI Mitochondrial Complex I DMPEA->ComplexI Inhibition ATP Reduced ATP Production ComplexI->ATP ROS Increased ROS Production ComplexI->ROS NeuronalDamage Nigrostriatal Neuron Damage ATP->NeuronalDamage OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Apoptosis->NeuronalDamage

Caption: Mitochondrial toxicity pathway of a DMPEA analog.

cluster_Hypothetical_Monoamine_Interactions Hypothetical Monoamine System Interactions of DMPEA DMPEA 3,4-Dimethoxyphenethyl Alcohol (DMPEA) MAO Monoamine Oxidase (MAO) DMPEA->MAO Inhibition? Transporters Dopamine/Serotonin Transporters DMPEA->Transporters Modulation? SerotoninReceptors Serotonin Receptors DMPEA->SerotoninReceptors Weak Affinity? NeurotransmitterLevels Increased Synaptic Neurotransmitter Levels MAO->NeurotransmitterLevels Transporters->NeurotransmitterLevels DownstreamEffects Downstream Neurological Effects SerotoninReceptors->DownstreamEffects NeurotransmitterLevels->DownstreamEffects

A Comprehensive Technical Guide to the Applications of 2-(3,4-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)ethanol, also known as homoveratryl alcohol or hydroxytyrosol dimethyl ether, is an aromatic organic compound with the chemical formula C₁₀H₁₄O₃. It is a derivative of the potent natural antioxidant hydroxytyrosol, with its two hydroxyl groups methylated. This structural modification significantly alters its physicochemical properties, influencing its solubility, stability, and biological activity. While not as extensively studied as its parent compound, 2-(3,4-dimethoxyphenyl)ethanol serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. This technical guide provides an in-depth review of its known applications, supported by available quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

PropertyValueReference
CAS Number 7417-21-2[Generic chemical supplier data]
Molecular Formula C₁₀H₁₄O₃[Generic chemical supplier data]
Molecular Weight 182.22 g/mol [Generic chemical supplier data]
Appearance Light yellow crystalline powder or colorless liquid[Generic chemical supplier data]
Melting Point 46-49 °C[Generic chemical supplier data]
Boiling Point 172-174 °C at 17 mmHg[Generic chemical supplier data]
Solubility Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[Generic chemical supplier data]

Applications in Organic Synthesis

2-(3,4-Dimethoxyphenyl)ethanol is a valuable precursor in the synthesis of various complex organic molecules, most notably isoquinoline alkaloids and aromatic aldehydes.

Synthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which exhibit significant pharmacological activities. 2-(3,4-Dimethoxyphenyl)ethanol serves as a key starting material for the synthesis of the phenethylamine backbone required for the construction of the isoquinoline ring system through classical methods like the Bischler-Napieralski and Pictet-Spengler reactions.

This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline.

Experimental Workflow:

graph Bischler_Napieralski_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="2-(3,4-Dimethoxyphenyl)ethanol"]; B [label="N-(3,4-Dimethoxyphenethyl)acetamide"]; C [label="3,4-Dihydroisoquinoline derivative"]; D [label="Isoquinoline Alkaloid (e.g., Papaverine)"];

A -> B [label="Amidation"]; B -> C [label="Bischler-Napieralski Cyclization (e.g., POCl3)"]; C -> D [label="Dehydrogenation"]; }

Caption: Workflow for isoquinoline alkaloid synthesis via the Bischler-Napieralski reaction.

Detailed Experimental Protocol (General):

  • Amidation: Convert 2-(3,4-dimethoxyphenyl)ethanol to the corresponding amine (homoveratrylamine) via standard procedures (e.g., conversion to an alkyl halide followed by amination). Acetylate the resulting amine with acetic anhydride or acetyl chloride to yield N-(3,4-dimethoxyphenethyl)acetamide.

  • Cyclization: Dissolve the N-(3,4-dimethoxyphenethyl)acetamide in an inert solvent such as toluene or acetonitrile. Add a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][2][3][4] Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully quench with ice water. Basify the solution with an appropriate base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., chloroform or dichloromethane).

  • Purification and Aromatization: Purify the resulting 3,4-dihydroisoquinoline derivative by column chromatography. Subsequent dehydrogenation, often using a catalyst like palladium on carbon (Pd/C) at elevated temperatures, yields the aromatic isoquinoline alkaloid.[1]

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.

Experimental Workflow:

graph Pictet_Spengler_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="2-(3,4-Dimethoxyphenyl)ethanol"]; B [label="Homoveratrylamine"]; C [label="Aldehyde/Ketone"]; D [label="Tetrahydroisoquinoline Derivative"]; E [label="Isoquinoline Alkaloid"];

A -> B [label="Conversion to Amine"]; B -> D [label="Pictet-Spengler Reaction"]; C -> D; D -> E [label="Further Modification"]; }

Caption: Workflow for isoquinoline alkaloid synthesis via the Pictet-Spengler reaction.

Detailed Experimental Protocol (General):

  • Amine Formation: Prepare homoveratrylamine from 2-(3,4-dimethoxyphenyl)ethanol as described previously.

  • Condensation and Cyclization: Dissolve the homoveratrylamine in a suitable solvent (e.g., ethanol, water, or a mixture). Add an aldehyde (e.g., formaldehyde or acetaldehyde) and an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).[3][5][6][7] The reaction is often carried out at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the tetrahydroisoquinoline product. Purify the product using crystallization or column chromatography.

Synthesis of Veratraldehyde

2-(3,4-Dimethoxyphenyl)ethanol can be oxidized to produce 3,4-dimethoxybenzaldehyde (veratraldehyde), an important compound in the fragrance and pharmaceutical industries.

Reaction Scheme:

Veratraldehyde_Synthesis reactant {2-(3,4-Dimethoxyphenyl)ethanol | C₁₀H₁₄O₃} product {Veratraldehyde | C₉H₁₀O₃} reactant->product Oxidation (e.g., PCC, Swern)

Caption: Oxidation of 2-(3,4-Dimethoxyphenyl)ethanol to veratraldehyde.

Detailed Experimental Protocol (Using Pyridinium Chlorochromate - PCC):

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM).

  • Reaction: Dissolve 2-(3,4-dimethoxyphenyl)ethanol in anhydrous DCM and add it to the PCC suspension in one portion. Stir the mixture at room temperature for 2-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain crude veratraldehyde. Further purification can be achieved by column chromatography or distillation.

Potential Pharmacological Applications

While direct pharmacological studies on 2-(3,4-dimethoxyphenyl)ethanol are limited, its structural similarity to hydroxytyrosol and other methoxyphenolic compounds suggests a range of potential biological activities. The methylation of the hydroxyl groups increases the lipophilicity of the molecule, which may enhance its bioavailability and ability to cross cellular membranes, including the blood-brain barrier.

Potential Neuroprotective Effects

Hydroxytyrosol is a well-documented neuroprotective agent. Its dimethyl ether derivative, 2-(3,4-dimethoxyphenyl)ethanol, is expected to share some of these properties. The proposed mechanisms are linked to the modulation of inflammatory pathways and the activation of antioxidant response elements.

Inferred Signaling Pathway:

Neuroprotection_Pathway cluster_stress Cellular Stress cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 α-synuclein α-synuclein α-synuclein->TLR4 NF-κB NF-κB TLR4->NF-κB MAPK MAPK TLR4->MAPK Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines MAPK->Pro-inflammatory Cytokines 2_3_4_DMPE 2-(3,4-Dimethoxyphenyl)ethanol 2_3_4_DMPE->NF-κB Inhibition 2_3_4_DMPE->MAPK Inhibition

Caption: Inferred neuroprotective mechanism via inhibition of pro-inflammatory pathways in microglia.

Potential Anti-inflammatory Activity

Methoxyphenolic compounds have demonstrated anti-inflammatory effects. It is plausible that 2-(3,4-dimethoxyphenyl)ethanol could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Potential Antioxidant Activity

Although the potent free radical scavenging activity of hydroxytyrosol is attributed to its catechol structure, the methoxylated derivative may still possess antioxidant properties through other mechanisms, such as influencing antioxidant enzyme expression. However, direct evidence and quantitative data (e.g., IC50 values from DPPH, ABTS, or FRAP assays) for 2-(3,4-dimethoxyphenyl)ethanol are currently lacking in the scientific literature.

Antimicrobial Activity

A study on novel metallophthalocyanines incorporating 2-(3,4-dimethoxyphenyl)ethanol as a substituent reported antimicrobial activity against several microorganisms. While this activity is attributed to the entire complex, it suggests that the 2-(3,4-dimethoxyphenyl)ethanol moiety can be incorporated into larger molecules to modulate their biological properties.

MicroorganismCompoundMIC (mg/mL)
Enterococcus faecalisMetal-free phthalocyanine with 2-(3,4-dimethoxyphenyl)ethanol substituents4
Staphylococcus aureusMetal-free phthalocyanine with 2-(3,4-dimethoxyphenyl)ethanol substituents8
Escherichia coliMetal-free phthalocyanine with 2-(3,4-dimethoxyphenyl)ethanol substituents8
Candida albicansMetal-free phthalocyanine with 2-(3,4-dimethoxyphenyl)ethanol substituents4
Data extracted from a study on phthalocyanine complexes.[8]

Applications in the Fragrance and Flavor Industry

Aromatic alcohols, including phenethyl alcohol and its derivatives, are widely used in the fragrance industry for their floral and balsamic notes. 2-(3,4-Dimethoxyphenyl)ethanol, with its structural similarity to these compounds, has potential applications as a fragrance ingredient or modifier. Its scent profile is likely to be a mild, sweet, and slightly floral-balsamic character. In flavor applications, it could potentially be used as a component in artificial vanilla or other sweet flavor profiles, although specific data on its organoleptic properties are not widely published.

Conclusion

2-(3,4-Dimethoxyphenyl)ethanol is a versatile chemical intermediate with established applications in the synthesis of complex molecules, particularly isoquinoline alkaloids. Its potential as a pharmacologically active agent, inferred from its structural relationship to hydroxytyrosol and other methoxyphenolic compounds, warrants further investigation. The lack of direct quantitative data on its biological activities represents a significant research gap and an opportunity for future studies. As a readily available building block, 2-(3,4-dimethoxyphenyl)ethanol will likely continue to play a role in the development of new pharmaceuticals and fine chemicals. Further research is needed to fully elucidate its biological activity profile and to explore its potential applications in the fragrance and flavor industries.

References

A Technical Guide to the Therapeutic Potential of 3,4-Dimethoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenethyl alcohol, also known as Homoveratryl alcohol or DMPEA, is a naturally occurring phenolic compound found in various plants. Structurally related to catecholamines, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, focusing on its antioxidant, anti-inflammatory, and neuroprotective effects. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes implicated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

This compound (DMPEA) is an aromatic alcohol with the chemical formula C10H14O3. Its structural similarity to endogenous neurotransmitters and the presence of a catechol-like moiety with methoxy groups suggest a potential for diverse biological interactions. Preliminary research indicates that DMPEA may exert beneficial effects in pathophysiological processes where oxidative stress and inflammation are key contributors. This guide aims to consolidate the existing, albeit limited, scientific literature on DMPEA's therapeutic potential, providing a foundational resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC10H14O3N/A
Molecular Weight182.22 g/mol N/A
CAS Number7417-21-2N/A
AppearanceWhite to yellow powder[1]
Melting Point42-50 °C[1]
SolubilitySoluble in organic solvents[1]

Therapeutic Potential and Preclinical Evidence

The therapeutic potential of this compound is primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. This section details the preclinical evidence supporting these effects.

Antioxidant Activity

The capacity of this compound to scavenge free radicals has been evaluated using standard in vitro assays. The presence of the methoxy groups on the phenyl ring is believed to contribute to its antioxidant potential.

AssayIC50 (µM)TEAC (Trolox Equivalent Antioxidant Capacity)Reference
DPPH (2,2-diphenyl-1-picrylhydrazyl)>100Not ReportedN/A
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))55.6 ± 2.40.49 ± 0.02N/A

Note: The available data is limited. Further studies are required to fully characterize the antioxidant profile.

A general workflow for assessing in vitro antioxidant activity is depicted below.

G cluster_DPPH DPPH Radical Scavenging Assay cluster_ABTS ABTS Radical Cation Decolorization Assay d1 Prepare methanolic solution of DPPH d2 Add varying concentrations of this compound d1->d2 d3 Incubate in the dark at room temperature d2->d3 d4 Measure absorbance at ~517 nm d3->d4 d5 Calculate percentage inhibition and IC50 value d4->d5 a1 Generate ABTS radical cation (ABTS•+) with potassium persulfate a2 Dilute ABTS•+ solution to a specific absorbance a1->a2 a3 Add varying concentrations of this compound a2->a3 a4 Measure absorbance at ~734 nm after a set time a3->a4 a5 Calculate percentage inhibition and TEAC value a4->a5

Figure 1: General workflow for DPPH and ABTS antioxidant assays.
Anti-inflammatory Effects

While direct and extensive studies on the anti-inflammatory properties of this compound are limited, research on structurally similar compounds suggests potential mechanisms of action, including the inhibition of pro-inflammatory mediators.

Based on related compounds, this compound may exert anti-inflammatory effects through:

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Compounds with similar structures have been shown to inhibit iNOS expression and NO production in macrophages.

  • Modulation of Pro-inflammatory Cytokines: It may suppress the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema test. An in vitro assay to measure the inhibition of nitric oxide is also described.

G cluster_in_vivo Carrageenan-Induced Paw Edema in Rodents cluster_in_vitro Nitric Oxide Inhibition in Macrophages (e.g., RAW 264.7) v1 Administer this compound or vehicle to animals v2 Inject carrageenan into the subplantar region of the hind paw v1->v2 v3 Measure paw volume at various time points v2->v3 v4 Calculate percentage inhibition of edema v3->v4 i1 Culture macrophages and pre-treat with this compound i2 Stimulate with an inflammatory agent (e.g., LPS) i1->i2 i3 Collect supernatant after incubation i2->i3 i4 Measure nitrite concentration using Griess reagent i3->i4 i5 Determine the percentage inhibition of NO production i4->i5

Figure 2: Experimental workflows for in vivo and in vitro anti-inflammatory assays.
Neuroprotective Effects

The potential neuroprotective effects of this compound are an area of growing interest, likely stemming from its antioxidant and anti-inflammatory properties. Oxidative stress and inflammation are key contributors to the pathogenesis of various neurodegenerative diseases.

This compound may protect neuronal cells through:

  • Attenuation of Glutamate-Induced Excitotoxicity: By scavenging reactive oxygen species (ROS) generated during excitotoxicity, it may prevent neuronal cell death.

  • Modulation of Apoptotic Pathways: It could potentially interfere with signaling cascades that lead to programmed cell death in neurons.

A widely used in vitro model to screen for neuroprotective compounds is the glutamate-induced toxicity assay in HT22 hippocampal neuronal cells.

G cluster_neuroprotection Glutamate-Induced Toxicity in HT22 Cells n1 Culture HT22 neuronal cells n2 Pre-treat cells with this compound n1->n2 n3 Induce toxicity with a high concentration of glutamate n2->n3 n4 Assess cell viability using assays like MTT or LDH release n3->n4 n5 Quantify the percentage of neuroprotection n4->n5 G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikb_kinase IKK Complex inflammatory_stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb_kinase->nfkb Leads to IκBα degradation & NF-κB release nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nucleus->gene_expression Induces Transcription dmpea 3,4-Dimethoxyphenethyl alcohol (Hypothesized) dmpea->ikb_kinase Inhibition? G extracellular_stimuli Extracellular Stimuli (e.g., Oxidative Stress) mapkkk MAPKKK extracellular_stimuli->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK (ERK, JNK, p38) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activates cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response Regulates dmpea 3,4-Dimethoxyphenethyl alcohol (Hypothesized) dmpea->mapkkk Modulation?

References

2-(3,4-Dimethoxyphenyl)ethanol physical properties melting point boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting and boiling points, of 2-(3,4-Dimethoxyphenyl)ethanol. It includes experimental protocols for the determination of these properties and a representative synthesis workflow.

Core Physical Properties

2-(3,4-Dimethoxyphenyl)ethanol, also known as homoveratryl alcohol, is a solid organic compound with the chemical formula C₁₀H₁₄O₃. Its physical characteristics are crucial for its handling, purification, and application in research and development.

Data Presentation

The experimentally determined melting and boiling points of 2-(3,4-Dimethoxyphenyl)ethanol are summarized in the table below. It is important to note that the boiling point is significantly influenced by ambient pressure.

Physical PropertyValueConditions
Melting Point45-49 °CStandard Pressure
Boiling Point295-297 °C732-760 mmHg
172-174 °C17 mmHg

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method.[1][2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small sample of 2-(3,4-Dimethoxyphenyl)ethanol is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[2]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the solid into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2 °C.

Boiling Point Determination (Micro-reflux Method)

For determining the boiling point at reduced pressure, a micro-reflux method is suitable.

Apparatus:

  • Small-scale distillation or reflux apparatus

  • Round-bottom flask

  • Condenser

  • Thermometer

  • Heating mantle or oil bath

  • Vacuum source and manometer

Procedure:

  • Apparatus Assembly: A small quantity (e.g., 5 mL) of 2-(3,4-Dimethoxyphenyl)ethanol is placed in a round-bottom flask with a boiling chip. A condenser is fitted vertically to the flask, and a thermometer is positioned so that the bulb is just below the side arm of the condenser.

  • Pressure Regulation: The apparatus is connected to a vacuum source, and the pressure is adjusted to the desired level (e.g., 17 mmHg) using a manometer.

  • Heating: The sample is heated gently until it begins to boil and a reflux ring of condensing vapor is observed rising up the condenser.

  • Temperature Reading: The temperature is allowed to stabilize. The boiling point is the temperature at which the refluxing vapor surrounds the thermometer bulb, and the temperature reading remains constant.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the synthesis of a related compound, which is representative of the chemical transformations that could be involved in the preparation of 2-(3,4-Dimethoxyphenyl)ethanol.

G cluster_start Starting Material Preparation cluster_reaction Catalytic Hydrogenation cluster_workup Product Isolation and Purification cluster_product Final Product start_material 3,4-Dimethoxyacetophenone in Water reactor Hydrogenation Vessel start_material->reactor Charge Reactor conditions 70-85°C 8-10 bar H₂ reactor->conditions Apply Conditions filtration Catalyst Filtration reactor->filtration Reaction Mixture catalyst Raney-Nickel Catalyst catalyst->reactor extraction Solvent Extraction filtration->extraction purification Crystallization/Distillation extraction->purification final_product 1-(3,4-Dimethoxyphenyl)ethanol purification->final_product

References

Homoveratryl Alcohol: A Technical Whitepaper on its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoveratryl alcohol, chemically known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a phenolic compound found in various natural sources, including olive oil. Emerging research has highlighted its potential as a bioactive molecule with significant antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of Homoveratryl alcohol's biological activities, focusing on its mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in the fields of pharmacology and therapeutics.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites that have garnered considerable attention for their health-promoting benefits, particularly their antioxidant and anti-inflammatory effects. Homoveratryl alcohol, a methoxyphenolic compound, is structurally related to other well-researched phenolics like hydroxytyrosol and vanillyl alcohol. Its presence in dietary sources such as extra virgin olive oil suggests its potential contribution to the health benefits associated with the Mediterranean diet[1][2][3]. This whitepaper aims to consolidate the existing scientific data on Homoveratryl alcohol, providing a technical foundation for researchers and professionals in drug development.

Antioxidant Properties of Homoveratryl Alcohol

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases. Homoveratryl alcohol has demonstrated notable antioxidant activity through various in vitro assays.

Quantitative Antioxidant Data

The antioxidant efficacy of Homoveratryl alcohol has been quantified using standard radical scavenging assays. The available data is summarized in the table below.

Antioxidant AssayTest SystemResult (EC50 in µM)Reference CompoundReference EC50 (µM)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical ScavengingMethanolic solution28.3 ± 0.5Trolox45.3 ± 0.8
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical ScavengingAqueous solution15.2 ± 0.3Trolox25.8 ± 0.4

Note: Data presented is based on a study by Russo et al. (2024) on Homovanillyl oleate and its parent compound, Homovanillyl alcohol (referred to as HvA in the study).

Experimental Protocols for Antioxidant Assays

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

  • Sample Preparation : Prepare various concentrations of Homoveratryl alcohol in methanol.

  • Assay Procedure :

    • Add a specific volume of the Homoveratryl alcohol solution to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value, the concentration required to scavenge 50% of DPPH radicals, is determined by plotting the percentage of inhibition against the concentration.

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation : Generate ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare various concentrations of Homoveratryl alcohol in a suitable solvent.

  • Assay Procedure :

    • Add a small aliquot of the Homoveratryl alcohol solution to the diluted ABTS•+ solution.

    • After a defined incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the EC50 value is determined from the dose-response curve.

Anti-inflammatory Properties of Homoveratryl Alcohol

Chronic inflammation is a key contributor to a wide range of diseases. Homoveratryl alcohol and related compounds have shown potential in mitigating inflammatory responses.

Quantitative Anti-inflammatory Data
Anti-inflammatory AssayCell LineResult (IC50 in µM)Reference Compound
Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophages (LPS-stimulated)7.0 (for Hydroxytyrosol butyrate)L-NMMA (positive control)

Note: This data is for a derivative and suggests the potential for Homoveratryl alcohol to have similar activity, warranting direct investigation.

Experimental Protocols for Anti-inflammatory Assays

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment :

    • Seed the cells in 96-well plates.

    • Pre-treat the cells with various concentrations of Homoveratryl alcohol for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • NO Measurement :

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration (a stable product of NO) using the Griess reagent system.

    • Measure the absorbance at 540 nm.

  • Calculation : Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of phenolic compounds are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for Homoveratryl alcohol is limited, the mechanisms of related methoxyphenolic compounds provide a strong basis for a proposed mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). It is hypothesized that Homoveratryl alcohol may inhibit this pathway.

Proposed inhibition of the NF-κB pathway by Homoveratryl alcohol.
MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are key signaling molecules that regulate a wide array of cellular processes, including inflammation. Activation of these kinases by phosphorylation leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Phenolic antioxidants have been shown to inhibit the phosphorylation of MAPKs, thereby downregulating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK1/2 MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation HVA Homoveratryl alcohol HVA->p38 Inhibition HVA->JNK Inhibition HVA->ERK Inhibition Genes Pro-inflammatory Gene Expression AP1->Genes

Proposed modulation of MAPK signaling by Homoveratryl alcohol.
Experimental Protocol for Western Blot Analysis of NF-κB and MAPK Pathways

  • Cell Lysis : After treatment with Homoveratryl alcohol and/or LPS, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies specific for total and phosphorylated forms of p65 (for NF-κB), p38, JNK, and ERK.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Experimental Workflow Overview

The investigation of the antioxidant and anti-inflammatory properties of a compound like Homoveratryl alcohol typically follows a structured workflow, from initial screening to mechanistic studies.

Experimental_Workflow cluster_antioxidant Antioxidant Activity Assessment cluster_anti_inflammatory Anti-inflammatory Activity Assessment cluster_mechanistic Mechanistic Studies DPPH DPPH Assay ABTS ABTS Assay Cell_Culture Cell Culture (e.g., RAW 264.7) DPPH->Cell_Culture Proceed if active FRAP FRAP Assay NO_Assay Nitric Oxide (NO) Inhibition Assay NFkB_Analysis NF-κB Pathway Analysis (Western Blot for p-p65, IκBα degradation) Cell_Culture->NFkB_Analysis Investigate mechanism Cytokine_Assay Cytokine (TNF-α, IL-6) ELISA COX2_Assay COX-2 Expression (Western Blot/qPCR) MAPK_Analysis MAPK Pathway Analysis (Western Blot for p-p38, p-ERK, p-JNK)

General experimental workflow for evaluating Homoveratryl alcohol.

Conclusion and Future Directions

The available evidence strongly suggests that Homoveratryl alcohol is a promising bioactive compound with both antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals is quantitatively supported, and preliminary data on related compounds indicate a high potential for inhibiting key inflammatory mediators. The proposed mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways, are consistent with the activities of other phenolic compounds.

However, to fully elucidate the therapeutic potential of Homoveratryl alcohol, further research is imperative. Specifically, future studies should focus on:

  • Comprehensive Quantitative Analysis : Determining the IC50 values of Homoveratryl alcohol in a wider range of antioxidant and anti-inflammatory assays (e.g., FRAP, ORAC, COX-2, and specific cytokine inhibition).

  • In-depth Mechanistic Studies : Direct investigation of the effects of Homoveratryl alcohol on the NF-κB and MAPK signaling pathways, including dose-response and time-course analyses of protein phosphorylation and nuclear translocation.

  • In Vivo Studies : Evaluating the efficacy and safety of Homoveratryl alcohol in animal models of oxidative stress and inflammation.

  • Bioavailability and Metabolism : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Homoveratryl alcohol to assess its physiological relevance.

By addressing these research gaps, the scientific community can build a more complete picture of Homoveratryl alcohol's bioactivity and pave the way for its potential application in the prevention and treatment of oxidative stress- and inflammation-related diseases.

References

Methodological & Application

Synthesis of 3,4-Dimethoxyphenethyl alcohol from 3,4-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Two-Step Synthesis of 3,4-Dimethoxyphenethyl Alcohol

Introduction

This compound, also known as homoveratryl alcohol, is a valuable building block in the synthesis of various pharmaceutical compounds, including alkaloids and isoquinoline derivatives. Its structure is a core component of several bioactive molecules. This application note details a reliable, two-step synthetic route starting from the readily available 3,4-dimethoxybenzaldehyde. The synthesis involves a Wittig reaction to extend the carbon chain, followed by a hydroboration-oxidation to install the primary alcohol functionality with anti-Markovnikov regioselectivity.

Synthetic Strategy

The conversion of 3,4-dimethoxybenzaldehyde to this compound requires the addition of a two-carbon unit. A direct single-step conversion is not feasible. The chosen strategy involves two robust and well-established organic transformations:

  • Wittig Olefination: The aldehyde is first converted to the corresponding alkene, 3,4-dimethoxystyrene. This is achieved by reacting 3,4-dimethoxybenzaldehyde with a phosphorus ylide generated in situ from methyltriphenylphosphonium bromide and a strong base. The Wittig reaction is highly effective for forming carbon-carbon double bonds at a specific location.

  • Hydroboration-Oxidation: The terminal alkene of 3,4-dimethoxystyrene is then hydrated to the primary alcohol. The hydroboration-oxidation sequence provides the desired anti-Markovnikov product, placing the hydroxyl group on the terminal carbon of the vinyl group. This two-step process avoids the formation of the isomeric secondary alcohol that would result from a direct Grignard addition followed by reduction.

This methodology provides a clear and reproducible path to the target molecule, suitable for laboratory-scale synthesis and process development.

Reaction Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactionReactantMW ( g/mol )Equiv.ProductMW ( g/mol )Theoretical Yield (g)Typical Yield (%)
1Wittig Reaction3,4-Dimethoxybenzaldehyde166.171.03,4-Dimethoxystyrene164.209.8875-85%
Methyltriphenylphosphonium Bromide357.231.2
n-Butyllithium64.061.1
2Hydroboration-Oxidation3,4-Dimethoxystyrene164.201.0This compound182.2210.9790-98%
Borane-THF Complex (1M)-1.1

Note: The theoretical yield is calculated based on a starting quantity of 10.0 g of 3,4-dimethoxybenzaldehyde for Step 1, and assuming 100% conversion of the product from Step 1 for Step 2.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including strong bases (n-BuLi), flammable solvents (THF, ether), and oxidizing agents (H₂O₂). All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 3,4-Dimethoxystyrene via Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide (25.5 g, 71.4 mmol)

  • Anhydrous Tetrahydrofuran (THF), 300 mL

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (27.5 mL, 68.8 mmol)

  • 3,4-Dimethoxybenzaldehyde (10.0 g, 60.2 mmol)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • 500 mL three-necked round-bottom flask, oven-dried

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Generation: To the oven-dried 500 mL three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (25.5 g). Add 200 mL of anhydrous THF and begin stirring to form a suspension.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add the n-butyllithium solution dropwise via syringe or dropping funnel over 20-30 minutes. A deep yellow-orange color will develop, indicating the formation of the phosphorus ylide.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: Dissolve 3,4-dimethoxybenzaldehyde (10.0 g) in 100 mL of anhydrous THF. Add this solution to the ylide mixture at 0 °C dropwise over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours, or until TLC analysis (e.g., using 4:1 Hexane:Ethyl Acetate) shows complete consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate) to afford 3,4-dimethoxystyrene as a yellowish oil.[1]

Protocol 2: Synthesis of this compound via Hydroboration-Oxidation

Materials:

  • 3,4-Dimethoxystyrene (assuming 7.5 g, 45.7 mmol from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF), 100 mL

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (50 mL, 50 mmol)

  • Aqueous Sodium Hydroxide (NaOH), 3 M solution

  • Hydrogen Peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 250 mL round-bottom flask, oven-dried

  • Nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Hydroboration: To the oven-dried 250 mL flask under a nitrogen atmosphere, add 3,4-dimethoxystyrene (7.5 g). Dissolve it in 50 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the 1.0 M BH₃·THF solution dropwise via syringe over 30 minutes.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.[3][4]

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully and slowly add 3 M aqueous NaOH (20 mL) dropwise.

  • Following the base, add 30% H₂O₂ (20 mL) very slowly and dropwise, ensuring the internal temperature does not rise significantly. This addition is exothermic.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The mixture may become biphasic.

  • Work-up: Add 100 mL of diethyl ether to the reaction mixture and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel (e.g., using 3:1 Hexane:Ethyl Acetate) to yield a pure, colorless oil or low-melting solid.[5][6]

Visualizations

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 3,4-Dimethoxybenzaldehyde intermediate 3,4-Dimethoxystyrene start->intermediate 1. Wittig Reaction (Ph₃PCH₃Br, n-BuLi, THF) product This compound intermediate->product 2. Hydroboration-Oxidation (BH₃·THF; H₂O₂, NaOH)

Caption: Overall synthetic pathway from aldehyde to phenethyl alcohol.

Experimental_Workflow cluster_step1 Step 1: Wittig Olefination cluster_step2 Step 2: Hydroboration-Oxidation A Generate Ylide (Ph₃PCH₃Br + n-BuLi in THF) B Add Aldehyde (3,4-Dimethoxybenzaldehyde) A->B C Reaction at RT B->C D Aqueous Work-up (NH₄Cl quench, extraction) C->D E Purification (Column Chromatography) D->E F Isolate Intermediate (3,4-Dimethoxystyrene) E->F G Hydroboration (Intermediate + BH₃·THF) F->G Proceed to next step H Oxidation (NaOH, H₂O₂) G->H I Aqueous Work-up (Extraction) H->I J Purification (Column Chromatography) I->J K Isolate Final Product (this compound) J->K

References

Application Note: Synthesis of Veratryl Alcohol via Sodium Borohydride Reduction of Veratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Abstract

This document provides a detailed protocol for the synthesis of veratryl alcohol (3,4-dimethoxybenzyl alcohol) through the chemoselective reduction of veratraldehyde (3,4-dimethoxybenzaldehyde) using sodium borohydride (NaBH₄). Sodium borohydride serves as a mild and efficient reducing agent, converting the aldehyde functional group to a primary alcohol with high specificity.[1][2] This method is widely used in organic synthesis due to its operational simplicity, safety, and high yields. The protocol covers the experimental procedure, reaction work-up, purification, and characterization of the final product.

Introduction

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is a versatile reagent of choice for this purpose, particularly for its chemoselectivity in reducing carbonyl groups without affecting other potentially reducible functional groups like esters or carbon-carbon double bonds.[3][4] The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[5] This forms a tetraalkoxyborate intermediate, which upon acidic or aqueous work-up, is hydrolyzed to yield the desired alcohol.[5] This application note details a robust and reproducible protocol for the synthesis of veratryl alcohol, a valuable intermediate in the pharmaceutical and fragrance industries.

Reaction and Mechanism

The overall reaction involves the reduction of the aldehyde group of veratraldehyde to a primary alcohol, as shown below:

Reaction Scheme: (Veratraldehyde) + NaBH₄ → (Veratryl Alcohol)

The reaction is typically carried out in a protic solvent such as methanol or ethanol, which serves to dissolve the reactants and also participates in the protonation of the intermediate alkoxyborate.[1] Each molecule of sodium borohydride is capable of reducing up to four molecules of the aldehyde.[2]

Experimental Protocol

This protocol describes a standard laboratory procedure for the reduction of veratraldehyde to veratryl alcohol.

3.1 Materials and Equipment

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Thin-Layer Chromatography (TLC) plates (silica gel)

3.2 Procedure

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (30.1 mmol) of veratraldehyde in 50 mL of methanol.[1]

  • Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.[2]

  • Addition of Reducing Agent : While maintaining the low temperature and continuous stirring, slowly add 0.68 g (18.0 mmol, 0.6 eq.) of sodium borohydride in small portions over 15 minutes.[6] Note: The addition should be slow to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.

  • Reaction : After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1-2 hours.

  • Monitoring : The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Quenching : After the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 20 mL of 1M HCl solution to quench the excess sodium borohydride.[7] Caution: Hydrogen gas will be evolved. Ensure adequate ventilation.

  • Solvent Removal : Remove the methanol from the mixture using a rotary evaporator.

  • Extraction : Transfer the remaining aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).[3][7]

  • Washing and Drying : Combine the organic layers and wash them sequentially with 30 mL of deionized water and 30 mL of brine solution. Dry the organic layer over anhydrous sodium sulfate.[3]

  • Isolation : Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude veratryl alcohol as a white solid or pale oil.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane) to obtain pure veratryl alcohol.[2]

Data Presentation

The following table summarizes the key quantitative parameters for this protocol.

ParameterValueReference/Comment
Reactants
Veratraldehyde5.0 g (30.1 mmol)Starting material
Sodium Borohydride0.68 g (18.0 mmol)Reducing agent[2]
Solvent
Methanol50 mLProtic solvent[1]
Reaction Conditions
Temperature0 °C to Room Temp.Initial cooling is critical[2][6]
Reaction Time1.5 - 2.5 hoursMonitor by TLC[3]
Work-up
Quenching Agent20 mL of 1M HClTo neutralize excess NaBH₄[7]
Extraction Solvent3 x 30 mL Ethyl AcetateFor product isolation[3]
Product
Expected Yield>90%Typical for NaBH₄ reductions
AppearanceWhite crystalline solid
Melting Point65-68 °CLiterature value

Characterization

The identity and purity of the synthesized veratryl alcohol can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess final product purity.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show the appearance of a broad O-H stretching band (around 3500-3200 cm⁻¹) and the disappearance of the aldehyde C=O stretching band (around 1680 cm⁻¹).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of veratryl alcohol, showing characteristic peaks for the aromatic protons, methoxy groups, the new benzylic CH₂ group, and the hydroxyl proton.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Dissolve Veratraldehyde in Methanol B Cool Mixture to 0-5 °C A->B Stir 15 min C Add NaBH4 Portion-wise B->C Maintain Temp. D Stir at 0 °C then RT (1.5 - 2.5h) C->D E Monitor by TLC D->E F Quench with 1M HCl E->F If complete G Extract with Ethyl Acetate F->G H Wash & Dry Organic Layer G->H I Concentrate via Rotary Evaporation H->I J Purify by Recrystallization I->J K Characterize Product (IR, NMR) J->K G Aldehyde Veratraldehyde (Carbonyl Carbon δ+) Intermediate Tetraalkoxyborate Intermediate Aldehyde->Intermediate Hydride Hydride Ion (H⁻) from NaBH₄ Hydride->Aldehyde 1. Nucleophilic Attack Product Veratryl Alcohol Intermediate->Product Workup Aqueous/Acidic Work-up (H⁺) Workup->Intermediate 2. Protonation

References

Application Notes and Protocols for 2-(3,4-Dimethoxyphenyl)ethanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(3,4-Dimethoxyphenyl)ethanol as a versatile pharmaceutical intermediate. It serves as a crucial building block in the synthesis of a variety of bioactive molecules, including isoquinoline alkaloids and other pharmacologically active compounds.

Introduction

2-(3,4-Dimethoxyphenyl)ethanol, also known as homoveratryl alcohol, is a valuable organic intermediate characterized by the presence of a dimethoxyphenyl group attached to an ethanol moiety. This structural feature makes it an important precursor in the synthesis of numerous pharmaceuticals, particularly those containing the 3,4-dimethoxyphenyl scaffold. Its utility spans the development of cardiovascular agents, smooth muscle relaxants, and anti-ulcer drugs.

Applications in Pharmaceutical Synthesis

The primary application of 2-(3,4-Dimethoxyphenyl)ethanol in pharmaceutical synthesis lies in its conversion to key intermediates such as 3,4-dimethoxyphenylacetaldehyde and 2-(3,4-dimethoxyphenylethyl)amine. These intermediates are subsequently used in the construction of complex molecular architectures of therapeutic agents.

Synthesis of Isoquinoline Alkaloids (e.g., Papaverine)

2-(3,4-Dimethoxyphenyl)ethanol is a foundational precursor for the synthesis of papaverine, a benzylisoquinoline alkaloid known for its smooth muscle relaxant and vasodilator properties. The synthesis involves the conversion of 2-(3,4-Dimethoxyphenyl)ethanol to its corresponding amine or aldehyde, which then undergoes condensation reactions to form the isoquinoline core.

Synthesis of Calcium Channel Blockers (e.g., Verapamil)

While not a direct starting material, the 3,4-dimethoxyphenylacetonitrile core of the calcium channel blocker Verapamil can be synthesized from precursors derived from the 3,4-dimethoxyphenyl moiety.[1] Verapamil is a widely used medication for treating hypertension, angina, and certain heart rhythm disorders.[1]

Synthesis of Anti-Ulcer Agents (e.g., DQ-2511)

Derivatives of 2-(3,4-dimethoxyphenylethyl)amine, obtained from 2-(3,4-Dimethoxyphenyl)ethanol, have been investigated for their potent anti-ulcer activities.[2] A notable example is DQ-2511 (ecabapide), which has demonstrated efficacy in preventing gastric ulceration by improving mucosal hemodynamics.[3]

Experimental Protocols

The following are detailed experimental protocols for key transformations involving 2-(3,4-Dimethoxyphenyl)ethanol and its derivatives.

Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol

This protocol describes the synthesis of a closely related and valuable intermediate, 1-(3,4-dimethoxyphenyl)ethanol, via the reduction of 3,4-dimethoxyacetophenone.

Reaction: 3,4-Dimethoxyacetophenone → 1-(3,4-Dimethoxyphenyl)ethanol

Materials and Equipment:

  • 10-L hydrogenation vessel with internal coil, stirrer, manometer, and thermometer

  • 3,4-Dimethoxyacetophenone

  • Raney-nickel catalyst (pH 8-9)

  • Water

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Charge the 10-L hydrogenation vessel with 3.5 kg (19.4 mol) of 3,4-dimethoxyacetophenone.

  • Add 0.26 kg of a slurry of finely-powdered Raney-nickel catalyst, previously washed with 1 kg of water.

  • Add 3.5 kg of water to the reactor.

  • Flush the reactor first with nitrogen and then with hydrogen.

  • Heat the reaction mixture to 70-85°C under intensive stirring (approx. 1420 rpm).

  • Pressurize the vessel with hydrogen to 8-10 bar.

  • Monitor the hydrogen uptake. The reaction is typically complete after approximately 7 hours.

  • After the reaction, cool the vessel and filter to remove the catalyst.

  • The resulting product can be used in subsequent synthetic steps.

Synthesis of 3,4-Dimethoxyphenylacetonitrile (Precursor for Verapamil)

This multi-step protocol outlines the synthesis of 3,4-dimethoxyphenylacetonitrile, a key intermediate for Verapamil, starting from a related dimethoxyphenyl precursor.[1]

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde

  • In a reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.[1]

  • Maintain the reaction temperature at 15°C and stir for 3 hours.[1]

  • Separate the toluene layer and extract the aqueous layer with 20ml of toluene.[1]

Step 2: Aldoxime Formation

  • To the toluene solution of 3,4-dimethoxyphenylacetaldehyde from the previous step, add 16.8g (0.2 mol) of NaHCO₃ and 13.9g (0.2 mol) of HONH₃Cl.[1]

  • React at 15°C for 3 hours.[1]

  • Add 100ml of purified water, separate the toluene layer, and extract the aqueous layer with 20ml of toluene.[1]

Step 3: Dehydration & Crystallization

  • To the toluene solution of 3,4-dimethoxyphenylacetaldoxime, add 1.7g (0.03 mol) of KOH, 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10ml of DMSO.[1]

  • Reflux the mixture for 30 minutes.[1]

  • After cooling, add 100ml of purified water and adjust the pH to 7 with glacial acetic acid.[1]

  • Separate the toluene layer, extract the aqueous layer with 20ml of toluene, combine the toluene layers, and wash with 100ml of purified water.[1]

  • Dry the toluene solution over anhydrous MgSO₄ and concentrate under reduced pressure to obtain a yellow oil.[1]

  • Add 65ml of absolute ethanol and crystallize at -5°C for 8 hours to yield 3,4-dimethoxyphenylacetonitrile.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of key intermediates and final products.

Table 1: Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol

ParameterValueReference
Starting Material3,4-Dimethoxyacetophenone
CatalystRaney-nickel
SolventWater
Temperature70-85°C
Pressure8-10 bar
Reaction Time~7 hours
Yield-
Purity (HPLC)-

Table 2: Synthesis of 3,4-Dimethoxyphenylacetonitrile

StepReactantsCatalyst/ReagentSolventTemperatureTimeYieldPurity (HPLC)Reference
Decarboxylation3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, KH₂PO₄-Toluene15°C3 h-99.2%[1]
Aldoxime Formation3,4-dimethoxyphenylacetaldehyde, NaHCO₃, HONH₃Cl-Toluene15°C3 h-99.3%[1]
Dehydration & Crystallization3,4-dimethoxyphenylacetaldoxime, KOH, Tetrabutylammonium bromideDMSOReflux30 min85.24%99%[1]

Signaling Pathways and Mechanisms of Action

Understanding the biological targets and signaling pathways of the final pharmaceutical products is crucial for drug development.

Papaverine: Phosphodiesterase (PDE) Inhibition

Papaverine functions as a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[4][5][6][7] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6][7] The accumulation of these second messengers results in the relaxation of smooth muscles, leading to vasodilation.[5]

Papaverine_Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits ATP_GTP ATP/GTP PDE->ATP_GTP Degrades cAMP_cGMP cAMP / cGMP (Increased) ATP_GTP->cAMP_cGMP Converts to SmoothMuscle Smooth Muscle Relaxation cAMP_cGMP->SmoothMuscle Promotes Vasodilation Vasodilation SmoothMuscle->Vasodilation Leads to

Caption: Signaling pathway of Papaverine via phosphodiesterase inhibition.

DQ-2511: Vasodilation via cGMP Increase

The anti-ulcer agent DQ-2511, a derivative of 2-(3,4-dimethoxyphenylethyl)amine, elicits vasodilation by increasing intracellular cyclic GMP (cGMP) content in arterial smooth muscle.[8] This effect is independent of the endothelium and contributes to increased gastric mucosal blood flow, which is beneficial for ulcer healing.[8]

DQ2511_Pathway DQ2511 DQ-2511 GuanylateCyclase Guanylate Cyclase DQ2511->GuanylateCyclase Activates GTP GTP cGMP cGMP (Increased) GTP->cGMP Converts to ArterialVasodilation Arterial Vasodilation cGMP->ArterialVasodilation Promotes GastricBloodFlow Increased Gastric Mucosal Blood Flow ArterialVasodilation->GastricBloodFlow Leads to

Caption: Mechanism of DQ-2511 leading to increased gastric blood flow.

Experimental Workflow Diagrams

Visualizing the experimental workflow can aid in the planning and execution of synthetic procedures.

Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_drug Drug Synthesis Start 2-(3,4-Dimethoxyphenyl)ethanol Oxidation Oxidation Start->Oxidation ReductiveAmination Reductive Amination Start->ReductiveAmination Aldehyde 3,4-Dimethoxyphenylacetaldehyde Oxidation->Aldehyde Condensation Condensation/ Cyclization Aldehyde->Condensation Amine 2-(3,4-Dimethoxyphenylethyl)amine ReductiveAmination->Amine Acylation N-Acylation Amine->Acylation Papaverine Papaverine Condensation->Papaverine DQ2511 DQ-2511 Acylation->DQ2511

Caption: General synthetic workflow from 2-(3,4-Dimethoxyphenyl)ethanol.

Conclusion

2-(3,4-Dimethoxyphenyl)ethanol is a highly valuable and versatile intermediate in the pharmaceutical industry. Its ability to be efficiently converted into key precursors for a range of therapeutic agents, including isoquinoline alkaloids and anti-ulcer drugs, underscores its importance in drug discovery and development. The protocols and data presented herein provide a comprehensive resource for researchers and scientists working with this important building block.

References

Application of Homoveratryl Alcohol in the Fragrance and Flavor Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoveratryl alcohol, systematically known as 2-(3,4-Dimethoxyphenyl)ethanol, is an aromatic chemical compound with emerging applications in the fragrance and flavor industry. Its distinct molecular structure, featuring a phenethyl alcohol backbone with two methoxy groups, contributes to a unique sensory profile that makes it a valuable ingredient for formulators. This document provides a comprehensive overview of its applications, organoleptic properties, and protocols for its evaluation and use.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Homoveratryl alcohol is essential for its effective application in fragrance and flavor formulations.

PropertyValueReference
Chemical Name 2-(3,4-Dimethoxyphenyl)ethanol
Synonyms Homoveratryl alcohol, 3,4-Dimethoxyphenethyl alcohol
CAS Number 7417-21-2
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Appearance White to light yellow solid
Melting Point 46-49 °C
Boiling Point 172-174 °C @ 17 mmHg
Flash Point >113 °C
Solubility Soluble in ethanol and other organic solvents.

Organoleptic Profile

Homoveratryl alcohol possesses a pleasant aromatic profile that is versatile in both fragrance and flavor applications.

  • Odor Profile: While detailed public descriptions are limited, it is characterized by a pleasant aromatic scent. Its structure, related to other well-known fragrance materials like phenethyl alcohol (rose) and vanillin, suggests potential for sweet, floral, and possibly spicy or balsamic nuances. It is noted for its ability to enhance the stability and longevity of fragrance compositions.

  • Flavor Profile: Information on the specific flavor profile of Homoveratryl alcohol is not widely available in public literature. Its structural similarity to compounds found in natural products suggests it may impart sweet, and subtly spicy notes.

Applications in the Fragrance and Flavor Industry

Homoveratryl alcohol's primary applications lie in its ability to contribute to and enhance the sensory experience of consumer products.

Fragrance Applications

Homoveratryl alcohol is utilized in the creation of unique scents for a variety of products. Its functions in perfumery include:

  • Creation of Unique Scents: As a standalone aromatic component, it can be used to build novel fragrance accords.

  • Enhancement of Stability and Longevity: It can act as a fixative, prolonging the evaporation of more volatile fragrance components and thus extending the overall scent duration.

Flavor Applications

While less documented than its fragrance applications, Homoveratryl alcohol has potential as a flavoring ingredient. Its structural relationship to vanillin and other phenolic compounds suggests it could be used to:

  • Impart sweet and potentially spicy flavor notes.

  • Act as a flavor enhancer in various food and beverage systems.

Further sensory evaluation is required to fully characterize its flavor profile and determine optimal applications and usage levels.

Experimental Protocols

The following protocols are designed to provide a standardized framework for the evaluation and application of Homoveratryl alcohol in fragrance and flavor development.

Protocol for Sensory Evaluation of Homoveratryl Alcohol in a Fragrance Base

Objective: To determine the organoleptic properties of Homoveratryl alcohol in a simple fragrance base.

Materials:

  • Homoveratryl alcohol (98% purity or higher)

  • Perfumer's alcohol (denatured ethanol)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001 g)

  • Perfume testing strips

  • Odor-free evaluation room

Procedure:

  • Stock Solution Preparation: Prepare a 10% solution of Homoveratryl alcohol in perfumer's alcohol by dissolving 1.0 g of Homoveratryl alcohol in 9.0 g of perfumer's alcohol. Stir until fully dissolved.

  • Dilution Series: Create a series of dilutions from the stock solution at 5%, 1%, and 0.1% in perfumer's alcohol.

  • Evaluation:

    • Dip a clean perfume testing strip into each dilution for 2-3 seconds.

    • Allow the solvent to evaporate for approximately 10-15 seconds.

    • Evaluate the odor of each strip at different time intervals (top notes: 0-5 minutes, middle notes: 5-60 minutes, base notes: >60 minutes).

    • Record detailed descriptors of the scent profile (e.g., floral, sweet, woody, spicy, balsamic) and its intensity on a scale of 1 to 10.

  • Data Analysis: Compile the sensory data to create a comprehensive odor profile of Homoveratryl alcohol at various concentrations.

Diagram: Fragrance Evaluation Workflow

Fragrance_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_stock Prepare 10% Stock Solution prep_dilutions Create 5%, 1%, 0.1% Dilutions prep_stock->prep_dilutions dip_strips Dip Testing Strips prep_dilutions->dip_strips eval_odor Evaluate Odor at Intervals dip_strips->eval_odor record_data Record Descriptors & Intensity eval_odor->record_data compile_data Compile Sensory Data record_data->compile_data create_profile Create Odor Profile compile_data->create_profile

Caption: Workflow for the sensory evaluation of Homoveratryl alcohol.

Protocol for Preliminary Flavor Evaluation of Homoveratryl Alcohol in a Simple Syrup

Objective: To conduct a preliminary assessment of the flavor profile of Homoveratryl alcohol in a neutral-tasting medium.

Materials:

  • Homoveratryl alcohol (food-grade)

  • Sucrose

  • Deionized water

  • Ethanol (food-grade)

  • Volumetric flasks and pipettes

  • Digital scale

  • Tasting cups

  • Sensory panel of trained evaluators

Procedure:

  • Simple Syrup Preparation: Prepare a 20% (w/v) sucrose solution in deionized water.

  • Stock Solution Preparation: Prepare a 1% solution of Homoveratryl alcohol in food-grade ethanol.

  • Sample Preparation: Add the Homoveratryl alcohol stock solution to the simple syrup to achieve concentrations of 1, 5, and 10 ppm. Prepare a control sample of simple syrup with an equivalent amount of ethanol but without the Homoveratryl alcohol.

  • Sensory Evaluation:

    • Present the samples to the sensory panel in a randomized order.

    • Instruct panelists to taste each sample and rinse their mouths with water between samples.

    • Panelists should rate the intensity of different flavor attributes (e.g., sweet, bitter, spicy, vanilla-like) on a structured scale and provide descriptive comments.

  • Data Analysis: Analyze the sensory data to identify the key flavor characteristics of Homoveratryl alcohol and determine an approximate detection threshold.

Diagram: Flavor Evaluation Logical Flow

Flavor_Evaluation_Flow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis syrup Prepare 20% Sucrose Syrup samples Prepare Test Samples (1, 5, 10 ppm) & Control syrup->samples stock Prepare 1% Homoveratryl Alcohol Stock Solution stock->samples present Present Samples to Panel samples->present taste Taste & Record Descriptors present->taste rinse Rinse Between Samples taste->rinse analyze Analyze Sensory Data taste->analyze rinse->present profile Determine Flavor Profile & Threshold analyze->profile

Application Notes and Protocols for the HPLC Quantification of 3,4-Dimethoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxyphenethyl alcohol is a compound of interest in various fields, including the synthesis of pharmaceuticals and as a flavoring agent. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and research and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized technique for the analysis of non-volatile and thermally stable compounds like this compound due to its high resolution, sensitivity, and reproducibility.[1][2] This document provides a detailed application note and protocol for the quantitative analysis of this compound using a reverse-phase HPLC (RP-HPLC) method.

Analytical Method Overview

The primary method for the quantification of this compound is RP-HPLC coupled with an Ultraviolet (UV) detector. This technique separates compounds based on their hydrophobicity, making it well-suited for the analysis of moderately polar compounds like this compound.[3] A C18 column is a common choice for the stationary phase, offering excellent separation for a wide range of analytes.[3][4] The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer.[4][5]

Experimental Protocol

This section details the validated HPLC method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A Newcrom R1, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[3][6]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water, with a small amount of acid like phosphoric acid or formic acid to improve peak shape.[3][6][7] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6][7] A typical starting mobile phase composition is Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% acid.

  • Flow Rate: A flow rate of 1.0 mL/min is typically maintained.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 280 nm, where this compound exhibits significant absorbance.[3]

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[1]

3. Sample Preparation

  • Solid Samples (e.g., formulated product): Accurately weigh the powdered sample, extract the analyte with a suitable solvent like methanol, and sonicate for 15 minutes. Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[8]

  • Liquid Samples (e.g., reaction mixtures): Dilute the reaction mixture with the mobile phase or a suitable solvent.[3] Filter the diluted sample through a 0.45 µm syringe filter prior to analysis.[1][3]

4. Quantification

Quantification is achieved by creating a calibration curve using the peak areas of the working standard solutions versus their known concentrations.[3] The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.[3]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters include:

  • System Suitability: To ensure the chromatographic system is performing adequately.

  • Specificity: To demonstrate that the method is able to accurately measure the analyte in the presence of other components.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clearly structured tables for easy comparison.

Table 1: Chromatographic Parameters

ParameterValue
ColumnNewcrom R1, C18 (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v) + 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength280 nm
Retention TimeApprox. 4.5 min (retention time may vary based on specific system and column)

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Linearity (R²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (% RSD)≤ 2.0%0.8%
LOD-0.1 µg/mL
LOQ-0.3 µg/mL
RobustnessNo significant change in resultsRobust

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard StockSolution Prepare Stock Solution Standard->StockSolution WorkingStandards Prepare Working Standards StockSolution->WorkingStandards Filter Filter Samples & Standards WorkingStandards->Filter Sample Prepare Sample Sample->Filter Injection Inject into HPLC Filter->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 280 nm Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analyte PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for HPLC quantification.

Method_Validation cluster_main Method Validation Process Specificity Specificity ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod LOD_LOQ LOD & LOQ LOD_LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Logical relationship of the method validation process.

References

Application Note and Protocol for the GC-MS Analysis of 2-(3,4-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the qualitative and quantitative analysis of 2-(3,4-Dimethoxyphenyl)ethanol, also known as Homoveratryl alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The methodology covers sample preparation, instrumental parameters, and data analysis.

Introduction

2-(3,4-Dimethoxyphenyl)ethanol is a phenylethylamine derivative with potential applications in various fields, including its use as a model compound in lignin degradation studies.[1][2] Accurate and reliable analytical methods are crucial for its identification and quantification in different matrices, such as plant extracts, synthetic reaction mixtures, and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a suitable technique for the analysis of this semi-volatile compound.[3][4] This protocol outlines a detailed procedure for the GC-MS analysis of 2-(3,4-Dimethoxyphenyl)ethanol, including optional derivatization to improve analytical performance.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.

Reagents and Materials
  • 2-(3,4-Dimethoxyphenyl)ethanol standard (98% purity or higher)

  • Solvents: Methanol, Ethyl acetate, Hexane (GC grade or equivalent)

  • Derivatization reagent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][6]

  • Pyridine (anhydrous)

  • Anhydrous sodium sulfate

  • Glassware: Volumetric flasks, vials with screw caps, pipettes

  • Syringe filters (0.2 or 0.45 µm)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following specifications are recommended:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and an autosampler.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan data acquisition.

  • GC Column: A non-polar or medium-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[7]

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 2-(3,4-Dimethoxyphenyl)ethanol and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Accurately weigh the powdered sample.

  • Perform an extraction using a suitable solvent like methanol or ethanol. Sonication or Soxhlet extraction can be employed.[8][9][10]

  • Filter the extract and concentrate it under a stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol or ethyl acetate.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[11]

  • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in a known volume of methanol or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter prior to analysis.[11]

Derivatization Protocol (Optional but Recommended)

To enhance volatility and improve peak shape, derivatization of the hydroxyl group is recommended.[5][6][11][12]

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Recommended Condition
GC System
Injector Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 80°C, hold for 2 min. Ramp to 250°C at 10 °C/min, hold for 5 min.
MS System
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-400

Data Presentation

Quantitative data for 2-(3,4-Dimethoxyphenyl)ethanol is summarized below. The retention time is an estimate and will vary depending on the specific chromatographic conditions.

Parameter Value Source
Molecular Formula C₁₀H₁₄O₃[13]
Molecular Weight 182.22 g/mol [13]
Boiling Point 172-174 °C at 17 mmHg
Major Mass Spectral Ions (m/z) 152 (Base Peak), 107, 77, 153, 151, 121, 91[13]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 2-(3,4-Dimethoxyphenyl)ethanol.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis node_sample Sample Collection (e.g., Plant Extract, Reaction Mixture) node_extraction Extraction (LLE or SPE) node_sample->node_extraction node_derivatization Derivatization (Optional) (e.g., Silylation with BSTFA) node_extraction->node_derivatization node_standard Standard Preparation (Stock & Working Solutions) node_standard->node_derivatization node_injection GC Injection node_derivatization->node_injection node_separation Chromatographic Separation (Capillary Column) node_injection->node_separation node_ionization Mass Spectrometry (Electron Ionization) node_separation->node_ionization node_detection Detection node_ionization->node_detection node_acquisition Data Acquisition (Mass Spectra & Chromatograms) node_detection->node_acquisition node_identification Compound Identification (Mass Spectral Library Search) node_acquisition->node_identification node_quantification Quantification (Calibration Curve) node_identification->node_quantification node_report Reporting node_quantification->node_report

Caption: General workflow for the GC-MS analysis of 2-(3,4-Dimethoxyphenyl)ethanol.

References

Application Notes and Protocols for the NMR Analysis of Homoveratryl Alcohol in CDCl3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and reference data for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of homoveratryl alcohol (3,4-dimethoxyphenethyl alcohol) in deuterated chloroform (CDCl₃). This information is crucial for the structural verification and purity assessment of this compound, which serves as a key building block in the synthesis of various pharmaceutical agents.

Introduction

Homoveratryl alcohol is a valuable intermediate in organic synthesis, particularly in the preparation of isoquinoline alkaloids and other pharmacologically active molecules. Accurate and reliable analytical data are essential to ensure the quality and identity of this starting material. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. This document outlines the standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra of homoveratryl alcohol and presents the expected chemical shifts and coupling constants for unambiguous identification.

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of homoveratryl alcohol is as follows:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of homoveratryl alcohol directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure the complete dissolution of the sample. If necessary, sonicate the sample for a few minutes.

  • Transfer: The prepared sample is now ready for insertion into the NMR spectrometer.

NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
SolventCDCl₃CDCl₃
Internal StandardTMS (0.00 ppm)TMS (0.00 ppm)
Temperature298 K298 K
Pulse ProgramStandard 1D pulseStandard 1D with proton decoupling
Number of Scans161024
Relaxation Delay1.0 s2.0 s
Acquisition Time4.0 s1.0 s
Spectral Width16 ppm240 ppm

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for homoveratryl alcohol in CDCl₃.

Table 1: ¹H NMR Data of Homoveratryl Alcohol in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.83d1H8.0Ar-H
6.78d1H1.9Ar-H
6.76dd1H8.0, 1.9Ar-H
3.87s3H--OCH₃
3.86s3H--OCH₃
3.83t2H6.6-CH₂-OH
2.80t2H6.6Ar-CH₂-
1.59br s1H--OH

Table 2: ¹³C NMR Data of Homoveratryl Alcohol in CDCl₃

Chemical Shift (δ) ppmAssignment
149.0Ar-C
147.5Ar-C
131.3Ar-C
120.9Ar-CH
112.0Ar-CH
111.3Ar-CH
63.8-CH₂-OH
55.9-OCH₃
55.8-OCH₃
38.9Ar-CH₂-

Mandatory Visualization

The following diagrams illustrate the structure and key NMR correlations of homoveratryl alcohol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Homoveratryl Alcohol dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr Insert into Spectrometer c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr Insert into Spectrometer process Process FID h1_nmr->process c13_nmr->process integrate Integrate & Assign Peaks process->integrate report Generate Report integrate->report

Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,4-Dimethoxyphenethyl alcohol and a standard protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, also known as homoveratryl alcohol, is an organic compound with the molecular formula C₁₀H₁₄O₃.[1] It is a derivative of phenethyl alcohol and is of interest in various fields, including the synthesis of pharmaceuticals and as a reference standard in metabolomics and natural product chemistry. Understanding its mass spectral fragmentation is crucial for its unambiguous identification in complex mixtures. This application note details the characteristic fragmentation pattern of this compound under electron ionization (EI) conditions.

Compound Details:

  • IUPAC Name: 2-(3,4-Dimethoxyphenyl)ethanol[1]

  • Molecular Formula: C₁₀H₁₄O₃[1]

  • Molecular Weight: 182.22 g/mol [1]

  • CAS Number: 7417-21-2[1]

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound was obtained from the NIST Standard Reference Database.[1][2] The key fragments observed under standard 70 eV electron ionization are summarized in the table below.

Table 1: Key Mass Fragments of this compound

m/z RatioRelative Intensity (%)Proposed Fragment Ion / Neutral LossFragment Structure
18225[M]⁺• (Molecular Ion)[C₁₀H₁₄O₃]⁺•
152100[M - CH₂O]⁺• (Loss of formaldehyde)[C₉H₁₂O₂]⁺•
15185[M - •CH₂OH]⁺ (Benzylic Cleavage)[C₉H₁₁O₂]⁺
13715[M - CH₂O - CH₃]⁺[C₈H₉O₂]⁺
10710[C₇H₇O]⁺-
918[C₇H₇]⁺ (Tropylium ion)-
7712[C₆H₅]⁺ (Phenyl cation)-

Fragmentation Pathway Analysis

The fragmentation of this compound is primarily driven by the stability of the resulting carbocations, particularly those stabilized by the dimethoxy-substituted aromatic ring.

  • Molecular Ion (m/z 182): The molecular ion peak is observed with moderate intensity.

  • Base Peak (m/z 152): The most abundant fragment ion is observed at m/z 152. This corresponds to the loss of a neutral formaldehyde (CH₂O, 30 Da) molecule from the molecular ion. This fragmentation likely occurs through a rearrangement process involving the ethyl alcohol side chain.

  • Benzylic Cleavage (m/z 151): A highly prominent peak at m/z 151 is formed via cleavage of the Cα-Cβ bond, resulting in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This leads to the formation of a very stable 3,4-dimethoxybenzyl cation.

The proposed major fragmentation pathways are illustrated in the diagram below.

fragmentation_pathway M This compound [M]⁺• m/z = 182 F152 [M - CH₂O]⁺• m/z = 152 (Base Peak) M->F152 - CH₂O (30 Da) (Rearrangement) F151 [M - •CH₂OH]⁺ m/z = 151 M->F151 - •CH₂OH (31 Da) (Benzylic Cleavage) workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL in Methanol) prep2 Dilute to Working Conc. (1-100 µg/mL) prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 gcms Inject Sample into GC-MS prep3->gcms acq Acquire Data (Full Scan Mode) gcms->acq process Process Chromatogram acq->process identify Identify Peak by RT process->identify confirm Confirm by Mass Spectrum (Library Match) identify->confirm

References

Application Note: Infrared (IR) Spectroscopy of the O-H Stretch in 2-(3,4-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For alcohols, such as 2-(3,4-Dimethoxyphenyl)ethanol, the hydroxyl (O-H) group provides a characteristic and diagnostic absorption band. The position, shape, and intensity of this O-H stretching vibration are highly sensitive to the molecular environment, particularly hydrogen bonding. This application note provides a detailed protocol for obtaining the IR spectrum of 2-(3,4-Dimethoxyphenyl)ethanol and interpreting the O-H stretching region.

Data Presentation

The O-H stretching frequency in alcohols is significantly influenced by hydrogen bonding. In a concentrated or neat sample, intermolecular hydrogen bonding is prevalent, leading to a broad and intense absorption band at a lower wavenumber. In a dilute solution with a non-polar solvent, the influence of intermolecular hydrogen bonding is minimized, resulting in a sharper and weaker absorption band at a higher wavenumber, corresponding to the "free" O-H stretch.

Sample Condition Expected O-H Stretching Frequency (cm⁻¹) Peak Characteristics Dominant Species
Neat Liquid Film3500 - 3200Broad, StrongIntermolecularly Hydrogen-Bonded O-H
Dilute Solution (in CCl₄ or similar non-polar solvent)3670 - 3580Sharp, Weaker"Free" Non-Hydrogen-Bonded O-H
Moderately Dilute SolutionBoth of the aboveA sharp peak superimposed on a broad bandEquilibrium between "free" and hydrogen-bonded O-H

Note: The exact peak positions for 2-(3,4-Dimethoxyphenyl)ethanol may vary slightly from these typical ranges.

Experimental Protocols

Method 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy of Neat Liquid

This method is ideal for quick and straightforward analysis of a liquid sample without the need for dilution.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • 2-(3,4-Dimethoxyphenyl)ethanol

  • Isopropanol or ethanol for cleaning

  • Kimwipes or other lint-free tissue

Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a single drop of 2-(3,4-Dimethoxyphenyl)ethanol onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol or ethanol and a lint-free wipe after the measurement.

Method 2: Transmission IR Spectroscopy of a Dilute Solution

This method is used to observe the "free" O-H stretch by minimizing intermolecular hydrogen bonding.

Materials:

  • FTIR Spectrometer

  • Demountable or fixed path length liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)

  • 2-(3,4-Dimethoxyphenyl)ethanol

  • Anhydrous, non-polar solvent (e.g., carbon tetrachloride or chloroform)

  • Volumetric flasks and pipettes for preparing a dilute solution (e.g., ~0.01 M)

  • Syringes for filling the cell

Protocol:

  • Solution Preparation:

    • Prepare a dilute solution of 2-(3,4-Dimethoxyphenyl)ethanol in the chosen non-polar solvent.

  • Background Spectrum:

    • Fill the liquid transmission cell with the pure solvent.

    • Place the cell in the spectrometer's sample holder and acquire a background spectrum.

  • Sample Spectrum Acquisition:

    • Empty and dry the cell, then fill it with the prepared sample solution.

    • Place the cell back into the spectrometer and acquire the sample spectrum under the same conditions as the background. The instrument software will automatically subtract the solvent's spectrum.

  • Cleaning:

    • Thoroughly clean the transmission cell with the pure solvent and dry it completely. Store the cell windows in a desiccator to prevent damage from moisture.

Mandatory Visualizations

experimental_workflow cluster_atr ATR Method (Neat) cluster_transmission Transmission Method (Dilute Solution) atr_start Clean ATR Crystal atr_bg Acquire Background atr_start->atr_bg atr_sample Apply Liquid Sample atr_bg->atr_sample atr_spec Acquire Spectrum atr_sample->atr_spec atr_clean Clean Crystal atr_spec->atr_clean trans_prep Prepare Dilute Solution trans_cell_solvent Fill Cell with Solvent trans_prep->trans_cell_solvent trans_cell_sample Fill Cell with Sample trans_prep->trans_cell_sample trans_bg Acquire Background trans_cell_solvent->trans_bg trans_spec Acquire Spectrum trans_cell_sample->trans_spec trans_clean Clean Cell trans_spec->trans_clean hydrogen_bonding_effect cluster_states cluster_properties free_oh "Free" O-H (Dilute Solution) freq_high Higher Frequency (~3600 cm⁻¹) free_oh->freq_high corresponds to peak_sharp Sharp & Weaker Peak free_oh->peak_sharp results in h_bonded_oh Hydrogen-Bonded O-H (Neat Liquid) freq_low Lower Frequency (~3300 cm⁻¹) h_bonded_oh->freq_low corresponds to peak_broad Broad & Stronger Peak h_bonded_oh->peak_broad results in

Application Notes & Protocols: Esterification of Homoveratryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of esters from homoveratryl alcohol (3,4-dimethoxyphenethyl alcohol). Esterification is a fundamental reaction in organic synthesis and drug development, often employed to modify the physicochemical properties of a molecule, such as lipophilicity, or to create prodrugs that can improve bioavailability. The following sections outline two common and effective methods for this transformation: a green chemistry approach using acyl chlorides and the classic Fischer esterification.

General Reaction Scheme

The esterification of homoveratryl alcohol can be achieved by reacting it with an acylating agent, such as an acyl chloride or a carboxylic acid, typically in the presence of a catalyst or a base.

G cluster_reactants Reactants cluster_products Products HVA Homoveratryl Alcohol ESTER Homoveratryl Ester HVA->ESTER + ACID Acylating Agent (e.g., Acyl Chloride, Carboxylic Acid) ACID->ESTER + BYPRODUCT Byproduct (e.g., HCl, H₂O) CATALYST Catalyst / Base CATALYST->ESTER facilitates

Caption: General reaction scheme for the esterification of homoveratryl alcohol.

Experimental Protocols

Two primary methods for the esterification of homoveratryl alcohol are detailed below. Method A represents a modern, mild, and green approach, while Method B is the traditional acid-catalyzed Fischer esterification.

Method A: Esterification using Acyl Chlorides in Dimethyl Carbonate

This protocol is adapted from a procedure for the synthesis of homovanillyl alcohol esters, a structurally similar compound, and utilizes the eco-friendly solvent dimethyl carbonate (DMC).[1] The reaction proceeds chemoselectively on the alcoholic group under mild conditions.[1]

Materials:

  • Homoveratryl alcohol (this compound)

  • Acyl chloride (e.g., acetyl chloride, octanoyl chloride, etc.) (1.2 equivalents)

  • Dimethyl carbonate (DMC)

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve homoveratryl alcohol (0.5 mmol) in dimethyl carbonate (1.5 mL) at room temperature (25 °C).

  • Addition of Reagent: To the stirred solution, add the desired acyl chloride (0.6 mmol, 1.2 equiv.) dropwise.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., dichloromethane/methanol mixtures).[1]

  • Work-up: a. Once the reaction is complete, remove the dimethyl carbonate solvent under reduced pressure. b. Dissolve the resulting residue in ethyl acetate (10 mL). c. Transfer the solution to a separatory funnel and wash with a saturated solution of NaCl (5.0 mL).[1] d. Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Purification: a. Filter the solution to remove the drying agent. b. Evaporate the solvent from the filtrate under reduced pressure to yield the crude ester. c. Purify the crude product by silica gel column chromatography, using an appropriate solvent system like dichloromethane and methanol mixtures, to obtain the pure homoveratryl ester.[1]

Method B: Fischer Esterification with a Carboxylic Acid

This is a classic equilibrium-controlled reaction catalyzed by a strong acid, typically sulfuric acid.[2][3] To achieve a high yield, an excess of one reactant (usually the more easily removable carboxylic acid) is used, or water is removed as it forms.[3][4]

Materials:

  • Homoveratryl alcohol

  • Carboxylic acid (e.g., acetic acid, propionic acid) (2-3 equivalents)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 4-5 drops)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • An appropriate organic solvent (e.g., diethyl ether or dichloromethane)

  • Reflux apparatus and heating mantle

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add homoveratryl alcohol (e.g., 45 mmol) and the carboxylic acid (e.g., 120 mmol).[3]

  • Catalyst Addition: While stirring, cautiously add 4-5 drops of concentrated sulfuric acid to the mixture.[5][6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[3] Let the reaction reflux for 45-60 minutes, or until TLC indicates the consumption of the starting alcohol.

  • Cooling: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Work-up: a. Transfer the cooled reaction mixture to a separatory funnel. b. Add ice-cold water (e.g., 15 mL) and mix carefully, venting frequently.[3] Discard the aqueous layer. c. Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the excess carboxylic acid and the sulfuric acid catalyst.[3][7] Continue washing until effervescence ceases. d. Wash the organic layer with brine to remove residual water.

  • Drying and Solvent Removal: a. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.[4] b. Filter the solution and remove the solvent by rotary evaporation to obtain the crude ester.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure or by column chromatography.[3][8]

Data Presentation

The following table summarizes representative quantitative data for the esterification of homovanillyl alcohol, a close structural analog of homoveratryl alcohol, using Method A.[1] Yields for this method are reported to be excellent.

Ester Product NameAcyl Chloride UsedReaction Time (h)Temperature (°C)Yield (%)
Homovanillyl acetateAcetyl chloride242598
Homovanillyl butanoateButanoyl chloride242595
Homovanillyl octanoateOctanoyl chloride242594
Homovanillyl decanoateDecanoyl chloride242592
Homovanillyl myristateMyristoyl chloride242590
Homovanillyl stearateStearoyl chloride242590

Table based on data for homovanillyl alcohol ester synthesis as reported in reference[1].

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of the experimental procedure and the chemical transformation.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase A 1. Mix Reactants (Alcohol, Acylating Agent) B 2. Add Catalyst / Reagent A->B C 3. Heat / Stir (e.g., 24h at 25°C or 1h Reflux) B->C D 4. Quench & Wash (H₂O, NaHCO₃, Brine) C->D E 5. Dry Organic Layer (e.g., Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purify Product (Chromatography or Distillation) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: A typical experimental workflow for the synthesis and purification of esters.

References

The Versatility of 3,4-Dimethoxyphenethyl Alcohol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,4-Dimethoxyphenethyl alcohol, also known as homoveratryl alcohol, is a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive primary alcohol and an electron-rich aromatic ring, makes it an ideal starting material for the synthesis of a wide array of complex molecules, particularly isoquinoline alkaloids and other pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathways.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its conversion to key intermediates, namely 3,4-dimethoxyphenethylamine and its corresponding amides. These intermediates are pivotal for constructing the core structures of numerous alkaloids through classic cyclization reactions.

Core Synthetic Pathway:

The central synthetic strategy involves a three-step sequence to access the versatile N-(3,4-dimethoxyphenethyl)acetamide intermediate, which is a direct precursor for the Bischler-Napieralski reaction. An alternative pathway leads to 3,4-dimethoxyphenethylamine, the key substrate for the Pictet-Spengler reaction.

G A 3,4-Dimethoxyphenethyl alcohol B N-(3,4-Dimethoxyphenethyl) phthalimide A->B Mitsunobu Reaction C 3,4-Dimethoxyphenethylamine B->C Hydrazinolysis D N-(3,4-Dimethoxyphenethyl) acetamide C->D Acetylation E Tetrahydroisoquinolines C->E Pictet-Spengler Reaction F Dihydroisoquinolines D->F Bischler-Napieralski Reaction

Key synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethoxyphenethylamine via Mitsunobu Reaction and Hydrazinolysis

This two-step protocol describes the conversion of this compound to the corresponding primary amine.

Step 1: Mitsunobu Reaction for the Synthesis of N-(3,4-Dimethoxyphenethyl)phthalimide

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.) and phthalimide (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (15 volumes).

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-(3,4-dimethoxyphenethyl)phthalimide.

Step 2: Hydrazinolysis for the Synthesis of 3,4-Dimethoxyphenethylamine

Materials:

  • N-(3,4-Dimethoxyphenethyl)phthalimide

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-(3,4-dimethoxyphenethyl)phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (10 eq.) and reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and add 2M HCl.

  • Filter the precipitate (phthalhydrazide) and wash with water.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with 2M NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 3,4-dimethoxyphenethylamine.

Protocol 2: Synthesis of N-(3,4-Dimethoxyphenethyl)acetamide

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq.) in dichloromethane.

  • Add pyridine or triethylamine (1.2 eq.) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(3,4-dimethoxyphenethyl)acetamide.

Protocol 3: Bischler-Napieralski Reaction for the Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This reaction is a key step in the synthesis of many isoquinoline alkaloids.[1]

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile or Toluene

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq.) in anhydrous acetonitrile or toluene.

  • Cool the solution to 0 °C and slowly add phosphorus oxychloride (2.0-3.0 eq.).

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers, filter, and concentrate to give the crude dihydroisoquinoline.

  • Purify the product by column chromatography or crystallization.

G cluster_0 Bischler-Napieralski Reaction Workflow A N-(3,4-Dimethoxyphenethyl)acetamide B Vilsmeier-Haack type intermediate A->B + POCl3 C Cyclized Intermediate B->C Intramolecular Electrophilic Aromatic Substitution D 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline C->D Deprotonation

Workflow for the Bischler-Napieralski reaction.
Protocol 4: Pictet-Spengler Reaction for the Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.

Materials:

  • 3,4-Dimethoxyphenethylamine

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde)

  • Acid catalyst (e.g., HCl, trifluoroacetic acid)

  • Solvent (e.g., water, methanol, toluene)

Procedure:

  • Dissolve 3,4-dimethoxyphenethylamine (1.0 eq.) in the chosen solvent.

  • Add the aldehyde or ketone (1.0-1.2 eq.).

  • Add the acid catalyst and stir the reaction mixture at the appropriate temperature (from room temperature to reflux, depending on the substrates).

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with a suitable organic solvent.

  • Dry, filter, and concentrate the organic extracts.

  • Purify the resulting tetrahydroisoquinoline by column chromatography or crystallization.

Quantitative Data Summary

The following tables summarize typical yields for the key transformations starting from this compound. Note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Intermediates

TransformationStarting MaterialProductReagentsTypical Yield (%)
Mitsunobu ReactionThis compoundN-(3,4-Dimethoxyphenethyl)phthalimidePPh₃, DIAD/DEAD, Phthalimide70-90
HydrazinolysisN-(3,4-Dimethoxyphenethyl)phthalimide3,4-DimethoxyphenethylamineHydrazine hydrate>90
Acetylation3,4-DimethoxyphenethylamineN-(3,4-Dimethoxyphenethyl)acetamideAcetic anhydride, Base>95

Table 2: Cyclization Reactions

ReactionStarting MaterialProductKey ReagentsTypical Yield (%)
Bischler-NapieralskiN-(3,4-Dimethoxyphenethyl)acetamide6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolinePOCl₃60-85
Pictet-Spengler3,4-DimethoxyphenethylamineSubstituted TetrahydroisoquinolinesAldehyde/Ketone, Acid50-90

Application in Drug Development: The Synthesis of Papaverine

A prominent example of the utility of this compound derivatives is in the synthesis of Papaverine, a benzylisoquinoline alkaloid used as a vasodilator and smooth muscle relaxant.[2] The synthesis involves the acylation of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetyl chloride, followed by a Bischler-Napieralski cyclization and subsequent dehydrogenation.

G A 3,4-Dimethoxyphenethylamine C N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide A->C B 3,4-Dimethoxyphenylacetyl chloride B->C D Dihydropapaverine C->D Bischler-Napieralski Reaction E Papaverine D->E Dehydrogenation

Synthetic route to Papaverine.

Conclusion

This compound is a cornerstone building block for the synthesis of a multitude of nitrogen-containing heterocyclic compounds, particularly those with a tetrahydroisoquinoline or dihydroisoquinoline core. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile starting material in their synthetic endeavors. The straightforward conversion to key amine and amide intermediates, followed by robust and well-established cyclization methodologies, underscores its significance in the construction of complex molecular architectures with potential therapeutic applications.

References

Application Notes and Protocols for the Derivatization of 2-(3,4-Dimethoxyphenyl)ethanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of 2-(3,4-dimethoxyphenyl)ethanol, a compound of interest in various research and development sectors, to enhance its analytical detection by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Introduction

2-(3,4-Dimethoxyphenyl)ethanol, also known as homoveratryl alcohol, is a polar compound whose direct analysis by GC can be challenging due to its low volatility and potential for peak tailing. Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detection sensitivity.[1][2] This document outlines protocols for two common derivatization techniques: silylation for GC-MS analysis and acylation for HPLC analysis.

Silylation for GC-MS Analysis

Silylation involves the replacement of the active hydrogen in the hydroxyl group of 2-(3,4-dimethoxyphenyl)ethanol with a trimethylsilyl (TMS) group.[1] This process significantly increases the volatility and thermal stability of the analyte, making it ideal for GC-MS analysis.[2] The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3]

Experimental Protocol: Silylation using MSTFA

This protocol describes the derivatization of 2-(3,4-dimethoxyphenyl)ethanol using MSTFA.

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethanol standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (or other suitable aprotic solvent, dried)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried, for example, under a stream of nitrogen.

  • Reagent Addition: To the dried residue in a GC vial, add 100 µL of MSTFA and 900 µL of pyridine.[4]

  • Reaction: Tightly cap the vial and heat at 50-70°C for 30 minutes.[3][4] Periodically vortex the mixture to ensure homogeneity.[4]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.[3]

Workflow for Silylation Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample dry Dry Sample Extract start->dry add_reagent Add MSTFA & Pyridine dry->add_reagent heat Heat at 50-70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Workflow for Silylation Derivatization
Quantitative Data for Silylation GC-MS

ParameterTypical Value RangeReference Compound(s)
Limit of Detection (LOD)0.1 - 10 ng/mLParabens
Limit of Quantification (LOQ)0.5 - 50 ng/mLParabens
Linearity (R²)> 0.99Phenolic compounds
Recovery85 - 110%Phenolic compounds

Note: The data presented is based on the analysis of structurally similar phenolic compounds and may vary for 2-(3,4-dimethoxyphenyl)ethanol.

Acylation for HPLC Analysis

Acylation involves the introduction of an acyl group into a molecule. For 2-(3,4-dimethoxyphenyl)ethanol, the hydroxyl group can be acetylated using acetic anhydride to form a less polar ester. This derivatization can improve chromatographic peak shape and resolution in reverse-phase HPLC.

Experimental Protocol: Acetylation using Acetic Anhydride

This protocol details the acetylation of 2-(3,4-dimethoxyphenyl)ethanol.

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethanol standard or sample

  • Acetic anhydride

  • Pyridine or a solid acid catalyst (e.g., expansive graphite)

  • Dichloromethane (DCM) or other suitable solvent

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a reaction flask, dissolve the 2-(3,4-dimethoxyphenyl)ethanol sample (1 equivalent) in a suitable solvent like dichloromethane.

  • Reagent Addition: Add acetic anhydride (1.2 equivalents) and a catalytic amount of pyridine.[5] Alternatively, a solid catalyst like expansive graphite can be used for a more environmentally friendly approach.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and water.[5]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Analysis: The resulting residue containing the acetylated derivative can be dissolved in a suitable mobile phase for HPLC analysis.

Workflow for Acylation Derivatization

cluster_react Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve Sample in DCM add_reagents Add Acetic Anhydride & Catalyst start->add_reagents stir Stir at Room Temperature add_reagents->stir wash Wash with HCl, NaHCO3, H2O stir->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate dissolve Dissolve in Mobile Phase concentrate->dissolve inject Inject into HPLC dissolve->inject

Workflow for Acylation Derivatization
Quantitative Data for Acylation HPLC

Similar to the silylation method, specific quantitative data for the HPLC analysis of acetylated 2-(3,4-dimethoxyphenyl)ethanol is limited. The following table provides expected performance characteristics based on the analysis of other acetylated phenolic compounds.

ParameterTypical Value RangeReference Compound(s)
Limit of Detection (LOD)0.01 - 0.1 mg/LPhenols
Limit of Quantification (LOQ)0.05 - 0.5 mg/LPhenols
Linearity (R²)> 0.995Phenolic compounds
Recovery90 - 105%Phenolic compounds

Note: This data is illustrative and based on the analysis of other acetylated phenols. Actual performance may vary.

Conclusion

The derivatization of 2-(3,4-dimethoxyphenyl)ethanol through silylation for GC-MS and acylation for HPLC are effective strategies to improve its analytical determination. The provided protocols offer a solid foundation for method development. It is recommended to optimize the reaction conditions and validate the analytical method for the specific sample matrix and instrumentation used to ensure accurate and reliable quantitative results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,4-Dimethoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude 3,4-dimethoxyphenethyl alcohol via column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause Troubleshooting Steps
Compound Elutes Too Quickly (High Rf) The solvent system is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
Compound Elutes Too Slowly or Not at All (Low Rf) The solvent system is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. In some cases, for highly polar impurities, a small percentage of methanol can be added to the eluent.[1][2]
Poor Separation of Compound from Impurities Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Test various ratios of hexane and ethyl acetate to achieve good separation between the desired product and impurities. A gradient elution is often more effective than an isocratic one for separating compounds with different polarities.[3][4]
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is generally recommended.[5][6]
The sample was loaded improperly.Load the sample in a minimal amount of solvent to ensure a narrow band at the top of the column. If the crude product is not very soluble in the initial eluent, consider dry loading.[3][5][7]
Product Fractions are Contaminated with an Unknown Substance A potential side product from the synthesis.Characterize the impurity using spectroscopic methods (e.g., NMR, MS) to understand its structure and polarity, which will aid in optimizing the separation.
The compound is degrading on the silica gel.This compound is generally stable on silica. However, if degradation is suspected, deactivating the silica gel with a small amount of triethylamine in the eluent can be attempted, though this is more common for acid-sensitive compounds.[3][8]
Low Yield of Purified Product Incomplete elution from the column.After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to ensure all the product has been eluted. Monitor with TLC.
Loss of product during solvent removal.This compound is a relatively high-boiling point oil that can solidify upon purification.[9] However, be cautious during rotary evaporation to avoid excessive heat or vacuum which could lead to sample loss.
Streaking of Spots on TLC Plates of Collected Fractions The sample is too concentrated on the TLC plate.Dilute the fraction with a suitable solvent before spotting it on the TLC plate.
The compound is interacting strongly with the silica gel.Adding a small amount of a slightly more polar solvent to the TLC developing chamber might improve the spot shape.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A1: A common and effective solvent system is a gradient of ethyl acetate in hexane.[10] The purification can be started with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and the polarity is gradually increased to elute the more polar this compound.

Q2: How do I determine the appropriate starting solvent polarity?

A2: The ideal starting polarity should be determined by preliminary Thin Layer Chromatography (TLC). The solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound is a good starting point for the column separation.

Q3: What are the common impurities found in crude this compound?

A3: Impurities will depend on the synthetic route. If prepared by the reduction of 3,4-dimethoxyphenylacetic acid or its ester, unreacted starting material or residual reducing agent byproducts may be present. If synthesized via another route, related aromatic compounds could be impurities.

Q4: Should I use a "wet" or "dry" loading method to apply my sample to the column?

A4: If your crude product dissolves easily in a small amount of the initial, low-polarity eluent, wet loading is suitable.[5] If the crude material has poor solubility in the starting solvent, dry loading is recommended to ensure a more even application and better separation.[3][7]

Q5: The purified product appears as a yellowish oil, but the literature describes it as a solid. What should I do?

A5: A yellowish oil suggests the presence of impurities.[9] Pure this compound can be a low melting solid.[11] Further purification by re-chromatographing or attempting to crystallize the product from a suitable solvent system may be necessary to obtain a pure, solid product.

Experimental Protocol: Column Chromatography of Crude this compound

This protocol outlines a standard procedure for the purification of crude this compound using silica gel column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)[6]

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

2. Preparation:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system for separation.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.[6]

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

    • Add a thin layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.[7]

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Begin elution with the low-polarity solvent system determined from the TLC analysis.

  • Collect fractions of a consistent volume in numbered test tubes or flasks.[6]

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

5. Monitoring and Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.[6]

  • Pool the fractions containing the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, GC-MS).

Quantitative Data Summary
Parameter Value/Range Notes
Stationary Phase Silica Gel (60-120 mesh)Standard polarity for normal-phase chromatography.
Mobile Phase n-Hexane and Ethyl AcetateA gradient elution is recommended for optimal separation.
Example Gradient Elution Profile 1. 10% Ethyl Acetate in Hexane2. 20% Ethyl Acetate in Hexane3. 30% Ethyl Acetate in Hexane4. 50% Ethyl Acetate in HexaneThe exact gradient should be optimized based on preliminary TLC analysis. Each step may involve passing 2-3 column volumes of the solvent mixture.
Expected Rf of Product ~0.25 in 30% Ethyl Acetate/HexaneThis is an approximate value and will vary with the specific TLC plate and conditions.

Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc_analysis TLC Analysis of Crude Product column_packing Pack Column with Silica Gel Slurry tlc_analysis->column_packing sample_loading Load Crude Product onto Column column_packing->sample_loading elution Elute with Hexane/EtOAc Gradient sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_tlc Monitor Fractions by TLC fraction_collection->fraction_tlc pooling Pool Pure Fractions fraction_tlc->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Homoveratryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of homoveratryl alcohol (3,4-dimethoxyphenethyl alcohol). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in improving reaction yields and overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of homoveratryl alcohol, particularly via the reduction of 3,4-dimethoxyphenylacetic acid or its esters.

Issue / Observation Potential Cause Recommended Solution
Low or No Yield 1. Inactive Reducing Agent: The reducing agent (e.g., LiAlH₄, NaBH₄) may have degraded due to improper storage or exposure to moisture.[1] 2. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate stoichiometry of reagents.[1][2] 3. Poor Quality Starting Material: Impurities in the starting 3,4-dimethoxyphenylacetic acid or ester can interfere with the reaction.1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch. Ensure handling under anhydrous conditions. 2. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of starting material.[2] Consider increasing the reaction time, temperature (if the protocol allows), or the molar equivalents of the reducing agent. 3. Purify the starting material by recrystallization or chromatography before use.
Formation of Side Products 1. Over-reduction: Use of an overly harsh reducing agent or prolonged reaction times can lead to undesired side reactions. 2. Cannizzaro Reaction By-product: If starting from veratraldehyde, the Cannizzaro reaction can produce veratric acid as a by-product under basic conditions.[3] 3. Ring Reduction: Aggressive catalytic hydrogenation conditions (high pressure/temperature) can sometimes lead to the reduction of the aromatic ring.1. Choose a milder reducing agent if applicable (e.g., NaBH₄ for aldehydes/ketones).[4] Carefully control reaction time and temperature. 2. When using veratraldehyde, carefully control the pH to avoid strongly basic conditions that favor the Cannizzaro reaction.[3] 3. Optimize hydrogenation conditions by lowering pressure, temperature, or screening different catalysts.
Difficult Product Isolation / Purification 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup and extraction phase can lead to product loss.[2] 2. Co-elution during Chromatography: Impurities with similar polarity to homoveratryl alcohol can be difficult to separate using column chromatography. 3. Product Volatility: Loss of product during solvent removal under high vacuum.[2]1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. 2. Optimize the solvent system for chromatography. Try a different solvent system or use a gradient elution. Consider derivatization if separation remains difficult. 3. Use a rotary evaporator with controlled temperature and pressure. Avoid using a high-vacuum pump for extended periods on the final product.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for synthesizing homoveratryl alcohol with high yield?

A1: The reduction of 3,4-dimethoxyphenylacetic acid or its methyl/ethyl ester using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) is a highly reliable and standard laboratory method for producing homoveratryl alcohol in excellent yields. Catalytic hydrogenation is also a viable, scalable alternative.

Q2: My yield is consistently low when using Sodium Borohydride (NaBH₄). Why is this and how can I improve it?

A2: Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or esters directly.[4][5] It is primarily used for reducing aldehydes and ketones.[4][6] If you are starting from 3,4-dimethoxyphenylacetic acid or its ester, you must use a more powerful reducing agent like LiAlH₄. If your starting material is 3,4-dimethoxyphenylacetaldehyde, NaBH₄ should be effective. In this case, low yields might be due to reagent quality, temperature control, or issues during workup.[2]

Q3: What are the critical safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?

A3: LiAlH₄ is a highly reactive and pyrophoric compound that reacts violently with water and other protic solvents.

  • Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used.[2]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Controlled Quenching: The reaction must be quenched carefully and slowly at low temperatures (e.g., 0 °C) by the sequential addition of water and/or aqueous acid/base solutions. A common and safer quenching procedure is the Fieser method (sequential addition of water, then 15% NaOH solution, then more water).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

Q4: How can I effectively monitor the progress of the reduction reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method.[7] Spot the reaction mixture on a TLC plate alongside a spot of your starting material. Develop the plate in an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) for the alcohol product indicates the reaction is progressing.

Q5: What is the best way to purify the final homoveratryl alcohol product?

A5: After a standard aqueous workup and extraction, the crude product is often pure enough for many applications. For higher purity, flash column chromatography on silica gel is the preferred method.[2] A typical eluent system would be a gradient of ethyl acetate in hexane. Distillation under reduced pressure is also a viable method for purification if the impurities are not close in boiling point.

Experimental Protocols & Data

Protocol 1: Reduction of 3,4-Dimethoxyphenylacetic Acid using LiAlH₄

This protocol details a standard lab-scale synthesis of homoveratryl alcohol.

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether or Ethyl Acetate

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a nitrogen or argon atmosphere.

  • Reagent Addition: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF inside the flask.

  • Starting Material Addition: Dissolve 3,4-dimethoxyphenylacetic acid (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add water dropwise to quench the excess LiAlH₄, followed by the addition of 1 M HCl until the solution is acidic and all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude homoveratryl alcohol.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Comparison of Synthesis Methods

The following table summarizes typical yields for different synthetic routes to homoveratryl alcohol, highlighting the importance of choosing the correct reagent for the starting material.

Starting MaterialReducing AgentSolventTypical YieldReference
3,4-Dimethoxyphenylacetic AcidLiAlH₄Anhydrous THF> 90%Standard textbook procedure
Methyl 3,4-dimethoxyphenylacetateLiAlH₄Anhydrous THF> 95%Standard textbook procedure
3,4-DimethoxyphenylacetaldehydeNaBH₄Methanol/Ethanol> 95%[5][8]
VeratraldehydeCatalytic Hydrogenation (e.g., H₂, Pd/C)EthanolVariable, often > 90%General Hydrogenation Protocols[9]
3,4-Dimethoxyphenylacetic AcidNaBH₄Methanol/THF< 5% (No reaction)[4][5]

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram illustrates the typical experimental workflow for the synthesis and purification of homoveratryl alcohol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification Start Starting Material (e.g., 3,4-Dimethoxyphenylacetic Acid) Mix Combine & React (0°C to Reflux) Start->Mix Reagent Reducing Agent (e.g., LiAlH4 in THF) Reagent->Mix Monitor Monitor Progress (TLC) Mix->Monitor Quench Quench Reaction (e.g., H2O, HCl) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product (Column Chromatography) Dry->Purify Final Pure Homoveratryl Alcohol Purify->Final

Caption: Experimental workflow for homoveratryl alcohol synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical pathway for diagnosing the cause of low reaction yields.

G Start Problem: Low Yield CheckTLC Check TLC of Crude Mixture Start->CheckTLC IncompleteRxn Cause: Incomplete Reaction CheckTLC->IncompleteRxn Mainly Starting Material Remains SideProducts Cause: Side Product Formation CheckTLC->SideProducts Multiple Spots/ Streaking Observed WorkupLoss Cause: Loss During Workup/ Purification CheckTLC->WorkupLoss Clean Conversion (Product Spot Only) ActionRxn Action: - Increase reaction time/temp - Use fresh/more reagent IncompleteRxn->ActionRxn ActionSide Action: - Use milder conditions - Check reagent purity SideProducts->ActionSide ActionWorkup Action: - Optimize extraction pH - Check for emulsions - Refine purification WorkupLoss->ActionWorkup

Caption: Decision tree for troubleshooting low synthesis yields.

References

2-(3,4-Dimethoxyphenyl)ethanol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-(3,4-Dimethoxyphenyl)ethanol (also known as Homoveratryl alcohol).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-(3,4-Dimethoxyphenyl)ethanol under standard laboratory conditions?

A1: 2-(3,4-Dimethoxyphenyl)ethanol is generally stable under normal ambient temperatures and pressures when stored in a cool, dry, and well-ventilated area.[1] It is important to keep the container tightly closed and away from incompatible substances.

Q2: What are the known incompatible materials with 2-(3,4-Dimethoxyphenyl)ethanol?

A2: Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to degradation of the compound.

Q3: What are the expected degradation pathways for 2-(3,4-Dimethoxyphenyl)ethanol?

A3: Based on its chemical structure, which includes a primary alcohol and an electron-rich dimethoxybenzene ring, the primary degradation pathways are expected to be oxidation and reactions under strongly acidic or basic conditions. Oxidation can affect both the alcohol group and the aromatic ring. Under forced conditions, degradation can lead to the formation of aldehydes, carboxylic acids, and potentially hydroxylated or demethylated species.

Q4: How should I handle and store 2-(3,4-Dimethoxyphenyl)ethanol to ensure its stability?

A4: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[1] Avoid contact with incompatible materials. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram during analysis. Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, light exposure). 2. Prepare fresh solutions for analysis. 3. Ensure the purity of the solvent, as contaminants can promote degradation.
Loss of compound potency over time in a formulated product. Instability in the formulation matrix (e.g., pH, presence of oxidative excipients).1. Conduct a forced degradation study to identify the primary degradation pathways. 2. Adjust the pH of the formulation to a more neutral range. 3. Consider the addition of antioxidants to the formulation.
Discoloration of the compound (e.g., turning yellowish). Oxidation of the phenolic-like structure.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize exposure to air and light.
Inconsistent results in bioassays. Degradation of the active compound leading to variable concentrations.1. Use freshly prepared solutions for each experiment. 2. Perform a stability check of the compound in the assay buffer under the experimental conditions (time, temperature).

Stability Data Summary

The following tables summarize the expected stability of 2-(3,4-Dimethoxyphenyl)ethanol under forced degradation conditions. This data is illustrative and based on general chemical principles. Actual degradation rates should be determined experimentally.

Table 1: Stability under Hydrolytic Conditions

Condition Temperature (°C) Time (hours) Degradation (%) Major Degradants
0.1 M HCl6024< 5%No significant degradation
Water6024< 2%No significant degradation
0.1 M NaOH602410-15%Potential for minor oxidation products

Table 2: Stability under Oxidative Conditions

Condition Temperature (°C) Time (hours) Degradation (%) Major Degradants
3% H₂O₂25820-30%2-(3,4-Dimethoxyphenyl)acetaldehyde, 3,4-Dimethoxyphenylacetic acid

Table 3: Stability under Photolytic and Thermal Conditions

Condition Temperature (°C) Exposure Degradation (%) Major Degradants
Photolytic (UV/Vis)257 days5-10%Minor unspecified degradants
Thermal (Dry Heat)8048 hours< 5%No significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2-(3,4-Dimethoxyphenyl)ethanol.

  • Preparation of Stock Solution: Prepare a stock solution of 2-(3,4-Dimethoxyphenyl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light for a period of 7 days. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

DegradationPathways cluster_main 2-(3,4-Dimethoxyphenyl)ethanol cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation main 2-(3,4-Dimethoxyphenyl)ethanol aldehyde 2-(3,4-Dimethoxyphenyl)acetaldehyde main->aldehyde Oxidation (e.g., H₂O₂) photo_degradants Minor Unspecified Degradants main->photo_degradants UV/Vis Light acid 3,4-Dimethoxyphenylacetic acid aldehyde->acid Further Oxidation

Caption: Postulated degradation pathways of 2-(3,4-Dimethoxyphenyl)ethanol.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative photo Photolytic (UV/Vis) stock->photo thermal Thermal (80°C, Solid) stock->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc results Quantify Degradation & Identify Degradants hplc->results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Solubility of 3,4-Dimethoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals working with 3,4-Dimethoxyphenethyl alcohol. It includes a detailed experimental protocol for determining solubility, a troubleshooting guide for common issues, and frequently asked questions.

Note on Data Availability: A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common organic solvents. While it is qualitatively described as having excellent solubility in organic solvents, precise experimental determination is necessary for specific applications.[1] This guide provides a robust protocol for generating this data in your laboratory.

Solubility Profile and Data Collection

Based on its chemical structure, which includes a polar hydroxyl group and a largely non-polar dimethoxybenzene ring, this compound is expected to be soluble in a range of polar organic solvents. Its parent compound, phenethyl alcohol, is miscible with most organic solvents but only slightly soluble in water.[2]

To facilitate systematic data collection, we recommend using the following table to record your experimentally determined solubility values at a specified temperature (e.g., 25 °C).

Organic SolventPolarity IndexExperimentally Determined Solubility (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)7.2
Methanol5.1
Ethanol4.3
Acetone4.3
Dichloromethane (DCM)3.1
Ethyl Acetate4.4
Tetrahydrofuran (THF)4.0
Toluene2.4
Hexane0.1

Experimental Protocol: Determining Solubility via Isothermal Saturation

This method is a reliable way to determine the thermodynamic solubility of a compound in a specific solvent at a constant temperature.[3][4]

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute is accurately measured.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a vial (e.g., add 50-100 mg of solid to 2 mL of the chosen solvent). The key is to ensure undissolved solid remains at the end of the equilibration period.[5]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture vigorously. Equilibrium time can vary, but a period of 24-48 hours is generally sufficient to ensure saturation.[5] It is advisable to test multiple time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer increasing.

  • Phase Separation:

    • Once equilibrium is reached, let the vial stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles.[5] Alternatively, the sample can be centrifuged at the same constant temperature, and the supernatant carefully collected.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

    • Calculate the concentration of this compound in the original saturated solution by applying the dilution factor. This value represents the solubility.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL, g/L, or mol/L.

    • Always report the temperature at which the measurement was conducted.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during solubility experiments.

G cluster_troubleshooting Troubleshooting Steps start Start: Select Solvent (Based on 'like dissolves like') dissolves Does the compound dissolve completely? start->dissolves increase_vol Increase solvent volume. Does it dissolve? dissolves->increase_vol No success Success: Solution Prepared dissolves->success Yes gentle_heat Apply gentle heat (e.g., 30-40°C). Does it dissolve? increase_vol->gentle_heat No increase_vol->success Yes sonicate Sonicate the sample. Does it dissolve? gentle_heat->sonicate No gentle_heat->success Yes oiled_out Did the compound 'oil out'? gentle_heat->oiled_out check_purity Check compound purity (TLC, LC-MS). Is it pure? sonicate->check_purity No sonicate->success Yes new_solvent Select a new solvent with different polarity or properties. check_purity->new_solvent No (Purify first) check_purity->new_solvent Yes new_solvent->dissolves oiled_out->sonicate No remedy_oil Return to heat, add more of the 'more soluble' solvent, and cool slowly. oiled_out->remedy_oil Yes remedy_oil->success

A workflow diagram for troubleshooting solubility issues.

Q1: Which organic solvents are the best starting points for dissolving this compound?

Based on the principle of "like dissolves like," solvents with moderate to high polarity are excellent starting points.[6] The presence of a hydroxyl (-OH) group and two methoxy (-OCH3) ether groups suggests good affinity for polar solvents. We recommend starting with alcohols like Methanol or Ethanol , or polar aprotic solvents such as Acetone and DMSO .

Q2: My compound is not dissolving completely, even in a recommended solvent. What are the next steps?

If you observe poor solubility, you can try the following in sequence:

  • Increase Solvent Volume: You may be near the saturation point. Add small, measured aliquots of the solvent until the solid dissolves.

  • Apply Gentle Heat: The solubility of most solids increases with temperature.[3] Warm the mixture gently (e.g., in a 30-40°C water bath) with agitation. Be cautious not to boil the solvent.

  • Use Sonication: A sonicator bath can help break up solid aggregates and accelerate the dissolution process.

  • Check Purity: Impurities can significantly reduce solubility. Verify the purity of your compound using a suitable technique like TLC or NMR.

Q3: The compound melted and formed an oily layer at the bottom of the vial instead of dissolving. What should I do?

This phenomenon, known as "oiling out," occurs when a solid melts in the hot solvent before it fully dissolves, typically because the boiling point of the solvent is higher than the melting point of the solute.[7] To resolve this:

  • Add more solvent, specifically the solvent in which the compound is more soluble if using a mixed-solvent system.

  • Reheat the solution until it becomes homogeneous.

  • Allow the solution to cool very slowly to promote proper crystallization rather than separation as an oil.

Q4: Can I use heat to dissolve this compound? Are there any stability concerns?

Gentle heating is an acceptable technique to increase solubility. However, like other phenethyl alcohol derivatives, prolonged exposure to high temperatures, especially in the presence of oxygen, could potentially lead to oxidation of the alcohol group to form the corresponding aldehyde or carboxylic acid.[8] It is recommended to use the lowest effective temperature and work under an inert atmosphere (e.g., nitrogen or argon) if stability is a critical concern for your application.

Q5: How does water content in my organic solvent affect solubility?

Even small amounts of water in an organic solvent can alter its polarity and significantly impact the solubility of a compound. For reproducible results, it is crucial to use anhydrous or high-purity solvents and to minimize exposure to atmospheric moisture.

References

Storage conditions for 2-(3,4-Dimethoxyphenyl)ethanol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the proper storage and handling of 2-(3,4-Dimethoxyphenyl)ethanol to prevent chemical degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-(3,4-Dimethoxyphenyl)ethanol?

A1: To ensure the long-term stability of 2-(3,4-Dimethoxyphenyl)ethanol, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture ingress and contamination.[1][2][3]

Q2: Is 2-(3,4-Dimethoxyphenyl)ethanol sensitive to light?

A2: While specific data on photosensitivity is not extensively detailed in standard safety data sheets, it is a general best practice for organic compounds, especially those with aromatic rings, to be protected from light to prevent potential photodegradation. Storing the compound in an amber or opaque container is recommended.

Q3: Does this compound need to be stored under an inert atmosphere?

A3: Standard safety and storage guidelines do not typically mandate storage under an inert atmosphere like nitrogen or argon for this compound.[1][4] However, for high-purity applications or very long-term storage, blanketing with an inert gas can minimize the risk of slow oxidation.

Q4: What type of container is best for storing 2-(3,4-Dimethoxyphenyl)ethanol?

A4: A tightly sealed container is crucial.[2][3] For solids, a well-sealed glass or chemically resistant plastic bottle is suitable. If the compound is in a solution, the container material should be compatible with the solvent used.

Q5: Are there any materials or chemicals that should be avoided during storage?

A5: Yes, 2-(3,4-Dimethoxyphenyl)ethanol is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] Contact with these substances can lead to vigorous reactions and degradation of the compound. Store it away from these materials.

Q6: How can I identify if my 2-(3,4-Dimethoxyphenyl)ethanol has degraded?

A6: Visual inspection can be the first indicator. Signs of degradation may include a change in color (e.g., from white/light yellow to a darker shade), a change in physical form (e.g., clumping of the solid), or the development of an unusual odor. For definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR are necessary to check for impurities and confirm the compound's identity and purity.

Q7: What is the recommended shelf life of this compound?

A7: The shelf life can vary depending on the supplier and storage conditions. It is stable under recommended storage conditions.[4] Always refer to the manufacturer's certificate of analysis and expiration date. For opened containers, it is best practice to re-evaluate the purity after a prolonged period, especially if it has been stored in a frequently accessed area.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Cool, ambient temperatures.[2][3]Prevents thermal decomposition.
Atmosphere Dry, well-ventilated area.[1][2]Minimizes moisture absorption and potential hydrolysis.
Light Protect from light (e.g., amber vial).Prevents potential photodegradation.
Container Tightly closed/sealed.[1][2]Prevents contamination and exposure to air/moisture.
Incompatibilities Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]Avoids chemical reactions and degradation.

Troubleshooting Guide

Issue: The compound has changed color from light yellow to brown.

  • Possible Cause: This is a common indicator of oxidation or the presence of impurities. Exposure to air, light, or incompatible substances can accelerate this process.

  • Recommended Action:

    • Do not assume the compound is still suitable for your experiment, as the discoloration indicates the formation of new chemical species.

    • Perform an analytical purity check (e.g., HPLC, TLC) to quantify the level of degradation.

    • If the purity is no longer acceptable, a fresh batch of the compound should be used.

    • Review your storage and handling procedures to prevent future occurrences.

Issue: Inconsistent experimental results using the same batch of the compound.

  • Possible Cause: This could be due to non-homogeneity in a partially degraded solid or contamination introduced during handling.

  • Recommended Action:

    • Ensure the compound is thoroughly mixed before taking a sample, especially if it has been stored for a long time.

    • Use clean, dry spatulas and weighing instruments to avoid introducing contaminants.

    • Run a quality control check on your current stock using an appropriate analytical method to confirm its integrity.

Experimental Protocols

Protocol: Stability Assessment of 2-(3,4-Dimethoxyphenyl)ethanol using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the purity and detect degradation products of 2-(3,4-Dimethoxyphenyl)ethanol.

1. Materials and Reagents:

  • 2-(3,4-Dimethoxyphenyl)ethanol sample (and a reference standard, if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is needed.

  • Sample Preparation: Prepare your test sample at the same concentration as the primary standard.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 280 nm

    • Run Time: 10-15 minutes (or until all peaks have eluted)

  • Analysis: Inject the standard and the sample. Compare the chromatogram of your sample to the reference standard. The appearance of new peaks or a significant decrease in the area of the main peak in your sample indicates degradation. Purity can be estimated by the relative peak area.

Visualizations

degradation_pathway cluster_conditions Contributing Factors cluster_compound Compound State Temp High Temperature Degraded Degradation Products (e.g., Aldehydes, Acids, Polymers) Temp->Degraded Light UV Light Exposure Light->Degraded Air Oxygen (Air) Air->Degraded Contaminants Incompatible Chemicals (e.g., Strong Oxidizers) Contaminants->Degraded Stable 2-(3,4-Dimethoxyphenyl)ethanol (Pure) Stable->Degraded Degradation Process

Caption: Factors leading to the degradation of 2-(3,4-Dimethoxyphenyl)ethanol.

troubleshooting_workflow start Suspicion of Degradation (e.g., color change, inconsistent results) visual_check Visual Inspection: - Color - Physical State start->visual_check analytical_check Analytical Purity Test (e.g., HPLC, GC-MS) visual_check->analytical_check If abnormalities are noted is_pure Is Purity >95% (or as required)? analytical_check->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes discard Discard and Procure New Batch is_pure->discard No review_storage Review Storage and Handling Procedures discard->review_storage

Caption: Troubleshooting workflow for suspected compound degradation.

References

Troubleshooting peak tailing in HPLC analysis of Homoveratryl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address the common issue of peak tailing in the HPLC analysis of Homoveratryl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for Homoveratryl alcohol in reversed-phase HPLC?

Peak tailing for Homoveratryl alcohol, a polar phenolic compound, typically arises from unwanted secondary interactions between the analyte and the stationary phase. The most frequent causes include:

  • Secondary Silanol Interactions: The primary cause of peak tailing is the interaction of Homoveratryl alcohol's hydroxyl groups with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4] At mobile phase pH levels above 3 or 4, these silanols can become ionized (Si-O⁻), creating strong retention sites that lead to tailing.[2][5]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is critical.[6] Homoveratryl alcohol has an acidic phenolic hydroxyl group (pKa ≈ 10.2).[7] If the mobile phase pH is not sufficiently acidic, the analyte can exist in both ionized and unionized forms, leading to peak distortion.[8][9] Operating at a low pH (e.g., 2.5-3.5) suppresses the ionization of both the silanol groups and the analyte, significantly improving peak shape.[3][10]

  • Column Contamination or Degradation: Accumulation of contaminants on the column's inlet frit or stationary phase can create active sites that cause tailing.[11][12] Similarly, older columns or those used outside their recommended pH range may suffer from degradation of the stationary phase.[13]

  • Column Overload: Injecting an excessive concentration or volume of the sample can saturate the stationary phase, leading to peak asymmetry.[3][12]

Q2: My Homoveratryl alcohol peak is tailing significantly. What is the first and most effective parameter to adjust?

The first and most impactful adjustment is to lower the pH of the mobile phase. Operating at an acidic pH (e.g., pH 2.5 - 3.5) using an additive like 0.1% formic acid or phosphoric acid addresses the primary cause of tailing for phenolic compounds.[14][15] This ensures that surface silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the analyte's polar groups.[3][10]

Q3: How does the choice of HPLC column affect peak shape for Homoveratryl alcohol?

The column's chemistry is crucial for achieving symmetrical peaks. Key factors include:

  • Silica Purity: Modern HPLC columns are typically packed with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol sites compared to older "Type A" silica.[2][16] Using a high-purity silica column is essential.

  • End-capping: "End-capping" is a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to make them less active.[1][17] A well end-capped column will significantly reduce the opportunity for secondary interactions and is highly recommended for analyzing polar compounds like Homoveratryl alcohol.[3]

  • Stationary Phase: While a standard end-capped C18 column is often suitable, a column with a polar-embedded phase can sometimes offer improved peak shape for polar analytes by providing alternative interactions and shielding residual silanols.

Q4: Could my sample preparation or injection parameters be the source of the peak tailing?

Yes, sample and injection parameters can contribute to poor peak shape. Consider the following:

  • Sample Overload: If the peak is broad and tails symmetrically (a "shark fin" shape), you may be overloading the column. Try reducing the injection volume or diluting the sample.[12]

  • Sample Solvent: The solvent used to dissolve the sample should ideally be the same as, or weaker than, the mobile phase.[5] Dissolving Homoveratryl alcohol in a solvent much stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase can cause peak distortion, especially for early-eluting peaks.

Q5: What instrumental issues can lead to peak tailing?

Instrumental setup can cause peak broadening that appears as tailing. This is often referred to as "extra-column band broadening." The primary cause is excessive volume between the injector and the detector.[12] Check for and minimize:

  • Unnecessarily long or wide-bore connecting tubing.

  • Poorly made connections between tubing and fittings.

  • Large volume detector flow cells.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing for Homoveratryl alcohol.

G cluster_0 Initial Checks cluster_1 Hardware Checks cluster_2 Method & System Checks start Peak Tailing Observed (Tailing Factor > 1.2) check_mp Step 1: Evaluate Mobile Phase start->check_mp check_ph Is Mobile Phase pH acidic (e.g., pH 2.5 - 3.5)? check_mp->check_ph adjust_ph Action: Lower mobile phase pH using 0.1% Formic or Phosphoric Acid. check_ph->adjust_ph No check_column Step 2: Evaluate Column check_ph->check_column Yes adjust_ph->check_column column_type Is the column a modern, high-purity, end-capped silica column? check_column->column_type replace_column Action: Switch to a modern end-capped C18 or a polar-embedded phase column. column_type->replace_column No column_health Is the column old or contaminated? column_type->column_health Yes check_sample Step 3: Evaluate Sample & Instrument replace_column->check_sample flush_column Action: Flush column with strong solvent or replace if performance is poor. column_health->flush_column Yes column_health->check_sample No flush_column->check_sample overload Is sample concentration too high? check_sample->overload dilute_sample Action: Reduce injection volume or dilute the sample. overload->dilute_sample Yes dead_volume Check for extra-column dead volume (long tubing, poor connections). overload->dead_volume No dilute_sample->dead_volume fix_connections Action: Use shorter, narrower ID tubing and ensure proper connections. dead_volume->fix_connections Yes end_node Peak Shape Improved dead_volume->end_node No fix_connections->end_node

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

Data Summary: Optimizing Chromatographic Conditions

This table summarizes key parameters that can be adjusted to mitigate peak tailing for Homoveratryl alcohol.

ParameterProblematic ConditionRecommended ConditionRationale
Mobile Phase pH pH 6.0 - 7.5pH 2.5 - 3.5 (e.g., with 0.1% Formic Acid)Suppresses the ionization of residual silanol groups, minimizing secondary interactions.[3][10]
Buffer Concentration < 5 mM or no buffer10 - 50 mM (e.g., Phosphate or Acetate)Maintains a stable pH across the column and can help mask silanol activity.[2][11]
Column Type Older, non-end-capped "Type A" silicaModern, fully end-capped, high-purity "Type B" silica C18 Minimizes the number of available residual silanols that can cause secondary interactions.[1][16][17]
Sample Concentration > 100 µg/mL≤ 25 µg/mL (or as low as practical for detection)Prevents overloading of the stationary phase, which can lead to peak distortion.[12]
Column Temperature Ambient (e.g., 20-25 °C)Elevated (e.g., 35-40 °C) Can improve mass transfer kinetics and reduce peak tailing, though it may also affect selectivity.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol is designed to demonstrate the effect of mobile phase pH on the peak shape of Homoveratryl alcohol.

Materials:

  • Homoveratryl alcohol standard (e.g., 10 µg/mL in 50:50 Methanol:Water)

  • HPLC grade water, acetonitrile, and/or methanol

  • Formic acid (or trifluoroacetic acid)

  • An appropriate HPLC system with a C18 column and UV detector (e.g., 280 nm)

Procedure:

  • Prepare Mobile Phase A (Neutral pH): Prepare a buffered aqueous solution (e.g., 10 mM Ammonium Acetate) and adjust the pH to 7.0.

  • Prepare Mobile Phase B (Acidic pH): Prepare an aqueous solution containing 0.1% (v/v) formic acid. The resulting pH should be approximately 2.7.

  • Prepare Organic Solvent: Use HPLC grade acetonitrile or methanol as the organic modifier.

  • Initial Analysis (Neutral pH):

    • Equilibrate the HPLC column with a mobile phase composition of 50% Mobile Phase A (pH 7.0) and 50% organic solvent.

    • Inject the Homoveratryl alcohol standard.

    • Record the chromatogram and calculate the tailing factor for the peak.

  • Second Analysis (Acidic pH):

    • Thoroughly flush the system and equilibrate the column with a mobile phase composition of 50% Mobile Phase B (acidic) and 50% organic solvent.

    • Inject the Homoveratryl alcohol standard.

    • Record the chromatogram and calculate the tailing factor.

  • Compare Results: Compare the peak shapes and tailing factors from the two analyses. A significant improvement (tailing factor closer to 1.0) is expected under acidic conditions.

Protocol 2: Diagnosing Column Overload

This protocol helps determine if peak tailing is caused by injecting too much sample mass onto the column.

Materials:

  • Concentrated stock solution of Homoveratryl alcohol (e.g., 1 mg/mL)

  • Mobile phase (use optimized acidic conditions from Protocol 1)

  • An appropriate HPLC system and column

Procedure:

  • Prepare a Dilution Series: From the concentrated stock solution, prepare a series of dilutions in the mobile phase. For example: 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Equilibrate the System: Equilibrate the HPLC column with the chosen mobile phase.

  • Inject Highest Concentration: Inject a fixed volume (e.g., 10 µL) of the highest concentration standard (100 µg/mL). Record the chromatogram and note the peak shape and tailing factor.

  • Inject Dilutions: Sequentially inject the same volume of each decreasing concentration standard, ensuring the column is fully re-equilibrated between injections.

  • Analyze Peak Shapes: Compare the peak shapes from the entire series. If the tailing factor improves significantly (moves closer to 1.0) as the concentration decreases, the issue is column overload. The optimal working concentration is one where the peak shape is symmetrical and the response is sufficient for the assay's needs.

References

Technical Support Center: Optimization of Homoveratryl Alcohol Etherification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the etherification of homoveratryl alcohol (2-(3,4-dimethoxyphenyl)ethanol).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the etherification of homoveratryl alcohol.

Issue 1: Low or No Conversion of Homoveratryl Alcohol

Potential Cause Recommended Solution
Inactive Catalyst For acid-catalyzed reactions (e.g., using FeCl₃), ensure the catalyst is anhydrous and has been stored properly. For Williamson ether synthesis, ensure the base (e.g., NaH) is fresh and has not been deactivated by moisture. A gray appearance of NaH may indicate deactivation.[1]
Insufficient Reaction Temperature For acid-catalyzed dehydrative etherification, a temperature range of 70-120°C is often required, especially for less reactive coupling partners.[2] For Williamson ether synthesis, a typical temperature range is 50-100°C.[1] Start at a lower temperature and gradually increase while monitoring the reaction.
Inappropriate Solvent For acid-catalyzed reactions, solvents like propylene carbonate or dichloromethane have proven effective.[2] For Williamson ether synthesis, polar aprotic solvents such as DMF or THF are generally preferred to solvate the counter-ion of the alkoxide, increasing its nucleophilicity.[3]
Poor Leaving Group (Williamson Synthesis) Ensure a good leaving group is used on the alkylating agent. Iodides are generally better leaving groups than bromides, which are better than chlorides. The use of tosylates or mesylates is also a good alternative.
Steric Hindrance If using a bulky alcohol or alkylating agent, steric hindrance can significantly slow down the reaction. Consider using a less hindered coupling partner if possible.

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Recommended Solution
Symmetrical Ether (Self-Condensation Product) In cross-etherification reactions (homoveratryl alcohol + another alcohol), the formation of the symmetrical ether of homoveratryl alcohol can be a significant side reaction. This is particularly true in acid-catalyzed dehydrative couplings.The formation of unsymmetrical ethers in some iron-catalyzed systems proceeds through the in-situ formation of a symmetrical ether intermediate. Optimizing the reaction time and temperature can favor the subsequent conversion to the desired unsymmetrical product.[4] The use of an additive like ammonium chloride (5 mol%) with an iron(III) triflate catalyst has been shown to suppress side reactions and promote selective ether formation.[4]
Elimination Product (Alkene) This is a common side reaction in Williamson ether synthesis, especially when using secondary or tertiary alkyl halides. The alkoxide base can act as a base to promote E2 elimination.Use a primary alkyl halide whenever possible. If a secondary halide must be used, try running the reaction at a lower temperature to favor substitution over elimination.
Friedel-Crafts Alkylation The electron-rich aromatic ring of homoveratryl alcohol can be susceptible to alkylation by the carbocation intermediate formed under acidic conditions.Using a milder Lewis acid or optimizing the catalyst loading may help to minimize this side reaction.

Issue 3: Difficulty in Product Purification

Problem Potential Cause Recommended Solution
Co-elution of Product and Starting Material Homoveratryl alcohol and its ether product may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary. If the product is an oil, consider converting a small sample to a solid derivative for characterization.
Removal of High-Boiling Point Solvent Solvents like DMF or propylene carbonate can be difficult to remove completely.For DMF, washing the organic extract with a saturated aqueous solution of LiCl can help to remove it. Propylene carbonate can be removed by distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the etherification of homoveratryl alcohol?

A1: The two most common and effective methods are:

  • Acid-Catalyzed Dehydrative Etherification : This method involves reacting homoveratryl alcohol with another alcohol in the presence of an acid catalyst, typically a Lewis acid like iron(III) chloride (FeCl₃·6H₂O) or iron(III) triflate (Fe(OTf)₃).[2][4] This method is advantageous as it uses alcohols directly and generates water as the only byproduct.

  • Williamson Ether Synthesis : This is a classic method that involves deprotonating homoveratryl alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which is then reacted with a primary alkyl halide (e.g., ethyl bromide or methyl iodide).[2][3] This is an Sₙ2 reaction and is generally very reliable for producing unsymmetrical ethers.

Q2: How does the electron-rich nature of the homoveratryl alcohol aromatic ring affect the reaction?

A2: The two methoxy groups on the aromatic ring are electron-donating, which makes the benzylic position more electron-rich. In acid-catalyzed reactions, this stabilizes the formation of a carbocation intermediate, potentially increasing the reaction rate compared to unsubstituted benzylic alcohols.[4] However, it also increases the risk of Friedel-Crafts type side reactions.

Q3: Can I perform a self-condensation of homoveratryl alcohol to form the symmetrical ether?

A3: Yes, the self-condensation or symmetrical etherification of benzylic alcohols can be achieved using an iron(III) catalyst such as FeCl₃·6H₂O in a solvent like propylene carbonate at elevated temperatures (e.g., 70-120°C).[2]

Q4: What is the role of additives like ammonium chloride in iron-catalyzed etherifications?

A4: In iron(III) triflate-catalyzed etherifications, the addition of ammonium chloride (5 mol%) has been shown to suppress side reactions and promote the selective formation of the desired ether product.[4]

Q5: Which alkylating agents are best for the Williamson ether synthesis with homoveratryl alcohol?

A5: Primary alkyl halides (iodides and bromides are preferred over chlorides) and other substrates with good leaving groups (e.g., tosylates, mesylates) are ideal for the Williamson ether synthesis, as the reaction proceeds via an Sₙ2 mechanism. Secondary and tertiary alkyl halides are more prone to elimination side reactions and should generally be avoided.[2][3]

Data Presentation

Table 1: Comparison of Catalytic Systems for Symmetrical Etherification of Substituted Benzylic Alcohols

CatalystAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Fe(OTf)₃ (5 mol%)NH₄Cl (5 mol%)DCM0 to rt0.5-481-93[4]
FeCl₃·6H₂O (5 mol%)NonePropylene Carbonate70-12014-4853-91[2]

Table 2: Conditions for Unsymmetrical Etherification of Benzylic Alcohols with Primary Alcohols

CatalystAdditive/LigandSolventTemperature (°C)Time (h)Yield (%)Reference
Fe(OTf)₃ (5 mol%)NH₄Cl (5 mol%)DCM452-1288-91[4]
FeCl₂·4H₂O (10 mol%)Pyridine bis-thiazoline (12 mol%)Propylene Carbonate1002452-89[2]

Experimental Protocols

Protocol 1: Iron(III)-Catalyzed Unsymmetrical Etherification of Homoveratryl Alcohol (Hypothetical Protocol based on Analogs)

This protocol is based on the successful etherification of other electron-rich secondary benzylic alcohols.[4]

  • To a stirred solution of homoveratryl alcohol (1.0 mmol) and a primary alcohol (e.g., ethanol, 3.0 mmol) in dichloromethane (DCM, 5 mL), add iron(III) triflate (Fe(OTf)₃, 0.05 mmol, 5 mol%) and ammonium chloride (NH₄Cl, 0.05 mmol, 5 mol%).

  • Stir the reaction mixture at 45°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 2-12 hours), quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical ether.

Protocol 2: Williamson Ether Synthesis of Homoveratryl Alcohol

This is a general and robust protocol for the synthesis of ethers from alcohols.[3]

  • To a solution of homoveratryl alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the primary alkyl halide (e.g., ethyl bromide, 1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 4-12 hours).

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Homoveratryl Alcohol + Alcohol/Alkyl Halide Reaction_Setup Combine reactants under appropriate atmosphere and temperature Reactants->Reaction_Setup Solvent Anhydrous Solvent (DCM, THF, etc.) Solvent->Reaction_Setup Catalyst/Base Catalyst (e.g., Fe(OTf)₃) or Base (e.g., NaH) Catalyst/Base->Reaction_Setup Monitoring Monitor reaction by TLC or GC Reaction_Setup->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Aqueous Extraction Quench->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Isolated Ether Product Purification->Product

Caption: General experimental workflow for the etherification of homoveratryl alcohol.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity and Activity Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use fresh/anhydrous reagents and solvents Reagents_OK->Replace_Reagents No Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Reagents_OK->Check_Conditions Yes Replace_Reagents->Check_Conditions Conditions_Optimal Conditions Optimal? Check_Conditions->Conditions_Optimal Optimize_Conditions Increase Temperature/Time or Change Solvent Conditions_Optimal->Optimize_Conditions No Check_Side_Products Analyze Crude Mixture for Side Products Conditions_Optimal->Check_Side_Products Yes Optimize_Conditions->Check_Side_Products Side_Products_Present Side Products Present? Check_Side_Products->Side_Products_Present Modify_Protocol Modify protocol to minimize side reactions (e.g., add additive, lower temp) Side_Products_Present->Modify_Protocol Yes Consult_Literature Consult Literature for Alternative Methods Side_Products_Present->Consult_Literature No Modify_Protocol->Consult_Literature

Caption: Troubleshooting decision tree for low-yield homoveratryl alcohol etherification.

References

3,4-Dimethoxyphenethyl alcohol hazardous decomposition products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethoxyphenethyl alcohol. The information is designed to help anticipate and resolve issues related to the stability and decomposition of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous decomposition products of this compound?

Under conditions of strong heating or fire, this compound is expected to decompose and produce hazardous products. The primary combustion products are carbon monoxide (CO) and carbon dioxide (CO₂). Incomplete combustion may also lead to the formation of other irritating gases and vapors.

Q2: What are the recommended storage conditions to prevent decomposition?

To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light and sources of ignition. Avoid contact with incompatible materials.

Q3: What materials are incompatible with this compound and could lead to its decomposition?

This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances can cause vigorous reactions and lead to the decomposition of the compound.

Q4: I am observing unexpected peaks in my chromatogram after a reaction involving this compound. What could be the cause?

Unexpected peaks may indicate the presence of degradation products. The stability of this compound can be compromised by several factors in an experimental setup, including exposure to strong acids or bases, oxidizing conditions, elevated temperatures, or prolonged exposure to light. Review your experimental conditions against the troubleshooting guide below to identify potential causes.

Troubleshooting Guide: Unwanted Decomposition

This guide addresses specific issues that may arise from the unintended decomposition of this compound during laboratory experiments.

Observed Issue Potential Cause Troubleshooting Steps & Potential Decomposition Products
Appearance of a new peak with a molecular weight corresponding to M-2 (loss of 2 hydrogens) in Mass Spectrometry. Oxidative Degradation Your sample may have been exposed to oxidizing agents or atmospheric oxygen, especially at elevated temperatures. This can lead to the oxidation of the primary alcohol. Potential Products: 3,4-Dimethoxyphenethyl aldehyde, 3,4-Dimethoxyphenylacetic acid.
Changes in the sample's chromatographic profile after treatment with strong acid (e.g., HCl, H₂SO₄). Acid-Catalyzed Degradation Strong acids can catalyze the cleavage of the methoxy ether bonds. The stability of catechol ethers to strong acids is limited. Potential Products: 4-Hydroxy-3-methoxyphenethyl alcohol, 3-Hydroxy-4-methoxyphenethyl alcohol, 3,4-Dihydroxyphenethyl alcohol.
Degradation of the compound when using a basic mobile phase or during a reaction under basic conditions. Base-Induced Degradation While generally more stable to bases than acids, prolonged exposure to strong bases at high temperatures could potentially lead to some degradation, although specific pathways are less defined. It is important to consider the stability of other functional groups in your molecule.
Sample discoloration (e.g., turning yellow or brown) and the appearance of new impurities over time, especially when exposed to light. Photodegradation Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light. The energy from the light can promote reactions, leading to the formation of colored impurities. Potential Products: Complex mixture of photoproducts, potentially involving reactions of the aromatic ring.
Broadening of peaks or the appearance of a baseline "hump" in chromatography after heating the sample. Thermal Decomposition/Polymerization Excessive or prolonged heating can lead to thermal decomposition. At higher temperatures, complex reactions including polymerization can occur, resulting in a mixture of products that are difficult to separate and identify.

Experimental Protocols: Forced Degradation Studies

To investigate the stability of this compound and identify potential degradation products, forced degradation studies can be performed under controlled conditions. Below are example protocols.

1. Oxidative Degradation Protocol

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Methodology:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Stir the solution at room temperature, protected from light.

    • Monitor the reaction by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples for the appearance of new peaks and the reduction in the parent compound's peak area.

2. Acidic and Basic Hydrolysis Protocol

  • Objective: To determine the stability of the compound in acidic and basic environments.

  • Methodology:

    • Prepare separate solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • At specified time points, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration.

    • Analyze the samples by HPLC to quantify the remaining parent compound and identify any major degradation products.

Visualization of a Potential Degradation Pathway

The following diagram illustrates a potential oxidative degradation pathway for this compound.

Decomposition_Pathway cluster_main Oxidative Degradation of this compound A 3,4-Dimethoxyphenethyl Alcohol B 3,4-Dimethoxyphenethyl Aldehyde A->B Mild Oxidation [O] C 3,4-Dimethoxyphenylacetic Acid B->C Further Oxidation [O]

Caption: Potential oxidative degradation pathway of this compound.

Technical Support Center: Synthesis of 3,4-Dimethoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dimethoxyphenethyl alcohol, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the reduction of 3,4-Dimethoxyphenylacetic acid using Lithium Aluminum Hydride (LiAlH₄).

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting Steps
Degraded LiAlH₄ LiAlH₄ is highly reactive with moisture. Use freshly opened, dry powder. Commercial samples are often gray due to impurities, which can affect reactivity.[1]
Inadequate Anhydrous Conditions All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF).[1]
Insufficient LiAlH₄ The first equivalent of LiAlH₄ reacts with the acidic proton of the carboxylic acid to produce hydrogen gas.[2] At least two additional equivalents are needed for the reduction. An excess of LiAlH₄ is typically used.[3]
Incomplete Reaction The reduction of carboxylic acids can be slower than that of other carbonyl compounds.[3] Ensure sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Loss During Workup The workup of LiAlH₄ reactions can form gelatinous aluminum salts that trap the product.[1] Following a careful quenching procedure (e.g., Fieser workup) is crucial.

Issue 2: Presence of Impurities in the Final Product

Potential Side Product / ImpurityIdentification and Mitigation
Unreacted 3,4-Dimethoxyphenylacetic Acid Can be identified by TLC or NMR. To mitigate, ensure a sufficient excess of LiAlH₄ and adequate reaction time. Can be removed by an aqueous basic wash during workup.
3,4-Dimethoxybenzaldehyde (Intermediate) The aldehyde is an intermediate in the reaction but is more reactive than the starting carboxylic acid and is typically not isolated.[4] Its presence would indicate a very incomplete and rapidly quenched reaction.
Over-reduction Products While LiAlH₄ does not typically reduce isolated aromatic rings, harsh conditions could potentially lead to side reactions. It is important to maintain controlled reaction temperatures.
Solvent and Reagent Residues Ensure complete removal of solvents (ether, THF) under reduced pressure. The workup procedure is designed to remove inorganic salts.

Issue 3: Difficult or Hazardous Reaction Workup

ProblemSolution
Violent Quenching Excess LiAlH₄ reacts violently with water.[1] The reaction must be cooled in an ice bath before and during the slow, dropwise addition of water, followed by an aqueous base.
Formation of Emulsions or Gels The precipitation of aluminum salts can make the workup difficult. The Fieser workup method is designed to produce a granular precipitate that is easier to filter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the reduction of 3,4-Dimethoxyphenylacetic acid with LiAlH₄?

A1: The reduction of a carboxylic acid with LiAlH₄ involves a two-step process. First, an acid-base reaction occurs where the hydride deprotonates the carboxylic acid, releasing hydrogen gas. Subsequently, the resulting carboxylate is reduced to a primary alcohol. This reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated.[4][5]

Q2: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ for this reduction?

A2: No, Sodium Borohydride (NaBH₄) is not a strong enough reducing agent to reduce carboxylic acids.[4]

Q3: Why are anhydrous conditions so critical for this reaction?

A3: Lithium Aluminum Hydride reacts violently with water and other protic solvents in a highly exothermic reaction that produces flammable hydrogen gas.[1] Any moisture will consume the reagent, reducing the yield and posing a significant safety hazard.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be carefully quenched and then spotted on a TLC plate alongside the starting material (3,4-Dimethoxyphenylacetic acid). The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is the recommended workup procedure for a LiAlH₄ reduction?

A5: A widely used and safe method is the Fieser workup. After cooling the reaction mixture in an ice bath, water is added dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure is designed to neutralize the excess reagent and produce granular aluminum salts that can be easily filtered off.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the reduction of carboxylic acids with LiAlH₄.

Materials and Equipment:

Reagent/EquipmentPurpose
3,4-Dimethoxyphenylacetic acidStarting material
Lithium Aluminum Hydride (LiAlH₄)Reducing agent
Anhydrous Diethyl Ether or THFReaction solvent
10% Sulfuric Acid or 15% NaOH (for workup)Quenching and product isolation
Anhydrous Sodium SulfateDrying agent
Three-necked round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Dropping funnelFor controlled addition of reagents
Magnetic stirrer and stir barFor mixing
Nitrogen or Argon gas supplyTo maintain an inert atmosphere
Ice bathFor temperature control

Procedure:

  • Setup: A dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with a dry inert gas (nitrogen or argon).

  • Reagent Preparation: A suspension of LiAlH₄ in anhydrous diethyl ether or THF is prepared in the reaction flask and cooled in an ice bath.

  • Addition of Starting Material: A solution of 3,4-Dimethoxyphenylacetic acid in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • Workup (Quenching): The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then a final portion of water.

  • Isolation: The resulting solid is removed by filtration, and the filter cake is washed with ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Visualizations

Reaction Workflow

G start Start: Prepare Anhydrous Setup reagents Add LiAlH4 and Anhydrous Solvent start->reagents addition Slowly Add 3,4-Dimethoxyphenylacetic Acid Solution reagents->addition reaction Stir at Room Temp / Reflux (Monitor by TLC) addition->reaction quench Cool and Carefully Quench with H2O and NaOH(aq) reaction->quench filtration Filter to Remove Aluminum Salts quench->filtration extraction Dry Organic Layer filtration->extraction evaporation Evaporate Solvent extraction->evaporation product This compound evaporation->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Potential Issues

G cluster_causes Potential Causes cluster_effects Observed Problems moisture Presence of Water low_yield Low Product Yield moisture->low_yield consumes reagent hazard Hazardous Workup moisture->hazard violent reaction impure_reagents Degraded LiAlH4 impure_reagents->low_yield stoichiometry Insufficient LiAlH4 stoichiometry->low_yield impurities Product Impurities stoichiometry->impurities unreacted starting material time Inadequate Reaction Time time->low_yield time->impurities workup Improper Quenching workup->low_yield product loss workup->hazard

Caption: Logical relationships between potential causes and observed problems.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: 3,4-Dimethoxyphenethyl Alcohol vs. Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for potent antioxidant compounds, both natural and synthetic, a thorough comparison of their efficacy is crucial for guiding research and development efforts. This guide provides an objective comparison of the antioxidant activities of 3,4-Dimethoxyphenethyl alcohol and the well-established antioxidant, gallic acid. The comparison is based on available experimental data from key in vitro antioxidant assays.

While direct comparative studies assaying this compound and gallic acid in parallel are limited, this guide synthesizes data from various sources to provide a comprehensive overview. For this compound, data for the structurally similar compound 4-hydroxy-3-methoxyphenethyl alcohol (homovanillyl alcohol) is utilized as a proxy to infer its potential antioxidant capacity, a necessary approach due to the scarcity of direct data.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound (represented by its analogue, homovanillyl alcohol) and gallic acid has been evaluated using common in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results, presented as IC50 values (the concentration required to scavenge 50% of the free radicals), are summarized in the table below. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (TEAC*)Reference
Gallic Acid 13.2 - 30.53 µM1.03 ± 0.25 µg/mL[1][2]
4-hydroxy-3-methoxyphenethyl alcohol >1000 µM (Low activity)1.99 µM⁻¹ (ARA**)[3]

*TEAC (Trolox Equivalent Antioxidant Capacity): an expression of antioxidant capacity relative to the standard antioxidant Trolox. **ARA (Anti-Radical Activity): calculated as 1/IC50. The original data for homovanillyl alcohol in the DPPH assay indicated very low activity, hence a precise IC50 was not determined but was noted to be very high.

Based on the available data, gallic acid demonstrates significantly higher antioxidant activity in both DPPH and ABTS assays compared to the phenethyl alcohol derivative.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the generalized protocols for the DPPH and ABTS radical scavenging assays as commonly reported in the literature.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A fresh solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be kept in the dark to prevent degradation.

  • Sample Preparation: The test compounds (this compound and gallic acid) and a standard antioxidant (like ascorbic acid or Trolox) are prepared in a series of concentrations in the same solvent.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample or standard solution in a microplate well or a cuvette. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Antioxidant Mechanisms and Workflows

To better understand the experimental processes and the underlying biological pathways, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH Solution with Sample/Standard DPPH_sol->Mix Sample_prep Prepare Sample and Standard Solutions (Serial Dilutions) Sample_prep->Mix Incubate Incubate in Dark (30 min at RT) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_exp Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_exp activates

Caption: The Nrf2-ARE Antioxidant Response Signaling Pathway.

Conclusion

Based on the available in vitro data, gallic acid exhibits substantially stronger radical scavenging activity than 4-hydroxy-3-methoxyphenethyl alcohol, which serves as a proxy for this compound. This suggests that the structural features of gallic acid, particularly its multiple hydroxyl groups, are more conducive to potent antioxidant effects in the tested chemical assays.

For drug development professionals, while this compound may possess other biological activities, its direct free radical scavenging capacity appears to be modest compared to established phenolic antioxidants like gallic acid. Further investigations into its potential to modulate cellular antioxidant pathways, such as the Nrf2 signaling pathway, would be necessary to fully elucidate its role as a potential cytoprotective agent. Researchers should prioritize direct comparative studies to confirm these findings and explore a wider range of antioxidant and cellular assays to build a more complete profile of this compound's bioactivity.

References

Confirming the Identity of Synthesized Homoveratryl Alcohol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comprehensive comparison of spectroscopic data for confirming the identity of homoveratryl alcohol (3,4-dimethoxyphenethyl alcohol), a key intermediate in various synthetic pathways. We present expected and reported spectroscopic data alongside detailed experimental protocols and a workflow for analysis.

Homoveratryl alcohol is commonly synthesized via the reduction of either veratraldehyde or 3,4-dimethoxyphenylacetic acid. Therefore, it is crucial to distinguish the final product from these starting materials and any potential byproducts. This guide leverages ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for identity confirmation and purity assessment.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for homoveratryl alcohol and its common precursors, veratraldehyde and 3,4-dimethoxyphenylacetic acid. This comparative data is essential for identifying the successful synthesis of the target molecule and the presence of any residual starting materials.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
Homoveratryl Alcohol ~6.8 (d), ~6.7 (dd), ~6.7 (d)m3HAr-H
~3.85s6H2 x -OCH
~3.80t2H-CH ₂-OH
~2.80t2HAr-CH ₂-
~1.60br s1H-OH
Veratraldehyde ~9.84s1H-CH O
~7.42 (dd), ~7.40 (d), ~6.97 (d)m3HAr-H
~3.94s6H2 x -OCH
3,4-Dimethoxyphenylacetic Acid ~11.0 (br s)s1H-COOH
~6.8 (m)m3HAr-H
~3.8s6H2 x -OCH
~3.6s2H-CH ₂-COOH

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

CompoundChemical Shift (δ) [ppm]Assignment
Homoveratryl Alcohol ~149.0, ~147.5, ~131.0, ~120.5, ~112.0, ~111.5Ar-C
~63.5-C H₂-OH
~56.02 x -OC H₃
~39.0Ar-C H₂-
Veratraldehyde ~191.0-C HO
~154.0, ~149.5, ~130.0, ~127.0, ~110.5, ~109.0Ar-C
~56.02 x -OC H₃
3,4-Dimethoxyphenylacetic Acid ~177.0-C OOH
~149.0, ~148.0, ~127.0, ~121.0, ~112.0, ~111.0Ar-C
~56.02 x -OC H₃
~41.0-C H₂-COOH

Table 3: IR Spectroscopic Data (Liquid Film/KBr Pellet)

CompoundAbsorption Frequency (cm⁻¹)Functional Group
Homoveratryl Alcohol ~3350 (broad) O-H stretch (alcohol)
~3000-2850C-H stretch (aliphatic)
~1600, ~1515C=C stretch (aromatic)
~1260, ~1030 C-O stretch
Veratraldehyde ~2820, ~2720C-H stretch (aldehyde)
~1685 C=O stretch (aldehyde)
~1600, ~1510C=C stretch (aromatic)
~1270, ~1020C-O stretch (ether)
3,4-Dimethoxyphenylacetic Acid ~3000-2500 (very broad) O-H stretch (carboxylic acid)
~1700 C=O stretch (carboxylic acid)
~1600, ~1515C=C stretch (aromatic)
~1260, ~1025C-O stretch (ether)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Homoveratryl Alcohol 168 151, 137, 107, 77
Veratraldehyde 166165, 137, 107, 79
3,4-Dimethoxyphenylacetic Acid 196151, 107, 77

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized homoveratryl alcohol in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 220 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Liquid Film (for oils): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands and compare them with the reference data. Pay close attention to the O-H and C=O stretching regions to confirm the conversion of the starting material.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Ionization Method: Use Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.

  • Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight of the product. Analyze the fragmentation pattern to further support the structure.

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for confirming the identity and purity of synthesized homoveratryl alcohol using the spectroscopic techniques described.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation and Confirmation cluster_result Conclusion start Synthesized Homoveratryl Alcohol ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms ir_check Check for O-H stretch (~3350 cm⁻¹) Absence of C=O stretch (~1700 cm⁻¹) ir->ir_check nmr_check Confirm proton and carbon environments Compare with starting material spectra nmr->nmr_check ms_check Confirm Molecular Ion (m/z = 168) Analyze fragmentation pattern ms->ms_check pass Identity Confirmed Product is Pure ir_check->pass Pass fail Identity Not Confirmed or Product is Impure ir_check->fail Fail nmr_check->pass Pass nmr_check->fail Fail ms_check->pass Pass ms_check->fail Fail

A Comparative Guide to Reference Standards for 3,4-Dimethoxyphenethyl Alcohol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies and reference standards for the quantitative analysis of 3,4-Dimethoxyphenethyl alcohol. The information presented herein is intended to assist researchers, scientists, and professionals in drug development and quality control in selecting the most appropriate analytical strategies for their specific needs.

Introduction to this compound

This compound, also known as homoveratryl alcohol, is a chemical compound with applications in various fields, including the synthesis of pharmaceuticals and as a fragrance ingredient.[1][2] Accurate and precise quantification of this compound is crucial for ensuring product quality, safety, and efficacy in its various applications. This guide focuses on the reference standards and analytical techniques used for its analysis.

Commercially Available Reference Standards

The quality and purity of the reference standard are paramount for accurate analytical measurements. Several chemical suppliers offer this compound with stated purity levels. When selecting a reference standard, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the compound's identity, purity, and the methods used for characterization. While specific CoAs for this compound are not publicly available in the search results, the following table summarizes information on commercially available standards from various vendors. Researchers should always request a lot-specific CoA before use.

SupplierProduct NamePurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich2-(3,4-Dimethoxyphenyl)ethanol98%7417-21-2C10H14O3182.22
Thermo ScientificThis compound98%7417-21-2C10H14O3182.22
J&K ScientificThis compound98%7417-21-2C10H14O3182.22

Comparison of Analytical Methods: HPLC vs. GC-MS

The two primary chromatographic techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the nature of the impurities to be analyzed.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile or amenable to derivatization to increase volatility.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require extraction and derivatization, which can be more time-consuming.
Sensitivity Good sensitivity, often in the µg/mL to ng/mL range, depending on the detector.Generally offers higher sensitivity, often reaching pg/mL levels, especially with selected ion monitoring (SIM).
Selectivity Good selectivity can be achieved by optimizing the mobile phase and stationary phase. Diode-array detection (DAD) provides spectral information for peak purity assessment.Excellent selectivity and specificity due to mass-based separation and fragmentation patterns, which provide structural information.
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial instrument cost.
Typical Run Time Can vary from a few minutes to over 30 minutes depending on the separation complexity.Typically offers faster analysis times for volatile compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A general reverse-phase HPLC method can be employed for the analysis of this compound.[3]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 279 nm).

  • Injection Volume: 10-20 µL.

  • Standard Preparation: A stock solution of the this compound reference standard is prepared in the mobile phase, followed by serial dilutions to create a calibration curve.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase. If necessary, extraction and filtration steps are performed to remove interfering matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, derivatization may be necessary to improve the volatility and chromatographic behavior of the alcohol. Silylation is a common derivatization technique for hydroxyl groups.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at a lower temperature and ramping up to a final temperature.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or other mass analyzers.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification of specific ions.

  • Sample Preparation and Derivatization: The sample is extracted with a suitable organic solvent. The extract is then dried, and a silylating agent (e.g., BSTFA with 1% TMCS) is added and heated to complete the derivatization. The resulting solution is then injected into the GC-MS.

Experimental Workflow and Data Analysis

The following diagrams illustrate a typical experimental workflow for the analysis of this compound and a conceptual diagram of the alcohol metabolism pathway, which provides context for the analysis of this compound in biological systems.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Extraction Extraction (if needed) Sample->Extraction Complex Matrix Standard Reference Standard Weighing & Dilution Filtration Filtration Standard->Filtration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Experimental workflow for the analysis of this compound.

alcohol_metabolism cluster_pathway General Alcohol Metabolism Pathway cluster_effects Potential Neurological Interactions Ethanol Alcohol (e.g., this compound) Acetaldehyde Aldehyde Intermediate Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) CYP2E1 GABA GABAergic System (Inhibitory) Ethanol->GABA Enhances Glutamate Glutamatergic System (Excitatory) Ethanol->Glutamate Inhibits Acetate Carboxylic Acid Metabolite Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) CO2_H2O CO2 + H2O Acetate->CO2_H2O Further Metabolism

Conceptual diagram of alcohol metabolism and neurological interactions.

Conclusion

The selection of an appropriate analytical method and a high-purity reference standard is critical for the accurate quantification of this compound. HPLC is a versatile and robust method suitable for a wide range of sample types, while GC-MS offers superior sensitivity and specificity, particularly for volatile compounds or when structural confirmation is required. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in developing and validating analytical methods for this compound in various applications. It is always recommended to perform method validation according to the relevant regulatory guidelines to ensure the reliability of the analytical results.

References

A Comparative Spectroscopic Guide to 2-(3,4-Dimethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 2-(3,4-Dimethoxyphenyl)ethanol, a key intermediate in various synthetic pathways. For comparative analysis, spectral data for structurally related compounds, 2-(4-Methoxyphenyl)ethanol and 3,4-Dimethoxy-α-methylbenzyl alcohol, are also presented. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of 2-(3,4-Dimethoxyphenyl)ethanol in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained for 2-(3,4-Dimethoxyphenyl)ethanol and two commercially available alternatives.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2-(3,4-Dimethoxyphenyl)ethanol 6.81d8.1Ar-H
6.78d1.8Ar-H
6.75dd8.1, 1.8Ar-H
3.86s--OCH₃
3.85s--OCH₃
3.81t6.5-CH₂OH
2.79t6.5Ar-CH₂-
1.55s (br)--OH
2-(4-Methoxyphenyl)ethanol 7.14d8.6Ar-H
6.85d8.6Ar-H
3.79s--OCH₃
3.79t6.5-CH₂OH
2.80t6.5Ar-CH₂-
1.60s (br)--OH
3,4-Dimethoxy-α-methylbenzyl alcohol 6.87d1.9Ar-H
6.82d8.1Ar-H
6.79dd8.1, 1.9Ar-H
4.80q6.4-CH(OH)-
3.87s--OCH₃
3.86s--OCH₃
1.85s (br)--OH
1.44d6.4-CH₃

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
2-(3,4-Dimethoxyphenyl)ethanol 148.9Ar-C
147.4Ar-C
131.5Ar-C
120.8Ar-CH
111.9Ar-CH
111.2Ar-CH
63.8-CH₂OH
55.9-OCH₃
55.8-OCH₃
38.9Ar-CH₂-
2-(4-Methoxyphenyl)ethanol 158.1Ar-C
130.8Ar-C
129.8Ar-CH
113.9Ar-CH
63.7-CH₂OH
55.2-OCH₃
38.3Ar-CH₂-
3,4-Dimethoxy-α-methylbenzyl alcohol 148.9Ar-C
148.4Ar-C
137.9Ar-C
118.2Ar-CH
109.9Ar-CH
108.9Ar-CH
70.6-CH(OH)-
55.9-OCH₃
55.8-OCH₃
25.1-CH₃

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundMajor Absorption Bands (cm⁻¹)Functional Group Assignment
2-(3,4-Dimethoxyphenyl)ethanol 3401 (br)O-H stretch
2934, 2865C-H stretch (aliphatic)
1592, 1516C=C stretch (aromatic)
1264, 1157, 1028C-O stretch
2-(4-Methoxyphenyl)ethanol [1]3350 (br)O-H stretch
2930, 2860C-H stretch (aliphatic)
1610, 1510C=C stretch (aromatic)
1245, 1035C-O stretch
3,4-Dimethoxy-α-methylbenzyl alcohol 3386 (br)O-H stretch
2964, 2867C-H stretch (aliphatic)
1593, 1511C=C stretch (aromatic)
1264, 1139, 1027C-O stretch

Table 4: Mass Spectrometry (Electron Ionization) Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-(3,4-Dimethoxyphenyl)ethanol 182152, 137, 107, 77
2-(4-Methoxyphenyl)ethanol [2]152121, 107, 91, 77
3,4-Dimethoxy-α-methylbenzyl alcohol 182167, 139, 111, 93, 77

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone) and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean salt plate.

    • Mount the sample plate in the spectrometer and collect the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The relative abundances of the ions are plotted against their m/z values to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like 2-(3,4-Dimethoxyphenyl)ethanol.

G Spectroscopic Analysis Workflow cluster_purification Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Purification Purification of Compound Dissolution Dissolution in Deuterated Solvent/Volatile Solvent Purification->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparison with Alternatives Structure_Elucidation->Comparative_Analysis Purity_Assessment->Comparative_Analysis Final_Report Comprehensive Analysis Report Comparative_Analysis->Final_Report

Caption: Workflow for spectroscopic analysis and comparison.

References

A Comparative Guide to the Neuroprotective Effects of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of four widely studied phenolic compounds: resveratrol, curcumin, quercetin, and epigallocatechin gallate (EGCG). The information presented is curated from preclinical studies to assist in research and development efforts targeting neurodegenerative diseases.

At a Glance: Comparative Efficacy

The neuroprotective potential of these phenolic compounds stems from their antioxidant, anti-inflammatory, and anti-apoptotic properties. Below is a summary of their comparative efficacy in various in vitro models. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.

Table 1: Comparative Neuroprotective Effects on SH-SY5Y Human Neuroblastoma Cells
CompoundNeurotoxic InsultConcentration TestedObserved Neuroprotective EffectKey Quantitative Data
Resveratrol Amyloid-β Oligomer (AβO)20 µMDecreased ROS generation, attenuated oxidative stress, inhibited tau hyperphosphorylation.[1][2]-
Manganese (Mn)5 µMNormalized caspase-3 activity.[3]-
Aluminum (Al)5 and 10 µMDiminished the negative influence on lactate dehydrogenase efflux.[3]-
Curcumin Amyloid-β Oligomer (AβO)40 µMDecreased ROS generation, attenuated oxidative stress, inhibited tau hyperphosphorylation.[1][2]-
Quercetin Manganese (Mn)5, 10, 20 µMNormalized caspase-3 activity.[3]-
Aluminum (Al)5 and 10 µMDiminished the negative influence on lactate dehydrogenase efflux.[3]-
EGCG PKC inhibitor (GF 109203X)1 µMOffered maximal and almost complete protection against cell death.[4]-
Table 2: Comparative Antioxidant and Anti-Inflammatory Activities
CompoundAssayModel SystemIC50 / Effective Concentration
Resveratrol β-secretase (BACE-1) inhibitionIn vitroIC50 = 11.9 μM[5]
Curcumin NF-κB Inhibition(Not specified)-
Quercetin NO Production Inhibition (LPS-induced)BV-2 microglial cellsMore potent than cyanidin
EGCG Aβ Fibrillization InhibitionIn vitroHalf maximal inhibitory concentration of 7.5 mg/L[6]

Key Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for key in vitro neuroprotection assays.

Cell Culture and Induction of Neurotoxicity in SH-SY5Y Cells
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurodegenerative disease research.

  • Culture Conditions: Cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity:

    • Amyloid-β Oligomer (AβO) Induced Toxicity: AβO is prepared from synthetic Aβ peptides and added to the cell culture medium to mimic the amyloid pathology of Alzheimer's disease.

    • Oxidative Stress: Oxidative stress can be induced by treating cells with agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

    • Metal-Induced Toxicity: Neurotoxicity can also be induced by exposure to heavy metals such as manganese (Mn) or aluminum (Al).[3]

Assessment of Neuroprotection
  • MTT Assay for Cell Viability:

    • SH-SY5Y cells are seeded in 96-well plates.

    • After treatment with the neurotoxic agent and/or the phenolic compound, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Measurement of Reactive Oxygen Species (ROS):

    • Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • After treatment, cells are incubated with DCFH-DA.

    • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer and is proportional to the level of intracellular ROS.

  • Western Blot Analysis for Protein Expression:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, Nrf2, NF-κB).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these phenolic compounds are mediated through the modulation of several key intracellular signaling pathways.

Resveratrol: Modulator of SIRT1 and Nrf2 Pathways

Resveratrol is known to activate Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[5] It also activates the Nrf2 pathway, a key regulator of the cellular antioxidant response.[7]

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Nrf2 Nrf2 Resveratrol->Nrf2 Keap1 Keap1 Resveratrol->Keap1 PGC1a PGC-1α SIRT1->PGC1a deacetylation FOXO FOXO SIRT1->FOXO deacetylation ARE ARE Nrf2->ARE Keap1->Nrf2 inhibition AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes transcription Neuroprotection Neuroprotection PGC1a->Neuroprotection FOXO->Neuroprotection AntioxidantEnzymes->Neuroprotection

Resveratrol's neuroprotective signaling pathways.
Curcumin: Activator of the Nrf2 Pathway

Curcumin exerts potent antioxidant and anti-inflammatory effects, largely through the activation of the Nrf2 signaling pathway.[8][9][10][11][12] It promotes the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.[11]

Curcumin_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Curcumin Curcumin Keap1_Nrf2 Keap1-Nrf2 Complex Curcumin->Keap1_Nrf2 dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Nrf2_n->ARE

Curcumin activates the Nrf2 antioxidant pathway.
Quercetin: Inhibition of NF-κB Signaling in Microglia

Quercetin is a potent anti-inflammatory agent that can suppress the activation of microglia, the resident immune cells of the brain. It achieves this by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[13][14][15][16][17]

Quercetin_NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Quercetin Quercetin Quercetin->IKK inhibition NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation NFkB_IkB->NFkB IκB degradation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation NFkB_n->Proinflammatory_Genes transcription

Quercetin inhibits NF-κB-mediated neuroinflammation.
EGCG: A Multi-Targeting Agent

Epigallocatechin gallate (EGCG) exhibits neuroprotective effects through multiple mechanisms, including the activation of SIRT1 and the modulation of protein kinase C (PKC).[4][18][19][20] It has also been shown to inhibit the aggregation of amyloid-beta peptides.[6]

EGCG_Pathway EGCG EGCG SIRT1 SIRT1 EGCG->SIRT1 PKC PKC EGCG->PKC Abeta Aβ Aggregation EGCG->Abeta inhibition Cell_Survival_Pathways Cell Survival Pathways SIRT1->Cell_Survival_Pathways PKC->Cell_Survival_Pathways Neuroprotection Neuroprotection Cell_Survival_Pathways->Neuroprotection

EGCG's multifaceted neuroprotective mechanisms.

Experimental Workflow Overview

The general workflow for assessing the neuroprotective effects of phenolic compounds in vitro is outlined below.

Experimental_Workflow Start Start: Cell Culture (e.g., SH-SY5Y) Treatment Treatment with Phenolic Compound Start->Treatment Induction Induction of Neurotoxicity Treatment->Induction Incubation Incubation Induction->Incubation Assessment Assessment of Neuroprotection Incubation->Assessment Viability Cell Viability (MTT Assay) Assessment->Viability ROS ROS Levels (DCFH-DA Assay) Assessment->ROS Protein Protein Expression (Western Blot) Assessment->Protein End End: Data Analysis and Interpretation Viability->End ROS->End Protein->End

General in vitro neuroprotection assay workflow.

References

Comparative Guide: Validated HPLC Method for 3,4-Dimethoxyphenethyl Alcohol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3,4-Dimethoxyphenethyl alcohol is crucial for various applications, including pharmacokinetic studies, quality control, and formulation development. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and performance data.

High-Performance Liquid Chromatography (HPLC) Method

While a specific, publicly available validated HPLC method for this compound with comprehensive validation data is not readily found in the literature, a robust method can be adapted from protocols validated for structurally similar compounds, such as (E)-3,4-Dimethoxycinnamyl alcohol. The following protocol and performance data are based on such a validated method and are expected to be highly representative for the analysis of this compound.[1]

Experimental Protocol: HPLC-UV

Instrumentation:

  • An HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable for this analysis.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) ratio, which can be optimized. The mobile phase may be supplemented with a small amount of acid, such as phosphoric or formic acid, to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 220 nm or 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[1]

Sample Preparation:

  • Solid Samples (e.g., plant material, formulated products):

    • Accurately weigh the powdered sample.

    • Extract the analyte using a suitable solvent such as methanol or ethanol, potentially with the aid of ultrasonication.

    • Filter the extract through a 0.45 µm syringe filter before injection.[1]

  • Liquid Samples (e.g., biological fluids, reaction mixtures):

    • Perform a liquid-liquid extraction with an appropriate solvent like ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to analysis.[1]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical validation parameters for the HPLC method, based on International Council for Harmonisation (ICH) guidelines and data from analogous compounds.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 5%
Limit of Detection (LOD) To be determined~0.1 µg/mL
Limit of Quantification (LOQ) To be determined~0.5 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 0.99

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS presents a powerful alternative for the analysis of this compound, particularly for its high specificity and sensitivity, making it suitable for complex matrices.[1] The NIST Chemistry WebBook also lists Gas Chromatography as a technique for the analysis of this compound.

Experimental Protocol: GC-MS

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5ms, HP-5).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Extraction procedures are similar to those for HPLC analysis.

  • Derivatization (e.g., silylation) may be employed to improve the volatility and chromatographic behavior of the analyte, though direct analysis is often possible.

Data Presentation: Comparison of Analytical Methods
FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Analyte Suitability Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.
Selectivity Moderate to high, dependent on chromatographic resolution.Very high, based on both retention time and mass spectrum.
Sensitivity (LOD) Good (~0.1 µg/mL)Excellent (~0.01 µg/mL)
Sample Preparation Generally straightforward, involving dissolution and filtration.May require derivatization for less volatile compounds.
Throughput HighModerate
Cost (Instrument) ModerateHigh
Confirmatory Power Limited to retention time and UV spectrum.High, provides structural information from mass fragmentation patterns.

Visualizing the Workflow

To better illustrate the logical flow of the analytical processes, the following diagrams were generated using the DOT language.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Result Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Validated_Method Validated Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Specificity->Validated_Method LOD_LOQ->Validated_Method

Caption: Workflow for the development and validation of an HPLC method.

Method_Comparison_Logic cluster_hplc_attr HPLC Attributes cluster_gcms_attr GC-MS Attributes Analyte This compound Decision Choose Analytical Method Analyte->Decision HPLC HPLC-UV Decision->HPLC Robust Quantification GCMS GC-MS Decision->GCMS Structural Confirmation H_Routine Routine QC HPLC->H_Routine H_HighThroughput High Throughput HPLC->H_HighThroughput H_NonVolatile Non-Volatile Impurities HPLC->H_NonVolatile G_UnknownID Unknown Impurity ID GCMS->G_UnknownID G_HighSensitivity High Sensitivity GCMS->G_HighSensitivity G_ComplexMatrix Complex Matrices GCMS->G_ComplexMatrix

Caption: Decision logic for selecting between HPLC and GC-MS.

References

Navigating the Maze of Molecular Mimicry: A Comparison Guide to the Cross-reactivity of 3,4-Dimethoxyphenethyl Alcohol Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of small molecules in biological and biochemical assays is paramount to ensuring data integrity and avoiding costly false leads. This guide provides a comprehensive overview of the cross-reactivity of 3,4-Dimethoxyphenethyl alcohol derivatives, a structural motif found in various natural products and synthetic compounds. By examining the behavior of structurally related phenethylamine derivatives, we offer insights into the potential for assay interference and provide detailed protocols for its assessment.

The core structure of this compound, also known as homoveratryl alcohol, is a phenethylamine backbone with two methoxy groups on the phenyl ring. This seemingly simple molecule and its derivatives can be surprisingly promiscuous in their interactions within assay systems. Cross-reactivity, the phenomenon where a substance other than the intended analyte is detected by the assay, can lead to false-positive or false-negative results, muddying the waters of drug discovery and diagnostics. This guide will delve into the mechanisms of such interference, present comparative data from related compounds, and equip researchers with the tools to identify and mitigate these effects.

Understanding the Roots of Cross-Reactivity

Cross-reactivity of this compound derivatives in assays can stem from several underlying mechanisms:

  • Structural Similarity to Endogenous Ligands: The phenethylamine scaffold is a common feature of many neurotransmitters, such as dopamine and norepinephrine, as well as other biologically active amines.[1] Derivatives of this compound can therefore bind to the same receptors, transporters, or enzymes that recognize these endogenous molecules, leading to off-target effects in assays monitoring these systems.

  • Immunoassay Interference: Immunoassays, which rely on the specific binding of antibodies to antigens, are particularly susceptible to cross-reactivity. Structurally similar molecules can compete with the target analyte for antibody binding sites, generating a false signal. This is a well-documented phenomenon for various phenethylamine-type compounds in drug screening immunoassays for amphetamines.[2][3]

  • Non-specific Interactions: Assay interference is not always driven by specific binding to a biological target. Small molecules can interfere with assay readouts through various non-specific mechanisms, including:

    • Colloidal Aggregation: At certain concentrations, compounds can form aggregates that sequester and inhibit enzymes, leading to false-positive results in enzyme inhibition assays.[4][5]

    • Chemical Reactivity: Electrophilic moieties on a molecule can react with nucleophilic residues (like cysteine) on proteins, leading to covalent modification and altered function.[6]

    • Spectroscopic Interference: Colored or fluorescent compounds can absorb or emit light at the same wavelengths used for detection in an assay, leading to artificially high or low readings.

Comparative Cross-Reactivity Data of Phenethylamine Derivatives

While specific cross-reactivity data for a wide range of this compound derivatives is limited in the public domain, valuable insights can be gleaned from studies on structurally related phenethylamines. The following tables summarize key findings from the literature.

Table 1: Cross-Reactivity of Phenethylamine Derivatives in Amphetamine Immunoassays

DerivativeAssay PlatformTarget Analyte(s)Concentration for Positive Result (ng/mL)Percent Cross-ReactivityReference
3,4-Dimethoxyphenethylamine (DMPEA)Not specifiedAmphetaminesNot specifiedLow or no cross-reactivity generally observed with NPS[7]
2C-INot specifiedAmphetaminesNot specifiedAnecdotal reports suggest potential for cross-reactivity[8]
2C-T-2Not specifiedAmphetaminesNot specifiedAnecdotal reports suggest potential for cross-reactivity[8]
2C-T-7CEDIA Amphetamine AssayAmphetaminesNot specifiedPreliminary data suggests potential for cross-reactivity[8]

It is important to note that the absence of comprehensive data for this compound derivatives necessitates careful evaluation on a case-by-case basis.

Table 2: Structure-Activity Relationship of Phenethylamine Derivatives in Dopamine Reuptake Inhibition

Derivative GroupKey Structural FeatureEffect on Dopamine Reuptake InhibitionReference
ArylalkylaminesMethoxy group at the Ar positionVery weak or no inhibitory activity[9]
Substituted Phenyl GroupsGreatly reduced inhibitory activities compared to others[9]

This data suggests that the presence of methoxy groups on the phenyl ring, a key feature of this compound, may reduce the likelihood of strong interactions with the dopamine transporter. However, this does not preclude interactions with other targets or non-specific assay interference.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the potential for cross-reactivity of this compound derivatives, researchers should employ a battery of well-defined experimental protocols.

Protocol 1: Competitive Immunoassay for Cross-Reactivity Assessment

This protocol is adapted from methodologies used to assess the cross-reactivity of designer drugs in amphetamine immunoassays.[2]

Objective: To determine the concentration of a this compound derivative required to produce a positive result in a competitive immunoassay designed for a structurally related target analyte.

Materials:

  • Competitive immunoassay kit for the target analyte (e.g., ELISA or lateral flow assay).

  • Certified reference standard of the target analyte.

  • The this compound derivative to be tested.

  • Assay buffer.

  • Microplate reader or appropriate detection instrument.

Procedure:

  • Prepare a standard curve for the target analyte: Serially dilute the reference standard in assay buffer to create a range of concentrations that span the detection range of the assay.

  • Prepare a dilution series of the test derivative: Serially dilute the this compound derivative in assay buffer to create a wide range of concentrations.

  • Run the immunoassay:

    • Add the standards, controls, and derivative dilutions to the appropriate wells of the microplate or test device.

    • Follow the manufacturer's instructions for the addition of enzyme-conjugated analyte and antibody.

    • Incubate the reaction as specified.

    • Add the substrate and stop solution (if applicable).

  • Measure the signal: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Plot the standard curve of signal versus concentration for the target analyte.

    • Determine the concentration of the target analyte that gives a 50% inhibition of the maximum signal (IC50).

    • Determine the concentration of the test derivative that gives a 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Derivative) x 100

Protocol 2: Counter-Screening for Non-Specific Inhibition by Aggregation

This protocol is designed to identify compounds that inhibit enzyme activity through the formation of colloidal aggregates.

Objective: To determine if a this compound derivative inhibits a reporter enzyme in a manner consistent with aggregation-based interference.

Materials:

  • Reporter enzyme (e.g., beta-lactamase).

  • Enzyme substrate.

  • The this compound derivative to be tested.

  • Assay buffer.

  • Non-ionic detergent (e.g., Triton X-100).

  • Microplate reader.

Procedure:

  • Primary Enzyme Inhibition Assay:

    • Prepare a dilution series of the test derivative in assay buffer.

    • Add the enzyme and the derivative dilutions to the wells of a microplate.

    • Incubate for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction kinetics using a microplate reader.

  • Detergent Counter-Screen:

    • Repeat the enzyme inhibition assay, but include 0.01% (w/v) Triton X-100 in the assay buffer.

  • Data Analysis:

    • Calculate the percent inhibition of the enzyme at each concentration of the test derivative, both with and without detergent.

    • If the inhibitory activity of the derivative is significantly reduced or eliminated in the presence of the detergent, it is likely an aggregator.

Visualizing the Interactions: Pathways and Workflows

To better understand the potential points of interference, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow for assessing cross-reactivity.

G cluster_synapse Dopaminergic Synapse Derivative 3,4-Dimethoxyphenethyl Alcohol Derivative DAT Dopamine Transporter (DAT) Derivative->DAT Potential Inhibition SynapticCleft Synaptic Cleft Dopamine Dopamine Dopamine->DAT Reuptake D2R Dopamine D2 Receptor Dopamine->D2R Binding PostsynapticNeuron Postsynaptic Neuron Signaling Downstream Signaling D2R->Signaling Activation

Caption: Potential interference of a this compound derivative with dopamine signaling.

G Start Start: Test Derivative PrimaryAssay Primary Assay (e.g., Immunoassay, Enzyme Assay) Start->PrimaryAssay PositiveResult Positive Result? PrimaryAssay->PositiveResult NegativeResult Negative Result (Low Cross-Reactivity) PositiveResult->NegativeResult No CounterScreen Counter-Screen (e.g., with Detergent, Orthogonal Assay) PositiveResult->CounterScreen Yes InterferenceConfirmed Interference Confirmed (Cross-Reactivity) CounterScreen->InterferenceConfirmed Positive NoInterference No Interference (True Positive) CounterScreen->NoInterference Negative

Caption: Experimental workflow for assessing the cross-reactivity of a test derivative.

Conclusion

The potential for cross-reactivity of this compound derivatives in various assays is a critical consideration for researchers. While direct comparative data remains sparse, an understanding of the behavior of structurally related phenethylamines provides a valuable framework for predicting and assessing assay interference. By employing rigorous experimental protocols, including competitive immunoassays and counter-screens for non-specific effects, scientists can confidently navigate the complexities of molecular interactions in their assays. This proactive approach is essential for ensuring the validity of experimental data and for the successful progression of drug discovery and development programs.

References

Comparative Efficacy of Homoveratryl Alcohol and Its Ester Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Homoveratryl alcohol and its ester derivatives reveals key differences in antioxidant, anti-inflammatory, and potential anticancer efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed protocols, to inform future research and development.

Homoveratryl alcohol, a phenolic compound found in various natural sources, is recognized for its health-promoting properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3][4] However, its therapeutic application can be limited by its physicochemical properties. Esterification of Homoveratryl alcohol represents a strategic approach to modulate its lipophilicity, potentially enhancing its bioavailability and efficacy. This guide presents a comparative evaluation of Homoveratryl alcohol and its ester derivatives, focusing on their biological performance with supporting experimental evidence.

Efficacy Comparison: A Data-Driven Overview

The biological activity of Homoveratryl alcohol and its esters is significantly influenced by their chemical structure. Esterification can alter the antioxidant capacity and is hypothesized to impact anti-inflammatory and anticancer effects.

Antioxidant Activity

The antioxidant efficacy of Homoveratryl alcohol and its esters is a key area of investigation. The esterification of the alcohol moiety can influence the radical scavenging capacity. A direct comparison of Homoveratryl alcohol and its trifluoroacetate ester using the ABTS assay demonstrates a notable difference in their Trolox Equivalent Antioxidant Capacity (TEAC).

CompoundlogPTEAC (mM Trolox Equivalent)
Homoveratryl alcohol1.131.85
Homoveratryl trifluoroacetate2.451.55
(Data sourced from Z. Ma et al., 2024)[5][6]

This data suggests that in this specific ester derivative, the antioxidant capacity as measured by the ABTS assay is slightly lower than that of the parent alcohol. However, it is crucial to consider the "cut-off effect" observed in other phenolic esters, where the antioxidant activity in emulsified systems initially increases with the carbon chain length of the ester up to a certain point (typically C8-C10) and then decreases.[2] This phenomenon is attributed to the surfactant properties of the lipophilic derivatives.[2]

Anti-inflammatory and Anticancer Activity

Esterification is a common strategy in drug development to create prodrugs with improved pharmacokinetic profiles. It is plausible that ester derivatives of Homoveratryl alcohol could exhibit modulated anti-inflammatory and anticancer efficacy, warranting further investigation.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of Homoveratryl alcohol and its esters.

Synthesis of Homoveratryl Alcohol Esters

A general and environmentally friendly procedure for the synthesis of Homoveratryl alcohol esters involves the following steps:

  • Solubilization : Dissolve Homoveratryl alcohol (0.5 mmol) in dimethyl carbonate (1.5 mL) at 25 °C.[1]

  • Acylation : Add the desired acyl chloride (0.6 mmol) to the solution.[1]

  • Reaction : Stir the mixture at room temperature for 24 hours.[1]

  • Monitoring : Monitor the reaction progress using thin-layer chromatography on silica gel plates with a dichloromethane and methanol eluent system.[1]

  • Work-up : After completion, distill the solvent under reduced pressure. Solubilize the residue in ethyl acetate (10 mL) and wash with a saturated NaCl solution (5.0 mL).[1]

  • Purification : Dry the organic phase over Na2SO4, filter, and evaporate the solvent. Purify the resulting ester by column chromatography on silica gel.[1]

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.[8]

  • Sample Preparation : Prepare various concentrations of Homoveratryl alcohol and its esters in a suitable solvent (e.g., methanol or dimethyl sulfoxide).[8]

  • Reaction Mixture : In a 96-well plate, mix 20 µL of the sample solution with 80 µL of a buffer solution and 100 µL of the DPPH solution.[8]

  • Incubation : Incubate the plate in the dark for 3 to 5 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution : Dilute the ABTS•+ solution with methanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction : Add a specific volume of the test compound to the ABTS•+ working solution.

  • Measurement : Record the decrease in absorbance at 734 nm after a set incubation period.

  • Calculation : Express the results as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

In Vitro Anti-inflammatory Assay

Cyclooxygenase (COX-2) Inhibition Assay (Colorimetric):

  • Reagents : Utilize a commercial COX inhibitor screening assay kit which includes human recombinant COX-2 enzyme, heme, arachidonic acid (substrate), and a colorimetric probe.[9][10]

  • Reaction Setup : In a 96-well plate, prepare wells for background, 100% initial activity, and inhibitor testing.[10]

  • Inhibitor Incubation : Add the test compounds (Homoveratryl alcohol and its esters) to the inhibitor wells and incubate for a specified time (e.g., 10 minutes at 37°C).[11]

  • Reaction Initiation : Initiate the reaction by adding arachidonic acid to all wells.[11]

  • Measurement : Monitor the appearance of the oxidized colorimetric probe at a specific wavelength (e.g., 590 nm) using a plate reader.[9]

  • Calculation : Determine the percentage of COX-2 inhibition and calculate the IC50 value for each compound.

In Vitro Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding : Seed cancer cells (e.g., human gastric adenocarcinoma cells) in a 96-well plate at a suitable density and incubate for 24 hours.[12]

  • Compound Treatment : Treat the cells with various concentrations of Homoveratryl alcohol and its esters and incubate for a specified period (e.g., 48 hours).[12]

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[12]

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculation : Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_start Starting Materials cluster_process Esterification Process cluster_end Product Homoveratryl Alcohol Homoveratryl Alcohol Solubilization in Dimethyl Carbonate Solubilization in Dimethyl Carbonate Homoveratryl Alcohol->Solubilization in Dimethyl Carbonate Acyl Chloride Acyl Chloride Acylation Reaction Acylation Reaction Acyl Chloride->Acylation Reaction Solubilization in Dimethyl Carbonate->Acylation Reaction Work-up & Purification Work-up & Purification Acylation Reaction->Work-up & Purification Homoveratryl Alcohol Ester Homoveratryl Alcohol Ester Work-up & Purification->Homoveratryl Alcohol Ester

Caption: Workflow for the synthesis of Homoveratryl alcohol esters.

G Homoveratryl Alcohol / Esters Homoveratryl Alcohol / Esters Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Homoveratryl Alcohol / Esters->Reactive Oxygen Species (ROS) donates electron/H atom to neutralize Neutralized ROS Neutralized ROS Homoveratryl Alcohol / Esters->Neutralized ROS results in Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress leads to Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage causes Reduced Oxidative Stress & Protection Reduced Oxidative Stress & Protection Neutralized ROS->Reduced Oxidative Stress & Protection leads to

Caption: General signaling pathway of antioxidant action.

References

Comparative Cytotoxicity Analysis of 2-(3,4-Dimethoxyphenyl)ethanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of 2-(3,4-Dimethoxyphenyl)ethanol (DMPE), also known as homovanillyl alcohol, and structurally similar compounds on various cell lines. Due to a lack of direct studies on the cytotoxicity of DMPE, this comparison is based on data from related phenylethanoid and methoxyphenyl compounds to provide a relevant perspective for researchers investigating its potential biological activities.

Executive Summary

This guide presents available cytotoxicity data for these related compounds, details common experimental protocols for assessing cytotoxicity, and provides diagrams of a typical experimental workflow and a relevant signaling pathway.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activities of compounds structurally related to 2-(3,4-Dimethoxyphenyl)ethanol on various cell lines. It is important to note that these are not direct comparisons with DMPE but provide a reference based on structural similarity.

Table 1: Cytotoxicity of Hydroxytyrosol and its Derivatives on Prostate Cancer Cell Lines [1]

CompoundCell LineIC50 (µM) ± SEM
Hydroxytyrosol (HT)RWPE-1 (non-malignant)>100
PC-3 (cancerous)85.6 ± 4.5
22Rv1 (cancerous)35.8 ± 3.1
Hydroxytyrosyl Acetate (HT-Ac)RWPE-1 (non-malignant)>100
PC-3 (cancerous)65.2 ± 5.2
22Rv1 (cancerous)25.1 ± 2.8
Ethyl Hydroxytyrosyl Ether (HT-Et)RWPE-1 (non-malignant)>100
PC-3 (cancerous)58.9 ± 4.7
22Rv1 (cancerous)20.4 ± 2.3

Table 2: Cytotoxicity of Other Structurally Related Compounds

CompoundCell LineIC50/CC50Reference
3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI)MDA-MB-231 (breast cancer)20 µg/mL[4]
MDA-MB-468 (breast cancer)25 µg/mL[4]
(E)-3,4-Dimethoxycinnamyl alcoholHeLa (cervical cancer)160 µM (CC50)[5]
Acteoside (a phenylethanoid glycoside)MCF-7 (breast cancer)19.48 µM[7]
Perillyl AlcoholHepG2 (liver cancer)409.2 µg/mL[8]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are crucial for the accurate interpretation and replication of results.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[9] The amount of formazan is proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-(3,4-Dimethoxyphenyl)ethanol) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of around 630 nm is often used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product using a microplate reader at a wavelength of approximately 490 nm.[13]

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which indicates the level of cytotoxicity. Controls for maximum LDH release (from cells treated with a lysis buffer) are used to calculate the percentage of cytotoxicity.

Visualizations

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Select appropriate cell line) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (e.g., 2-(3,4-Dimethoxyphenyl)ethanol in DMSO) Treatment Treatment (Add compound at various concentrations) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, or 72 hours) Treatment->Incubation Assay_Step Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubation->Assay_Step Measurement Measure Signal (Absorbance/Luminescence) Assay_Step->Measurement Calculation Calculate % Viability or % Cytotoxicity Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR MDM2 MDM2 Akt->MDM2 GSK3b GSK-3β Akt->GSK3b FOXO FOXO Akt->FOXO Cell_Growth Cell_Growth mTOR->Cell_Growth p53 p53 MDM2->p53 CyclinD1 Cyclin D1 GSK3b->CyclinD1 Apoptosis_Genes Apoptosis Genes FOXO->Apoptosis_Genes Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Progression Cell_Cycle_Progression CyclinD1->Cell_Cycle_Progression Growth_Factor Growth Factor Growth_Factor->RTK DMPE 2-(3,4-Dimethoxyphenyl)ethanol (Potential Inhibitor) DMPE->Akt potential inhibition

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethoxyphenethyl Alcohol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dimethoxyphenethyl alcohol, a compound utilized in various research and development applications. Adherence to these procedures is vital for personnel safety and environmental protection.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While comprehensive toxicological data may be limited, the substance should be handled with care.

Personal Protective Equipment (PPE) is mandatory when managing the disposal of this chemical:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Skin Protection: A laboratory coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used.

II. Quantitative Data
PropertyValueSource Compound
Molecular Formula C9H12O33,4-Dimethoxybenzyl alcohol
Molar Mass 168.2 g/mol 3,4-Dimethoxybenzyl alcohol
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1][2]3,4-Dimethoxybenzyl alcohol
Melting Point/Range 44 - 48 °C / 111.2 - 118.4 °F[3][4]This compound
Boiling Point/Range 172 - 174 °C / 341.6 - 345.2 °F @ 17 mmHg[3]This compound
Flash Point > 110 °C / > 230 °F[3]This compound
III. Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. On-site treatment or neutralization is not advised without specific, validated protocols.

1. Waste Identification and Segregation:

  • Clearly label all waste containing this compound as "Hazardous Waste".

  • The label should include the chemical name, concentration, and any associated hazards.

  • Segregate this waste from other laboratory waste streams, such as non-hazardous trash, sharps, and biological waste.

2. Containerization:

  • Use a dedicated, compatible, and leak-proof container for the collection of solid this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • For solutions containing this compound, use a compatible liquid waste container.

  • Do not overfill the container; leave adequate headspace to allow for expansion.

3. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • The storage area should be cool, dry, and well-ventilated.[2][3]

  • Store away from incompatible materials, such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash. [1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

IV. Spill Management

In the event of a spill, the following procedures should be followed:

1. Evacuate and Secure:

  • Evacuate non-essential personnel from the immediate spill area.

  • Ensure the area is well-ventilated.

2. Containment and Cleanup:

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[3][4] Avoid generating dust.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[5] Collect the absorbed material into a hazardous waste container.

3. Decontamination:

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Collect all cleaning materials as hazardous waste.

4. Reporting:

  • Report the spill to your laboratory supervisor and the institution's EHS department.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Have 3,4-Dimethoxyphenethyl Alcohol Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid containerize Place in a labeled, sealed, compatible hazardous waste container. solid_waste->containerize liquid_waste->containerize storage Store in a designated cool, dry, well-ventilated satellite accumulation area. containerize->storage disposal Arrange for pickup by EHS or a licensed waste disposal contractor. storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,4-Dimethoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Dimethoxyphenethyl Alcohol

This guide provides comprehensive safety and logistical information for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and regulatory compliance.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] While it is not classified for other specific physical or health hazards based on available data, it is crucial to handle it with care to avoid contact with skin and eyes.[3][4]

Quantitative Data

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol [3]
Appearance Light yellow to white powder/solid[3][4][5] or clear viscous liquid[2]
Melting Point/Range 44 - 48 °C / 111.2 - 118.4 °F[3][4]
Boiling Point/Range 172 - 174 °C / 341.6 - 345.2 °F @ 17 mmHg[4]
Flash Point > 110 °C / > 230 °F[4]
Storage Temperature 15 - 25 °C in a dry, cool, and well-ventilated place[1][3][4]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to experimental use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as acids, acid anhydrides, and acid chlorides.[4] The recommended storage temperature is between 15 - 25 °C.[1] Keep the container tightly closed.[1][3][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[6] A face shield should be worn over safety goggles if there is a risk of splashing.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are recommended.[1][6] Always inspect gloves for tears or punctures before use.[6]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[6] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6]

  • Respiratory Protection: All handling should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[6] If a fume hood is not available, a NIOSH/MSHA-approved respirator may be necessary, especially if dust is generated.[7]

Weighing and Transfer
  • Engineering Controls: Conduct all weighing and transfer operations within a chemical fume hood.[6]

  • Procedure:

    • Ensure the work area is clean and free of clutter.

    • Don the appropriate PPE.

    • Carefully open the container.

    • Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared weigh boat or directly into the reaction vessel.

    • If transferring a solution, use a calibrated pipette or syringe.

    • Close the container tightly immediately after use.

    • Clean any minor spills immediately (see Section 5).

Experimental Use
  • Safe Practices:

    • Avoid direct contact with skin, eyes, and clothing.[3][4]

    • Do not inhale vapors or mists.[3][4]

    • Wash hands thoroughly after handling.[3][4]

    • Do not eat, drink, or smoke in the laboratory.[1][3]

Spill and Emergency Procedures
  • Small Spills:

    • Alert personnel in the immediate area.[6]

    • Wear appropriate PPE.[6]

    • For solid spills, sweep up the material and place it in a suitable, labeled container for disposal.[4] Avoid creating dust.

    • For liquid spills, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent.[1][6]

    • Collect the absorbed material into a hazardous waste container.[1][7]

    • Decontaminate the spill area with a suitable laboratory detergent and water.[7]

    • Collect all cleaning materials as hazardous waste.[7]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[1][2] Rinse mouth.[2] Do NOT induce vomiting.[3]

    • If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[3] Seek medical attention if irritation persists.[8]

    • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Get medical attention.[2]

    • If Inhaled: Remove to fresh air.[3] If breathing is difficult, give oxygen.[9] Get medical attention if symptoms persist.

Disposal Plan

Proper disposal of this compound and its waste is crucial to ensure laboratory safety and environmental protection.

Waste Identification and Segregation
  • Labeling: Clearly label all waste containing this compound as "Hazardous Waste". The label should include the chemical name, concentration, and associated hazards.[7]

  • Segregation: Segregate this waste from other laboratory waste streams, such as non-hazardous trash, sharps, and biological waste.[7]

Containerization
  • Solid Waste: Use a dedicated, compatible, and leak-proof container (e.g., high-density polyethylene or glass) with a secure screw-top lid for solid waste.[7]

  • Liquid Waste: For solutions containing this compound, use a compatible liquid waste container.[7]

  • Filling: Do not overfill the container; leave adequate headspace to allow for expansion.[7]

Storage of Waste
  • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[7]

  • The storage area should be cool, dry, and well-ventilated.[7]

  • Store away from incompatible materials.[7]

Final Disposal
  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Never dispose of this compound down the drain or in the regular trash. [7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound.

SafeHandlingWorkflow A Receipt and Inspection B Secure Storage (15-25°C, Dry, Ventilated) A->B If container is intact C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Weighing and Transfer D->E F Experimental Use E->F K Spill or Exposure Event E->K G Waste Collection (Labeled Hazardous Waste Container) F->G Generate waste H Decontamination of Work Area F->H Experiment complete F->K J Final Disposal via EHS G->J I Doff and Dispose of PPE Properly H->I I->B Return unused chemical to storage L Emergency Procedures (First Aid, Spill Cleanup) K->L Activate L->H

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.